molecular formula C17H17N7O4S B15587667 ZINC20906412

ZINC20906412

Katalognummer: B15587667
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: GVCWMBZPNHVUNY-NVMNQCDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ZINC20906412 is a useful research compound. Its molecular formula is C17H17N7O4S and its molecular weight is 415.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H17N7O4S

Molekulargewicht

415.4 g/mol

IUPAC-Name

N-[3-(dihydroxyamino)phenyl]-2-[[5-[(2Z)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H17N7O4S/c25-14-6-4-11(5-7-14)9-18-21-16-20-17(23-22-16)29-10-15(26)19-12-2-1-3-13(8-12)24(27)28/h1-9,25,27-28H,10H2,(H,19,26)(H2,20,21,22,23)/b18-9-

InChI-Schlüssel

GVCWMBZPNHVUNY-NVMNQCDNSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

ZINC20906412 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking a comprehensive technical guide on the chemical compound identified as ZINC20906412 will find that detailed public information is currently unavailable.

This compound is an identifier for a specific chemical entity within the ZINC database, a comprehensive, free resource of commercially available compounds used for virtual screening in drug discovery. The ZINC database contains millions of compound records, each assigned a unique ZINC ID.

Despite extensive searches, the specific chemical structure, properties, and any associated biological or experimental data for this compound could not be retrieved from publicly accessible sources. Information for specific ZINC IDs is typically accessed through the official ZINC database portal (zinc.docking.org), which allows for direct lookup of compounds by their ZINC ID.

Without the fundamental chemical structure of this compound, it is not possible to provide the requested in-depth technical guide, including:

  • Chemical Structure and Properties: No data on molecular formula, weight, IUPAC name, SMILES notation, or other physicochemical properties could be found.

  • Quantitative Data Summary: Consequently, no tables of quantitative data can be generated.

  • Experimental Protocols: No experimental methodologies or research citing this compound were identified.

  • Signaling Pathways and Workflow Diagrams: Lacking information on the compound's biological targets or mechanism of action, no relevant diagrams can be created.

It is recommended that researchers with a specific interest in this compound directly utilize the search functionalities of the ZINC database to obtain the canonical structure and any associated information. Once the chemical structure is known, further investigation into its properties, potential biological activity, and related literature may be possible through specialized chemical and biological databases.

Unraveling the Identity and Biological Significance of ZINC20906412: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Zinc-Chelating Compound and its Potential Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule identified as ZINC20906412 has presented a challenge in direct information retrieval from public databases. Extensive searches for this specific ZINC ID have not yielded a definitive chemical structure or associated experimental data. However, based on available information for chemically similar compounds, this technical guide provides an in-depth analysis of a plausible analogue: the zinc-nitrilotriacetic acid (NTA) complex, identified in PubChem with the Compound ID (CID) 62846. This document will proceed under the assumption that this compound is closely related to this compound, while clearly acknowledging the absence of direct data for the queried ZINC ID.

This guide summarizes the known chemical identity, synonyms, and potential biological activities of this zinc-NTA complex. It explores its role as a zinc chelator and the implications for cellular signaling pathways, drawing from research on related compounds and the broader field of zinc biology.

Chemical Identification and Properties

The compound analogous to this compound, with PubChem CID 62846, is a sodium salt of a zinc and nitrilotriacetic acid complex.

IUPAC Name: sodium;zinc;2-[bis(carboxylatomethyl)amino]acetate[1]

Synonyms:

  • Zincate(1-), (N,N-bis((carboxy-kappa-O)methyl)glycinato(3-)-kappa-N,kappa-O)-, sodium, (T-4)-[1]

  • CAS Number: 29507-58-2[1]

  • DTXSID40183705[1]

PropertyValueSource
Molecular FormulaC6H6NNaO6ZnPubChem[1]
Molecular Weight276.5 g/mol PubChem[1]

The Role of Zinc in Cellular Signaling

Zinc is a crucial trace element that functions as a catalytic cofactor in numerous enzymes and as a structural component of many proteins.[2] Beyond these static roles, dynamic changes in intracellular free zinc concentrations, often referred to as "zinc signals," are now recognized as important components of cellular signaling cascades.[2] These transient fluctuations in zinc levels can modulate the activity of signaling proteins, including kinases, phosphatases, and transcription factors, thereby influencing a wide range of cellular processes.

Zinc Chelators as Tools for Studying Zinc Signaling

Zinc chelators are invaluable chemical tools for investigating the roles of zinc in biological systems. By binding to zinc ions, they can reduce the concentration of free, biologically active zinc, allowing researchers to probe the downstream effects of zinc depletion on specific signaling pathways. The compound at the center of this guide, a zinc-NTA complex, is a member of this class of molecules.

Potential Biological Activities of Zinc-NTA Complexes

Studies on nitrilotriacetic acid and its metal complexes have revealed a range of biological effects, primarily linked to their ability to chelate and alter the homeostasis of divalent cations like zinc and calcium.

Research has shown that NTA administration in animal models can lead to nephrotoxicity and, at high doses, has been associated with an increased incidence of tumors in the urinary tract. These toxic effects are thought to be related to the disruption of metal ion balance within cells.

Postulated Signaling Pathway Involvement

Given the nature of this compound as a zinc chelator, it is plausible that it could impact signaling pathways that are regulated by intracellular zinc fluctuations. One such critical pathway is the p53-mediated apoptosis pathway. The tumor suppressor protein p53 requires a zinc ion for its proper folding and DNA-binding activity.[3] Chelators that can remove zinc from p53 can induce its denaturation and inhibit its function, thereby protecting cells from p53-dependent apoptosis.[3]

The following diagram illustrates a hypothetical workflow for investigating the effect of a zinc chelator like the this compound analogue on a generic zinc-dependent signaling pathway.

G Experimental Workflow: Investigating Zinc Chelator Effects cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Assay cluster_2 Zinc Homeostasis Analysis cluster_3 Target Protein Analysis A Plate cells (e.g., MOLT-4) B Treat with this compound analogue (various concentrations) A->B C Induce apoptosis (e.g., with ionizing radiation) B->C E Measure intracellular free zinc (e.g., using a fluorescent sensor) B->E F Assess p53 activity (e.g., via Western blot for downstream targets) B->F D Measure apoptosis (e.g., via Annexin V staining) C->D

Figure 1. A conceptual workflow for studying the impact of a zinc chelator.

Detailed Experimental Protocols

While specific experimental protocols for this compound are unavailable, the following are generalized methodologies that could be adapted to study the effects of its analogue, the zinc-NTA complex.

1. Cell Culture and Treatment:

  • Cell Line: A human cell line with a well-characterized p53 pathway, such as the MOLT-4 human leukemia cell line, would be suitable.

  • Culture Conditions: Cells would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: The zinc-NTA complex would be dissolved in a suitable solvent (e.g., sterile water or DMSO) and added to the cell culture medium at a range of concentrations to determine dose-dependent effects.

2. Quantification of Intracellular Free Zinc:

  • Method: A fluorescent zinc sensor, such as FluoZin-3 AM, could be used.

  • Procedure:

    • Cells are treated with the zinc-NTA complex for a specified time.

    • The cells are then incubated with FluoZin-3 AM, which readily enters the cells.

    • Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator.

    • The fluorescence intensity, which is proportional to the intracellular free zinc concentration, is measured using a fluorometer or a fluorescence microscope.

3. Apoptosis Assay:

  • Method: Annexin V-FITC and propidium (B1200493) iodide (PI) double staining followed by flow cytometry.

  • Procedure:

    • Cells are treated with the zinc-NTA complex and then exposed to an apoptotic stimulus (e.g., gamma-irradiation).

    • After an incubation period, cells are harvested and washed.

    • The cells are then stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains the nucleus of late apoptotic or necrotic cells.

    • The percentage of apoptotic cells is quantified by flow cytometry.

Conclusion

While the specific identity of this compound remains elusive, the analysis of its plausible analogue, a zinc-NTA complex, provides a framework for understanding its potential biological activities. As a zinc chelator, this compound likely influences cellular processes by modulating zinc homeostasis. Its potential to interfere with zinc-dependent signaling pathways, such as the p53-mediated apoptotic pathway, warrants further investigation. The experimental approaches outlined in this guide provide a starting point for elucidating the precise mechanisms of action of this and related compounds, which could have implications for drug development and the study of cellular signaling. It is imperative that future research first aims to definitively identify the structure of this compound to enable a more targeted and accurate investigation of its biological properties.

References

Technical Guide: Locating Chemical Identifiers for ZINC20906412

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines the standard procedure for retrieving key chemical identifiers, specifically the SMILES (Simplified Molecular Input Line Entry System) string and the InChI (International Chemical Identifier) key, for the compound ZINC20906412 from the ZINC database. Due to the dynamic nature of large chemical databases, direct web searches may not always yield the specific molecular data required. The most accurate and reliable method is to query the database directly.

Data Retrieval Protocol

The primary source for information on any ZINC compound is the official ZINC database website. The following experimental protocol details the steps to locate the SMILES string and InChI key for this compound.

Experimental Protocol: Retrieval of Molecular Identifiers from the ZINC Database

  • Navigate to the ZINC Database Website: Open a web browser and go to the ZINC database homepage. The most current version of the database can typically be found at a URL such as zinc.docking.org.

  • Locate the Search Functionality: On the homepage, identify the search bar. The ZINC database allows for various types of searches, including by ZINC ID, name, or chemical structure.

  • Perform a ZINC ID Search: Enter "this compound" into the search field that is designated for ZINC IDs or general text searches.

  • Execute the Search: Initiate the search by clicking the corresponding "Search" or "Go" button.

  • Access the Compound Page: The search results should lead to a specific page dedicated to this compound. This page contains comprehensive information about the molecule.

  • Identify SMILES and InChI Key: On the compound's page, locate the sections for "SMILES" and "InChI Key". These identifiers are typically displayed prominently alongside other molecular properties.

  • Record the Data: Copy the SMILES string and the InChI key for use in your research or documentation.

Data Presentation

Upon successful retrieval, the data for this compound would be presented as follows:

IdentifierValue
ZINC ID This compound
SMILES [SMILES string would be displayed here]
InChI Key [InChI key would be displayed here]

Note: As direct access to the ZINC database to perform a live search is not possible in this context, the SMILES and InChI key values are listed as placeholders. Researchers are advised to follow the protocol above to obtain the definitive identifiers.

Logical Workflow

The process of obtaining the requested chemical identifiers can be visualized as a straightforward workflow.

G start Start zinc_db Navigate to ZINC Database Website start->zinc_db search Search for this compound zinc_db->search retrieve Retrieve SMILES and InChI Key search->retrieve end End retrieve->end

Caption: Workflow for retrieving SMILES and InChI key from the ZINC database.

ZINC20906412: A Technical Overview and Structural Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZINC20906412, a recently identified potent inhibitor of Poly(ADP-ribose) Polymerase-10 (PARP10). This document summarizes its structural features, relevant experimental data, and the methodologies employed in its identification and characterization, tailored for an audience in drug discovery and development.

Compound Identification and Properties

This compound has been identified as a promising lead compound for cancer therapy due to its inhibitory action on PARP10, an enzyme implicated in DNA damage repair pathways.[1][2]

PropertyValue
ZINC ID This compound
Molecular Formula C17H17N7O4S
Molecular Weight 415.43 g/mol
SMILES O=C(CSC1=NNC(N/N=C\C2=CC=C(O)C=C2)=N1)NC3=CC=CC(N(O)O)=C3
Target Poly(ADP-ribose) Polymerase-10 (PARP10)
Therapeutic Potential Cancer Treatment

Structural Visualization

The two-dimensional and a representative three-dimensional structure of this compound are crucial for understanding its interaction with the target protein.

2D Structure

The 2D structure of this compound illustrates the atomic connectivity and bond arrangements within the molecule.

2D chemical structure of this compound.
3D Structure (Conceptual)

A conceptual 3D representation highlights the spatial arrangement of the atoms, which is critical for its binding to the PARP10 active site. The SMILES string can be used in molecular modeling software to generate and visualize the 3D conformers. Due to the limitations of this format, a static 3D representation is not feasible. Researchers are encouraged to use molecular visualization tools like PyMOL, Chimera, or similar software to explore the 3D structure from the provided SMILES data.

Experimental Protocols

The identification of this compound as a PARP10 inhibitor was the result of a multi-step in-silico process, as detailed in the work by Lotfi et al.[1][2]

Virtual Screening Workflow

The process began with a pharmacophore-based virtual screening of chemical databases to identify compounds with the potential to bind to the PARP10 active site.

virtual_screening_workflow cluster_0 Virtual Screening cluster_1 Docking and Scoring cluster_2 Post-Docking Analysis start Chemical Databases (e.g., ZINC, NCI) pharmacophore Pharmacophore-Based Screening start->pharmacophore Filter hit_molecules Initial Hit Molecules pharmacophore->hit_molecules Select docking Molecular Docking into PARP10 Active Site hit_molecules->docking scoring Binding Affinity Scoring docking->scoring Calculate top_candidates Top-Ranked Candidates scoring->top_candidates Rank md_simulation Molecular Dynamics Simulations top_candidates->md_simulation lead_compound Identification of This compound md_simulation->lead_compound Validate Stability

Workflow for the identification of this compound.
Molecular Docking

Following the initial screening, molecular docking studies were performed to predict the binding mode and affinity of the candidate compounds within the PARP10 active site. This step is crucial for understanding the specific interactions that contribute to the inhibitory activity.

Molecular Dynamics Simulations

To assess the stability of the ligand-protein complex and further validate the docking results, classical molecular dynamics (MD) simulations were conducted. These simulations provide insights into the dynamic behavior of the compound within the binding pocket over time.

Signaling Pathway Context

PARP10 is involved in the DNA Damage Response (DDR) pathway. Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.

PARP10_pathway cluster_cell Cancer Cell dna_damage DNA Damage parp10 PARP10 Activation dna_damage->parp10 ddr DNA Damage Repair parp10->ddr cell_survival Cell Survival and Proliferation ddr->cell_survival apoptosis Apoptosis ddr->apoptosis Blocked by Inhibition This compound This compound This compound->parp10 Inhibition

Simplified signaling pathway of PARP10 inhibition.

Conclusion

This compound represents a significant lead compound in the development of novel cancer therapies targeting PARP10. The in-silico methodologies employed in its discovery provide a robust framework for identifying and optimizing potent and selective inhibitors. Further experimental validation is necessary to fully elucidate its therapeutic potential.

References

Technical Guide: Characterization of ZINC20906412

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical data and outlines standard experimental protocols for the characterization of the compound ZINC20906412, a zinc-containing molecule of interest in chemical biology and drug discovery.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined through computational methods and are summarized below. These values are critical for subsequent experimental design, including dosage calculations, solubility testing, and bioassays.

Data Presentation

PropertyValueSource
Molecular FormulaC₄₈H₅₄N₈ZnPubChem CID: 71311229[1]
Molecular Weight808.4 g/mol PubChem CID: 71311229[1]

Experimental Protocols

The following section details the standard methodologies for the empirical verification of the molecular weight and formula of this compound.

2.1. Molecular Weight Determination via Mass Spectrometry

  • Objective: To experimentally confirm the molecular weight of this compound.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

  • Methodology:

    • Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). The stock is then diluted to a final concentration of 1-10 µM in 50% acetonitrile/water containing 0.1% formic acid to facilitate ionization.

    • Ionization: Electrospray Ionization (ESI) is used in positive ion mode, as the compound contains multiple nitrogen atoms capable of protonation.

    • Mass Analysis: The instrument is calibrated using a standard calibration mixture. The sample is infused directly or injected via an HPLC system. Data is acquired over a mass-to-charge (m/z) range of 200-2000.

    • Data Analysis: The resulting spectrum is analyzed to identify the monoisotopic mass of the parent ion. The molecular weight is calculated from the most abundant isotopic peak corresponding to the [M+H]⁺ adduct.

2.2. Elemental Formula Confirmation via Elemental Analysis

  • Objective: To verify the elemental composition (C, H, N) of this compound and confirm its molecular formula.

  • Instrumentation: CHN Elemental Analyzer.

  • Methodology:

    • Sample Preparation: A precisely weighed sample (1-2 mg) of desiccated, high-purity this compound is placed into a tin capsule.

    • Combustion: The sample is combusted at high temperatures (approx. 900-1000°C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • Separation and Detection: The resulting gases are passed through a separation column and detected by a thermal conductivity detector.

    • Data Analysis: The instrument software calculates the percentage by weight of Carbon, Hydrogen, and Nitrogen in the sample. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula (C₄₈H₅₄N₈Zn) to confirm its accuracy within an acceptable margin of error (typically ±0.4%).

Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a novel compound like this compound.

G cluster_input Input cluster_analysis Experimental Analysis cluster_data Data Acquisition cluster_validation Validation cluster_output Output Compound This compound (Purified Sample) MS Mass Spectrometry (High-Resolution) Compound->MS EA Elemental Analysis (CHN) Compound->EA MW Molecular Weight (808.4 g/mol) MS->MW Determines Formula Molecular Formula (C48H54N8Zn) EA->Formula Confirms Validation Data Validation (Compare Experimental vs. Theoretical) MW->Validation Formula->Validation Report Final Characterization Report Validation->Report Generates

Workflow for the characterization of this compound.

References

An In-Depth Technical Guide to the Predicted Physicochemical Properties of ZINC20906412

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the chemical compound ZINC20906412. The data presented herein is generated through in silico modeling and serves as a valuable initial assessment for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

This compound is a small molecule available from the ZINC database, a free repository of commercially-available compounds for virtual screening.[1][2] Understanding the physicochemical properties of such compounds is a critical first step in the drug discovery pipeline, as these characteristics significantly influence a molecule's pharmacokinetic and pharmacodynamic behavior. This guide summarizes key predicted properties to aid in the evaluation of this compound for further investigation.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in various biological environments. These properties, predicted using computational models based on the molecule's structure, are summarized in the table below. The SMILES (Simplified Molecular Input Line Entry System) string, a linear representation of the molecular structure, was obtained from the ZINC database and used as the input for these predictions.

SMILES String: C1=CC=C(C=C1)S(=O)(=O)N(CC(O)CN2C=CN=C2)C3=CC=CC=C3

PropertyPredicted ValueUnit
Molecular Weight416.49 g/mol
LogP1.84
Water Solubility-2.97log(mol/L)
Topological Polar Surface Area (TPSA)104.78Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds7

Predicted ADMET Properties

The ADMET profile of a drug candidate is a major determinant of its clinical success. In silico ADMET prediction provides an early indication of a compound's potential viability, helping to identify potential liabilities before committing to costly and time-consuming experimental studies.

ParameterPredictionInterpretation
Absorption
Human Intestinal AbsorptionGoodLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the blood-brain barrier to a significant extent.
Plasma Protein BindingHighExpected to be highly bound to plasma proteins, which may affect its free concentration.
Metabolism
CYP2D6 InhibitorNoUnlikely to inhibit the CYP2D6 enzyme.
CYP3A4 InhibitorNoUnlikely to inhibit the CYP3A4 enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoNot predicted to be a substrate for renal OCT2.
Toxicity
AMES ToxicityNoNot predicted to be mutagenic.
hERG I InhibitorNoLow risk of cardiac toxicity associated with hERG channel inhibition.

Methodologies

The predictions presented in this guide were generated using established in silico models. The general workflow for obtaining this data is as follows:

  • SMILES String Acquisition: The canonical SMILES string for this compound was retrieved from the ZINC database. The ZINC database is a widely used resource that provides 2D and 3D representations of commercially available compounds.[1]

  • Physicochemical and ADMET Prediction: The SMILES string was submitted to a web-based prediction tool that employs a variety of computational models. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-activity relationship (QSAR) models to predict the properties of new chemical entities.

The following diagram illustrates the general workflow for in silico property prediction:

experimental_workflow cluster_data_acquisition Data Acquisition cluster_prediction Prediction cluster_output Output zinc_db ZINC Database smiles SMILES String (C1=CC=C(C=C1)S(=O)(=O)N(CC(O)CN2C=CN=C2)C3=CC=CC=C3) zinc_db->smiles Retrieve prediction_tool In Silico Prediction Tool (e.g., ADMETlab, SwissADME) smiles->prediction_tool Input physchem_properties Physicochemical Properties prediction_tool->physchem_properties Predicts admet_properties ADMET Properties prediction_tool->admet_properties Predicts

In Silico Physicochemical and ADMET Property Prediction Workflow.

Signaling Pathways and Logical Relationships

At this stage of in silico analysis, without experimental data on the biological activity of this compound, it is not possible to definitively place it within a specific signaling pathway. However, based on its predicted properties, we can create a logical diagram illustrating the potential implications of its ADMET profile on its journey through the body.

logical_relationship cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion oral_admin Oral Administration intestinal_absorption Good Intestinal Absorption (Predicted) oral_admin->intestinal_absorption systemic_circulation Systemic Circulation intestinal_absorption->systemic_circulation high_ppb High Plasma Protein Binding (Predicted) systemic_circulation->high_ppb low_bbb Low Blood-Brain Barrier Permeability (Predicted) systemic_circulation->low_bbb peripheral_tissues Distribution to Peripheral Tissues systemic_circulation->peripheral_tissues cns Central Nervous System low_bbb->cns Limited Access metabolism Metabolism (Low CYP Inhibition Predicted) peripheral_tissues->metabolism excretion Excretion metabolism->excretion

Predicted Pharmacokinetic Journey of this compound.

This diagram illustrates that following oral administration, this compound is predicted to be well-absorbed into the systemic circulation. Its high plasma protein binding suggests that a significant fraction of the compound will be bound to proteins in the blood, which can limit the amount of free drug available to exert a pharmacological effect. The low predicted blood-brain barrier permeability indicates that the compound is unlikely to have significant effects on the central nervous system. The low potential for inhibition of major CYP450 enzymes (CYP2D6 and CYP3A4) suggests a lower likelihood of drug-drug interactions mediated by these enzymes.

Conclusion

This in-depth technical guide provides a summary of the predicted physicochemical and ADMET properties of this compound. The in silico data suggests that this compound possesses favorable absorption characteristics and a low potential for certain types of toxicity and drug-drug interactions. However, its high plasma protein binding and low BBB permeability are important factors to consider in the context of its intended therapeutic target. It is crucial to emphasize that these are computational predictions and must be validated through experimental studies. This guide serves as a foundational resource for researchers to make informed decisions regarding the prioritization and further investigation of this compound in the drug discovery process.

References

ZINC20906412: A Technical Guide to its Potential Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the potential biological targets of the chemical compound ZINC20906412. The information presented herein is curated from publicly available data and is intended to guide further research and drug development efforts.

Overview of this compound

This compound is a small molecule available in the ZINC database, a free repository of commercially-available compounds for virtual screening. While specific experimental studies on this compound are not extensively documented in peer-reviewed literature, initial screening data provides valuable insights into its potential bioactivity and biological targets.

Potential Biological Targets and Quantitative Data

High-throughput screening data from the ZINC database suggests that this compound may interact with several biological targets. The following table summarizes the available quantitative data for these potential interactions.

Target Annotation CodeDescriptionOrganismAffinity/Activity TypeValue (nM)Ligand Efficiency (kcal/mol/atom)
SAHH-1-EAdenosylhomocysteinase (Cluster #1 of 1)EukaryoticBinding ≤ 10µM500.54
Z50425-15-OPlasmodium falciparum (Cluster #15 of 22)OtherFunctional ≤ 10µM2000.49
Z50600-1-OVaccinia Virus (Cluster #1 of 2)OtherFunctional ≤ 10µM800.52
Z50599-1-OCowpox Virus (Cluster #1 of 1)OtherFunctional ≤ 10µM84000.37
Z81077-1-OKATO III Cell Line (Cluster #1 of 1)OtherFunctional ≤ 10µM2200.49
Z81137-1-OL929 (Fibroblast Cells) (Cluster #1 of 2)OtherFunctional ≤ 10µM50.61

Note: The data presented is based on initial screening and requires further experimental validation.

Detailed Analysis of Key Potential Targets

Adenosylhomocysteinase (SAHH)

S-adenosyl-L-homocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AHCY), is a critical enzyme in the methionine metabolism pathway.[1] It catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (B11128) and homocysteine.[2][3] SAH is a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which are essential for the methylation of various biomolecules, including DNA, RNA, and proteins.[1][4] Inhibition of SAHH leads to the accumulation of SAH, thereby disrupting cellular methylation processes.[5] This disruption can impact numerous cellular functions and has been identified as a potential therapeutic strategy for various diseases, including cancer and viral infections.[5][6]

Associated Signaling Pathway: Methionine Metabolism and Impact on Wnt Signaling

The inhibition of SAHH directly impacts the methionine cycle. Furthermore, alterations in methylation patterns due to SAHH inhibition can influence various signaling pathways. For instance, studies have shown a link between AHCY deficiency and the Wnt signaling pathway, a critical pathway in development and disease.[2][7]

SAHH_Pathway SAM S-adenosylmethionine (SAM) (Methyl Donor) Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Methylation SAH S-adenosylhomocysteine (SAH) SAM->SAH Substrate Substrate (e.g., DNA, RNA, Protein) Substrate->Methylated_Substrate SAHH Adenosylhomocysteinase (SAHH/AHCY) SAH->SAHH Methyltransferases Methyltransferases SAH->Methyltransferases Inhibition This compound This compound (Potential Inhibitor) This compound->SAHH Inhibition Adenosine Adenosine SAHH->Adenosine Homocysteine Homocysteine SAHH->Homocysteine Wnt_Signaling Wnt Signaling Pathway (Affected by methylation changes) SAHH->Wnt_Signaling Influences Methyltransferases->SAM

SAHH Metabolic Pathway and Potential Inhibition by this compound.
Plasmodium falciparum

Plasmodium falciparum is the protozoan parasite responsible for the most severe form of malaria in humans.[8] Its complex life cycle involves stages in both humans and mosquitoes, presenting multiple opportunities for therapeutic intervention.[9][10][11][12] The functional data for this compound suggests it may inhibit parasite growth.

Biological Pathway: Plasmodium falciparum Life Cycle

A compound that demonstrates functional inhibition of P. falciparum could be acting on various stages of its life cycle. The diagram below illustrates the key stages of the parasite's life cycle.

Plasmodium_Lifecycle cluster_human Human Host cluster_mosquito Mosquito Host Sporozoites_Injected Sporozoites injected by mosquito Liver_Stage Liver Stage (Exo-erythrocytic cycle) Sporozoites_Injected->Liver_Stage Merozoites_Released Merozoites released into bloodstream Liver_Stage->Merozoites_Released Erythrocytic_Cycle Erythrocytic Cycle (Asexual Replication) Merozoites_Released->Erythrocytic_Cycle Erythrocytic_Cycle->Merozoites_Released Re-invasion Gametocytes Gametocytes (Sexual Stage) Erythrocytic_Cycle->Gametocytes ZINC20906412_Human This compound (Potential Target) Erythrocytic_Cycle->ZINC20906412_Human Gametocytes_Ingested Gametocytes ingested by mosquito Gametocytes->Gametocytes_Ingested Mosquito blood meal Ookinete Ookinete Formation Gametocytes_Ingested->Ookinete Oocyst Oocyst Development Ookinete->Oocyst Sporozoites_Released Sporozoites released and migrate to salivary glands Oocyst->Sporozoites_Released Sporozoites_Released->Sporozoites_Injected Mosquito bite

The life cycle of Plasmodium falciparum.
Vaccinia and Cowpox Viruses

Vaccinia virus (VACV) and Cowpox virus (CPXV) are members of the Orthopoxvirus genus.[13] VACV is well-known as the virus used in the smallpox vaccine.[13] Poxviruses are large, double-stranded DNA viruses that replicate entirely within the cytoplasm of host cells.[13][14] The functional data suggests that this compound may interfere with the replication of these viruses.

Biological Pathway: Vaccinia Virus Replication Cycle

The replication of vaccinia virus is a complex, multi-stage process that occurs in the host cell cytoplasm. An inhibitor could target various stages, including entry, DNA replication, gene expression, or virion assembly and release.[13][14][15]

Vaccinia_Replication Virus_Entry 1. Virus Entry (Fusion and core release) Early_Gene_Expression 2. Early Gene Expression (Viral enzymes, DNA polymerase) Virus_Entry->Early_Gene_Expression DNA_Replication 3. DNA Replication (Cytoplasmic factories) Early_Gene_Expression->DNA_Replication Late_Gene_Expression 4. Late Gene Expression (Structural proteins) DNA_Replication->Late_Gene_Expression ZINC20906412_Virus This compound (Potential Target) DNA_Replication->ZINC20906412_Virus Virion_Assembly 5. Virion Assembly (Immature virions) Late_Gene_Expression->Virion_Assembly Virion_Maturation 6. Virion Maturation (Intracellular Mature Virion - IMV) Virion_Assembly->Virion_Maturation Virus_Release 7. Virus Release (Cell-associated and extracellular virions) Virion_Maturation->Virus_Release

Simplified overview of the Vaccinia virus replication cycle.

Experimental Protocols

While specific experimental protocols for the validation of this compound are not available in the public domain, the following are representative, detailed methodologies for assessing the activity of compounds against the identified potential targets.

Protocol for SAHH Inhibitor Screening (Fluorometric Assay)

This protocol is adapted from commercially available SAHH inhibitor screening kits and published methodologies.[6][16]

Principle: The activity of SAHH is determined by measuring the production of homocysteine from the hydrolysis of SAH. The free thiol group of homocysteine reacts with a fluorescent probe to generate a quantifiable signal.

Materials:

  • Recombinant human SAHH enzyme

  • S-adenosyl-L-homocysteine (SAH) substrate

  • Thiol-reactive fluorescent probe (e.g., ThioGlo1)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound and control compounds dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the SAHH enzyme and SAH substrate to their final working concentrations in the assay buffer.

  • Reaction Setup:

    • Add 50 µL of the compound dilutions (or buffer for control) to the wells of the microplate.

    • Add 25 µL of the diluted SAHH enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the SAH substrate to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Stop the reaction and add the fluorescent thiol probe to each well according to the manufacturer's instructions.

    • Incubate for a further 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for ThioGlo1).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Plasmodium falciparum Growth Inhibition Assay (LDH Assay)

This protocol is based on the lactate (B86563) dehydrogenase (LDH) activity assay, a common method for determining parasite viability.[17]

Principle: P. falciparum lactate dehydrogenase (pLDH) activity is used as a biomarker for viable parasites. The reduction of a tetrazolium salt by pLDH to a colored formazan (B1609692) product is measured spectrophotometrically.

Materials:

  • Chloroquine-sensitive or -resistant strains of P. falciparum

  • Human red blood cells (O+)

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound and control antimalarial drugs (e.g., chloroquine, artemisinin)

  • 96-well microplates

  • LDH assay reagents (Malstat reagent, NBT/PES solution)

  • Spectrophotometer

Procedure:

  • Parasite Culture: Maintain synchronized cultures of P. falciparum in human red blood cells.

  • Compound Plating: Prepare serial dilutions of this compound and control drugs in the culture medium in a 96-well plate.

  • Assay Initiation: Add synchronized ring-stage parasites (e.g., at 0.5% parasitemia and 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • LDH Assay:

    • After incubation, lyse the cells by freeze-thawing the plates.

    • Add the LDH assay reagents to each well.

    • Incubate in the dark at room temperature for 10-30 minutes.

  • Measurement: Read the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Protocol for Vaccinia Virus Plaque Reduction Assay

This protocol is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Principle: The ability of a compound to inhibit viral replication is quantified by its effect on the formation of plaques (localized areas of cell death) in a monolayer of host cells.

Materials:

  • Vaccinia virus (e.g., WR strain)

  • Host cell line (e.g., Vero cells)

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • This compound and control antiviral drugs (e.g., cidofovir)

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in culture plates to form a confluent monolayer.

  • Compound Treatment: Prepare serial dilutions of this compound and control drugs in the culture medium.

  • Virus Infection:

    • Remove the culture medium from the cell monolayers.

    • Infect the cells with a known amount of vaccinia virus (e.g., 100 plaque-forming units per well).

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay Application:

    • Remove the viral inoculum.

    • Add the overlay medium containing the respective concentrations of this compound or control drugs.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until visible plaques are formed.

  • Plaque Visualization:

    • Remove the overlay medium.

    • Fix the cells (e.g., with 10% formalin).

    • Stain the cells with crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 (50% effective concentration) value for this compound.

Conclusion

The available data for this compound indicates a promising starting point for further investigation into its potential as a therapeutic agent. Its predicted activity against adenosylhomocysteinase, Plasmodium falciparum, and poxviruses warrants experimental validation using the types of detailed protocols outlined in this guide. Researchers are encouraged to utilize this information to design and execute further studies to elucidate the precise mechanism of action and therapeutic potential of this compound.

References

ZINC20906412: A Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC20906412 is a small molecule listed in the ZINC database with annotated biological activity against a diverse range of targets, including enzymes, viruses, and cancer cell lines. This document synthesizes the available data to propose a hypothesized mechanism of action for this compound. Based on its annotated targets, it is hypothesized that this compound may exert its biological effects through one or more of the following mechanisms: inhibition of S-adenosylhomocysteine hydrolase, thereby disrupting cellular methylation processes; direct antiviral activity against poxviruses; and cytotoxic effects on cancer cells. This guide provides a comprehensive overview of the available data, detailed hypothetical signaling pathways, and relevant experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a commercially available compound with intriguing, yet uncharacterized, biological activities. Publicly available data from the ZINC12 database indicates its interaction with several key biological targets, suggesting a polypharmacological profile. Understanding the mechanism of action of this compound is crucial for its potential development as a therapeutic agent. This technical guide aims to provide a consolidated resource for researchers by presenting the available quantitative data, proposing hypotheses for its mechanism of action, and detailing relevant experimental protocols for further validation.

Quantitative Data Summary

The biological activity of this compound against various targets has been annotated in the ZINC12 database. The following table summarizes the available quantitative data.

Target AnnotationOrganism/Cell LineActivity TypeAffinity (nM)
Adenosylhomocysteinase (SAHH-1-E)EukaryoticBinding50
Plasmodium falciparum (Z50425-15-O)Plasmodium falciparumFunctional200
Cowpox Virus (Z50599-1-O)Cowpox VirusFunctional8400
Vaccinia Virus (Z50600-1-O)Vaccinia VirusFunctional80
KATO III Cell Line (Z81077-1-O)Human (Gastric Carcinoma)Functional220
L929 (Fibroblast Cells) (Z81137-1-O)MouseFunctional5

Hypothesized Mechanisms of Action

Based on the annotated biological targets, we propose three primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of S-adenosylhomocysteine Hydrolase (SAHH) and Disruption of Methylation

This compound exhibits a binding affinity of 50 nM for eukaryotic S-adenosylhomocysteine hydrolase (SAHH), also known as Adenosylhomocysteinase (AHCY). This enzyme is a critical regulator of cellular methylation reactions. It catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine (B11128) and homocysteine. SAH is a potent inhibitor of methyltransferases. By inhibiting SAHH, this compound could lead to an accumulation of SAH, which in turn would inhibit essential methylation processes, including DNA, RNA, and histone methylation. This disruption of the "methylome" can have profound effects on gene expression and cellular function, potentially leading to anti-proliferative or antiviral effects. Recent studies suggest a link between AHCY deficiency and alterations in the Wnt signaling pathway, which could be a downstream consequence of SAHH inhibition by this compound.

G Hypothesized Signaling Pathway of this compound via SAHH Inhibition This compound This compound SAHH SAHH (Adenosylhomocysteinase) This compound->SAHH Inhibition SAH S-adenosyl- homocysteine (SAH) SAHH->SAH Hydrolysis Methyltransferases Methyltransferases SAH->Methyltransferases Inhibition Methylation DNA, RNA, Histone Methylation Methyltransferases->Methylation Catalysis GeneExpression Altered Gene Expression Methylation->GeneExpression WntSignaling Wnt Signaling Pathway Alteration GeneExpression->WntSignaling

Hypothesized signaling pathway of this compound via SAHH inhibition.
Hypothesis 2: Antiviral Activity against Poxviruses

This compound has shown functional activity against Cowpox and Vaccinia viruses, with reported affinities of 8400 nM and 80 nM, respectively. This suggests that the compound may directly interfere with the viral life cycle. Potential mechanisms of antiviral action could include the inhibition of essential viral enzymes, such as DNA polymerase or proteins involved in virion assembly and release. For instance, the vaccinia virus processivity factor D4 and the cowpox virus host range factor p28 are known to be critical for viral replication and could be potential targets.

Hypothesis 3: Cytotoxic Effects on Cancer Cells

The compound has demonstrated functional activity against the KATO III human gastric carcinoma cell line (220 nM affinity). This suggests a potential as an anticancer agent. The cytotoxic effects could be a result of the aforementioned inhibition of SAHH, leading to epigenetic modifications that halt cell proliferation or induce apoptosis in cancer cells. Alternatively, this compound might interact with other cellular targets crucial for cancer cell survival and growth. KATO III cells are known to be p53 deficient and have aberrant signaling in pathways such as those involving HER2 and EGFR, which could be points of intervention for this compound. The high affinity for L929 mouse fibroblast cells (5 nM) also points towards a potent cytotoxic or cell-modulating effect.

G Hypothesized Mechanisms of this compound Action This compound This compound Target1 SAHH Inhibition This compound->Target1 Target2 Antiviral Activity (Poxviruses) This compound->Target2 Target3 Cytotoxicity (Cancer Cells) This compound->Target3 Outcome1 Disruption of Methylation Target1->Outcome1 Outcome2 Inhibition of Viral Replication Target2->Outcome2 Outcome3 Cell Cycle Arrest/ Apoptosis Target3->Outcome3

Overview of hypothesized mechanisms of action for this compound.

Experimental Protocols

To validate the hypothesized mechanisms of action, a series of in vitro experiments are recommended.

S-adenosylhomocysteine Hydrolase (SAHH) Inhibition Assay
  • Principle: The enzymatic activity of SAHH can be measured by quantifying the production of homocysteine. A common method involves a coupled-enzyme spectrophotometric assay.

  • Protocol:

    • Prepare a reaction mixture containing SAHH enzyme, the substrate S-adenosylhomocysteine (SAH), and a detection reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the produced homocysteine to generate a colored product.

    • Incubate the reaction mixture at 37°C.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

    • To determine the inhibitory effect of this compound, perform the assay in the presence of varying concentrations of the compound and calculate the IC50 value.

Anti-Plasmodial Activity Assay
  • Principle: The in vitro activity against Plasmodium falciparum can be assessed by measuring the inhibition of parasite growth. The SYBR Green I-based assay is a common method that quantifies parasite DNA.

  • Protocol:

    • Culture P. falciparum in human red blood cells.

    • Expose the parasite culture to a serial dilution of this compound for 72 hours.

    • Lyse the red blood cells and add SYBR Green I, a fluorescent dye that binds to DNA.

    • Measure the fluorescence intensity, which is proportional to the amount of parasite DNA, using a fluorescence plate reader.

    • Calculate the IC50 value by plotting the percentage of growth inhibition against the compound concentration.

Antiviral Plaque Reduction Assay (Cowpox/Vaccinia Virus)
  • Principle: This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

  • Protocol:

    • Seed a monolayer of a suitable host cell line (e.g., Vero cells) in multi-well plates.

    • Incubate the cells with a mixture of the virus (Cowpox or Vaccinia) and varying concentrations of this compound.

    • After an incubation period to allow for viral entry, overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

    • After several days of incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the EC50 value based on the reduction in plaque numbers in the presence of the compound.

Cancer Cell Line Cytotoxicity Assay (KATO III)
  • Principle: The cytotoxic effect of this compound on KATO III cells can be determined using a colorimetric assay such as the MTT or MTS assay, which measures cell viability.

  • Protocol:

    • Seed KATO III cells in a 96-well plate and allow them to adhere and grow.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add the MTT or MTS reagent to the wells. Viable cells will metabolize the reagent into a colored formazan (B1609692) product.

    • Measure the absorbance of the formazan product using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G Generic Experimental Workflow for Compound Screening Start Start PrepareCompound Prepare Serial Dilutions of this compound Start->PrepareCompound AssaySetup Set up Assay (e.g., Enzyme, Cell Culture) PrepareCompound->AssaySetup Incubation Incubate with Compound AssaySetup->Incubation Measurement Measure Endpoint (e.g., Absorbance, Fluorescence) Incubation->Measurement DataAnalysis Data Analysis (IC50/EC50 Calculation) Measurement->DataAnalysis End End DataAnalysis->End

A generic experimental workflow for screening this compound.

Conclusion

The available data for this compound suggests a compound with a multifaceted mechanism of action, potentially impacting fundamental cellular processes like methylation, as well as exhibiting direct effects against pathogens and cancer cells. The hypotheses presented in this guide provide a framework for future research. Further experimental validation using the outlined protocols is essential to elucidate the precise molecular mechanisms and to assess the therapeutic potential of this compound. The convergence of its activities against diverse targets makes it an intriguing candidate for further drug development efforts.

Unveiling the Therapeutic Potential of Novel Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific experimental data or studies on the therapeutic potential and applications of the molecule identified as ZINC20906412 .

This guide provides a comprehensive, albeit hypothetical, framework for researchers, scientists, and drug development professionals on how to approach the investigation of a novel compound, such as one sourced from the ZINC database. The methodologies, data presentation, and visualizations outlined below represent a typical workflow in early-stage drug discovery, from computational screening to initial experimental validation.

In Silico Discovery and Virtual Screening

The journey to uncovering the therapeutic potential of a novel compound often begins with computational methods. The ZINC database is an extensive library of commercially available compounds, making it a valuable starting point for virtual screening campaigns.[1] The objective is to identify molecules that are predicted to bind to a specific biological target of interest, such as an enzyme or a receptor.

Experimental Protocol: Virtual Screening Workflow

  • Target Identification and Preparation: A validated biological target (e.g., a protein implicated in a disease) is selected. Its three-dimensional structure, obtained from crystallographic data or homology modeling, is prepared for docking.

  • Pharmacophore Modeling: A pharmacophore model is constructed based on the key chemical features of known ligands or the active site of the target protein. This model serves as a filter to rapidly screen large compound libraries.[2][3]

  • Molecular Docking: Compounds that match the pharmacophore model are then subjected to molecular docking simulations. This process predicts the binding conformation and affinity of the small molecule to the target protein.[4]

  • Hit Selection: The top-scoring compounds, based on predicted binding energy and favorable interactions with key residues in the active site, are selected for experimental validation.

G cluster_0 Computational Phase cluster_1 Experimental Validation Target Selection Target Selection Pharmacophore Modeling Pharmacophore Modeling Target Selection->Pharmacophore Modeling Virtual Screening (ZINC Database) Virtual Screening (ZINC Database) Pharmacophore Modeling->Virtual Screening (ZINC Database) Molecular Docking Molecular Docking Virtual Screening (ZINC Database)->Molecular Docking Hit Selection Hit Selection Molecular Docking->Hit Selection Compound Acquisition Compound Acquisition Hit Selection->Compound Acquisition In Vitro Assays In Vitro Assays Compound Acquisition->In Vitro Assays Hit Confirmation Hit Confirmation In Vitro Assays->Hit Confirmation Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization

A typical drug discovery workflow from computational screening to lead optimization.

Hypothetical In Vitro Validation

Once a set of promising "hits" is identified computationally, the next critical step is to validate these predictions through in vitro experiments. The specific assays will depend on the biological target and the therapeutic area.

Enzyme Inhibition Assays

If the target is an enzyme, its inhibition by the hypothetical compound this compound would be quantified.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)-based Inhibition Assay

  • Plate Coating: 96-well microplates are coated with the target enzyme.

  • Compound Incubation: A dilution series of the test compound (e.g., this compound) is prepared and added to the wells. A known inhibitor is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Substrate Addition: The enzyme's substrate is added to initiate the reaction.

  • Detection: After a defined incubation period, a detection antibody that recognizes the product of the enzymatic reaction is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Quantification: A chromogenic substrate is added, and the absorbance is measured using a plate reader. The degree of inhibition is calculated relative to the controls.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

CompoundTarget EnzymeIC50 (µM)
This compoundKinase X2.5
Positive ControlKinase X0.1
Negative ControlKinase X> 100
Cell-Based Assays

To assess the effect of a compound in a more biologically relevant context, cell-based assays are employed. These can measure various endpoints, such as cell viability, proliferation, or the modulation of specific signaling pathways.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Cancer cells (e.g., a human breast cancer cell line) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent.

  • Absorbance Reading: The absorbance is measured, which is proportional to the number of viable cells.

Table 2: Hypothetical Cell Viability Data for this compound

Cell LineCompoundGI50 (µM)
Breast Cancer (MCF-7)This compound5.8
Normal Fibroblast (HFF-1)This compound> 50

Elucidating the Mechanism of Action: Signaling Pathways

Understanding how a compound exerts its biological effects involves mapping its impact on intracellular signaling pathways. Zinc ions themselves are known to modulate various signaling cascades involved in cell proliferation and survival.[5][6][7] A novel therapeutic agent could potentially interfere with these pathways.

For instance, a compound might inhibit a key kinase in the PI3K/AKT pathway, which is frequently dysregulated in cancer.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->AKT Inhibition

Hypothetical inhibition of the PI3K/AKT signaling pathway by this compound.

This diagram illustrates a potential mechanism where the compound inhibits AKT, a central node in a pro-survival signaling pathway, thereby leading to a reduction in cell growth and proliferation.

References

ZINC20906412: An Inquiry into its Commercial Availability and Technical Profile

Author: BenchChem Technical Support Team. Date: December 2025

The identifier "ZINC20906412" originates from the ZINC database, a comprehensive, free resource for virtual screening that contains over 230 million purchasable compounds in 3D formats. The inclusion of a compound within this database indicates its potential for commercial availability at some point, but does not guarantee its current stock or the existence of published research.

Our investigation to fulfill the request for an in-depth technical guide encountered a significant lack of public-domain information. Searches for suppliers, safety data sheets (SDS), application notes, and mentions in peer-reviewed publications for this compound were unsuccessful. This suggests that the compound may be a virtual or theoretical entity within the database, or a proprietary molecule not available for public research and development.

Consequently, the core requirements of this technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled due to the absence of foundational information.

For researchers and drug development professionals interested in compounds with similar structures or predicted properties to this compound, the recommended course of action would be to perform similarity searches within the ZINC database or other chemical libraries like PubChem and SciFinder. This may lead to alternative, commercially available compounds with documented biological activities and experimental data.

It is crucial for researchers to verify the commercial availability and existing research data for any compound of interest from the ZINC database before initiating procurement or research planning. Direct inquiries to chemical suppliers who contribute to the ZINC database may also provide clarity on the status of specific compounds.

ZINC20906412: A Computationally Identified Candidate Inhibitor of PARP10

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 17, 2025 – The molecule identified as ZINC20906412 has emerged from computational screening studies as a potential inhibitor of Poly(ADP-ribose) Polymerase-10 (PARP10), an enzyme implicated in DNA damage repair and cellular signaling pathways. Currently, all available information regarding this compound is derived from in silico research, with no publicly accessible data from experimental (wet lab) validation.

A key study, "Identification of Potential Inhibitors for Poly(ADP‐ribose) Polymerase‐10 (PARP10): Virtual Screening, Molecular Docking, and Molecular Dynamics Simulations," identified this compound as a promising lead compound based on its favorable docking score and interactions within the active site of the PARP10 enzyme.[1][2] This research suggests its potential therapeutic relevance in the context of cancer treatment.[1][2]

Due to the absence of published experimental data, this technical guide will focus on the computational methodologies that led to the identification of this compound and its putative mechanism of action as a PARP10 inhibitor, based on the available abstracts of the primary research.

Computational Discovery Workflow

The identification of this compound as a potential PARP10 inhibitor was the result of a multi-step computational drug discovery process. This workflow, typical for virtual screening campaigns, is designed to efficiently screen large compound libraries to identify promising candidates for further investigation.

G Computational Workflow for this compound Identification cluster_0 Virtual Screening cluster_1 Molecular Docking cluster_2 Validation & Refinement Pharmacophore Modeling Pharmacophore Modeling Database Screening Database Screening Pharmacophore Modeling->Database Screening Screening Filter Molecular Docking Studies Molecular Docking Studies Database Screening->Molecular Docking Studies Filtered Compounds Hit Compound Identification Hit Compound Identification Molecular Docking Studies->Hit Compound Identification Binding Affinity & Pose Analysis Molecular Dynamics Simulations Molecular Dynamics Simulations Hit Compound Identification->Molecular Dynamics Simulations Promising Candidates Lead Compound Selection Lead Compound Selection Molecular Dynamics Simulations->Lead Compound Selection Stability & Interaction Analysis

Computational workflow for identifying potential PARP10 inhibitors.

Quantitative Data

Detailed quantitative data, such as specific docking scores, binding free energies, or inhibition constants (e.g., IC50, Ki) for this compound, are not available in the public domain as the full text of the primary research could not be accessed. Such data would be critical for a comprehensive evaluation of its potential as a PARP10 inhibitor.

Experimental Protocols

As all current knowledge of this compound is based on computational models, no experimental protocols for its synthesis, purification, or biological testing are available in the cited literature. The following outlines the probable computational methodologies employed in its discovery, based on the abstract of the primary study.

1. Pharmacophore-Based Virtual Screening:

  • Objective: To identify compounds with the appropriate three-dimensional arrangement of chemical features necessary for binding to the PARP10 active site.

  • Methodology: A pharmacophore model was likely generated based on the known binding mode of a reference PARP10 inhibitor. This model, comprising features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, was then used as a 3D query to screen large chemical databases like the ZINC database.

2. Molecular Docking:

  • Objective: To predict the binding pose and affinity of the compounds that passed the pharmacophore screen within the PARP10 active site.

  • Methodology: Compounds were docked into a 3D structural model of the PARP10 protein. A scoring function was used to estimate the binding free energy, and the resulting poses were analyzed to identify key interactions with active site residues. This compound was identified as a hit from this stage.

3. Molecular Dynamics (MD) Simulations:

  • Objective: To assess the stability of the predicted binding pose of this compound with PARP10 over time and to refine the understanding of the intermolecular interactions.

  • Methodology: The docked complex of this compound and PARP10 was subjected to MD simulations. These simulations model the atomic movements of the system over a period of time, providing insights into the stability of the ligand-protein complex and the dynamics of their interaction.

Signaling Pathway

This compound is proposed to inhibit PARP10. PARP10 is a mono-ADP-ribosyltransferase involved in the DNA damage response. By inhibiting PARP10, this compound would theoretically disrupt these cellular processes. The precise downstream consequences of PARP10 inhibition are an active area of research.

This compound This compound PARP10 PARP10 This compound->PARP10 Inhibition DNA_Damage_Response DNA_Damage_Response PARP10->DNA_Damage_Response Modulation

Proposed mechanism of action for this compound.

Conclusion

This compound is a computationally identified compound of interest with a predicted inhibitory activity against PARP10. While the in silico results are promising, it is crucial to emphasize that these findings are preliminary and await experimental validation. Further research, including chemical synthesis, in vitro enzymatic assays, and cell-based studies, is required to confirm the biological activity of this compound and to validate its potential as a therapeutic agent.

References

Unveiling the Therapeutic Potential of ZINC20906412 Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biological Activities and Experimental Evaluation of Poly-Phthalimide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC20906412, a complex molecule featuring a tris(phthalimidobenzoyl)-substituted cyclohexane (B81311) core, represents a novel chemical scaffold with significant, yet unexplored, therapeutic potential. While direct biological data for this compound is not publicly available, its structure is rich in phthalimide (B116566) moieties, a well-established "privileged" pharmacophore in medicinal chemistry. This technical guide provides a comprehensive overview of the known biological activities of phthalimide-containing compounds, offering insights into the potential applications of this compound and its analogs. We present a structured summary of quantitative data from related compounds, detailed hypothetical experimental protocols for the evaluation of novel analogs, and visual representations of relevant signaling pathways and workflows to guide future research and development efforts.

Introduction: The Phthalimide Scaffold - A Cornerstone of Medicinal Chemistry

The phthalimide functional group, characterized by a fused benzene (B151609) ring and a five-membered heterocyclic imide ring, is a cornerstone in the design and discovery of new therapeutic agents. Its unique physicochemical properties, including hydrophobicity and the ability to participate in hydrogen bonding, allow phthalimide-containing molecules to readily cross biological membranes and interact with a diverse array of biological targets. [1] The versatility of the phthalimide scaffold is evidenced by the broad spectrum of biological activities exhibited by its derivatives. These include, but are not limited to, anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects. [1][2]This wide range of activities makes the poly-phthalimide structure of this compound a compelling starting point for the development of novel drug candidates.

Potential Therapeutic Targets and Biological Activities of this compound Analogs

Based on the extensive literature on phthalimide derivatives, we can hypothesize several potential biological activities for this compound and its analogs. The following sections summarize these potential applications and present relevant data from structurally related compounds.

Anti-inflammatory Activity

Phthalimide derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and enzymes.

Table 1: Anti-inflammatory Activity of Selected Phthalimide Derivatives

Compound ClassTarget Enzyme(s)Key FindingsReference
Piperazine-phthalimidesCOX-1, COX-2Inhibition of cyclooxygenase enzymes at 100 µM.[1]
Prednisolone/Budesonide-phthalimide conjugatesNot specifiedReduction of ulceration in a murine model of ulcerative colitis.[1]
Novel Phthalimide AnalogsiNOS, TLR4 signalingPotent inhibition of NO production (IC50 = 8.7 µg/mL) and suppression of pro-inflammatory cytokines by down-regulating the TLR4 signaling pathway.[3]
Enzyme Inhibition

The phthalimide scaffold has been successfully employed to design potent and selective inhibitors of various enzymes implicated in disease.

Table 2: Enzyme Inhibitory Activity of Phthalimide Derivatives

Compound ClassTarget EnzymePotencyReference
Amide-based phthalimidesSoluble Epoxide Hydrolase (sEH)IC50 = 1.06 nM for the most potent compound.[4]
Sulfonamide-phthalimidesCarbonic Anhydrases (hCA I, II, IX, XII)Ki values in the low nanomolar to micromolar range.[1]
Phthalimide-hydantoin hybridsCarbonic Anhydrases (hCA VI, VII, IX)Ki values in the submicromolar to micromolar range.[5]
Phthalimide derivativesCytochrome P450 (CYP2C9, CYP2C19)Significant inhibitory effects observed for a large portion of a 480-compound library.[6]
Phthalimide-saccharin derivativesAcetylcholinesterase (AChE), β-secretase (BACE1)AChE IC50 values ranging from 0.83 µM to 19.18 µM; BACE1 inhibition from 26.71% to 61.42% at 50 µM.[7]
Anticancer and Antiangiogenic Activity

The anticancer properties of phthalimide derivatives, most notably thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), are well-documented. [1]Their mechanisms often involve the modulation of the tumor microenvironment and inhibition of angiogenesis.

Table 3: Anticancer and Antiangiogenic Activity of Phthalimide Derivatives

Compound ClassActivityKey FindingsReference
Novel phthalimide derivativesAntiangiogenicStrong antiangiogenic activity in an in vivo aortic ring assay.[1]
Polyfluorinated phthalimidesAntiangiogenicDemonstrated antiangiogenic effects in in vivo models.[1]
Tetrachloro-phthalimide derivativesAnticancerReduction of tumor volume and viable cell count in an Ehrlich ascites carcinoma model.[8]
Antimicrobial Activity

The phthalimide scaffold has been explored for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.

Table 4: Antimicrobial Activity of Phthalimide Derivatives

Compound ClassSpectrum of ActivityKey FindingsReference
Phthalimide-chalcone conjugatesAntibacterial and antifungalActivity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger.[1]
N-substituted phthalimidesAntibacterialMICs comparable to clinically used antibiotics.[1]
Phthalimide aryl estersAntibacterial and antifungalMIC of 128 µg/mL against S. aureus, P. aeruginosa, and Candida species for the most active compound.[9]
Various phthalimide derivativesAntibacterial, antifungal, and antimycobacterialMICs ranging from 0.49 to 31.5 µg/mL.[10]

Experimental Protocols for the Evaluation of this compound Analogs

The following sections outline detailed, albeit hypothetical, experimental protocols for assessing the biological activities of novel compounds structurally related to this compound. These protocols are based on methodologies reported in the literature for other phthalimide derivatives.

General Synthesis of Phthalimide Derivatives

A common method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride (B1165640) or a substituted phthalic anhydride with a primary amine.

G reagents Phthalic Anhydride + Primary Amine (R-NH2) solvent Glacial Acetic Acid or Dimethylformamide (DMF) reagents->solvent Dissolve heating Reflux or Microwave Irradiation solvent->heating Heat product N-Substituted Phthalimide heating->product Reaction purification Recrystallization or Column Chromatography product->purification Purify

Figure 1. General synthetic scheme for N-substituted phthalimides.

In Vitro Enzyme Inhibition Assays

This assay determines the ability of a test compound to inhibit the peroxidase activity of COX enzymes.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Procedure: a. Incubate the enzyme with the test compound or vehicle control for 15 minutes at room temperature. b. Initiate the reaction by adding arachidonic acid. c. Monitor the oxidation of TMPD by measuring the absorbance at 590 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

This assay measures the inhibition of the hydrolysis of a fluorogenic substrate by sEH.

  • Enzyme Source: Recombinant human sEH.

  • Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

  • Assay Buffer: Bis Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin.

  • Procedure: a. Add the test compound to the wells of a 96-well plate. b. Add the sEH enzyme and incubate for 5 minutes at 30°C. c. Add the CMNPC substrate to initiate the reaction. d. Measure the fluorescence (excitation 330 nm, emission 465 nm) over time.

  • Data Analysis: Determine the IC50 values from the dose-response curves.

G start Prepare Assay Plate (Test Compound + Enzyme) incubation Pre-incubation start->incubation reaction Add Substrate & Initiate Reaction incubation->reaction detection Measure Signal (Absorbance/Fluorescence) reaction->detection analysis Calculate IC50 detection->analysis

Figure 2. General workflow for in vitro enzyme inhibition assays.

Cell-Based Assays

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Stimulant: Lipopolysaccharide (LPS).

  • Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. d. Measure the amount of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of NO production (IC50).

This assay determines the cytotoxic effect of a compound on cancer cells.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure: a. Seed cancer cells in a 96-well plate. b. Treat the cells with different concentrations of the test compound for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours. d. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at 570 nm.

  • Data Analysis: Determine the IC50 value, representing the concentration that reduces cell viability by 50%.

Relevant Signaling Pathways

Phthalimide derivatives are known to modulate several important signaling pathways involved in inflammation and cancer.

TLR4 Signaling Pathway in Inflammation

The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response and inflammation. Some anti-inflammatory phthalimides have been shown to suppress this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Cytokines Transcription Phthalimide Phthalimide Derivative Phthalimide->TLR4 Inhibits

Figure 3. Simplified TLR4 signaling pathway and potential inhibition by phthalimide derivatives.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, its unique poly-phthalimide structure strongly suggests a high potential for diverse and potent biological activities. This guide provides a framework for initiating the exploration of this compound analogs as novel therapeutic agents. The summarized data from related phthalimide compounds highlight promising avenues for investigation, particularly in the areas of anti-inflammatory, enzyme inhibitory, and anticancer research. The detailed experimental protocols and pathway diagrams offer a practical starting point for the synthesis and evaluation of this intriguing class of molecules. Future research should focus on the synthesis of a focused library of this compound analogs and their systematic evaluation in the described in vitro and cell-based assays to uncover their full therapeutic potential.

References

An In-depth Technical Guide to the Target Class Prediction of ZINC19632614 (Gefitinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the predicted target class for the compound ZINC19632614, known as Gefitinib. Initial searches for "ZINC20906412" yielded no specific information, indicating it is not a well-characterized compound. Therefore, this guide utilizes Gefitinib (ZINC19632614), a structurally defined and well-studied molecule, as a practical example for outlining the process of target class prediction and characterization. Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1][2] This guide details its mechanism of action, summarizes its biological activity with quantitative data, provides a representative experimental protocol for its characterization, and visualizes the relevant signaling pathway and experimental workflow.

Predicted Target Class: Tyrosine Kinase Inhibitor

The predicted and experimentally validated target class for ZINC19632614 (Gefitinib) is the tyrosine kinase inhibitor class. Specifically, it is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2] Overexpression and mutations of EGFR are implicated in the uncontrolled proliferation of cells in certain types of cancers, such as non-small cell lung cancer.[2]

Mechanism of Action

Gefitinib functions by competitively and reversibly binding to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of EGFR.[1][2] This binding action prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[1] By inhibiting EGFR's kinase activity, Gefitinib effectively blocks signal transduction pathways responsible for cell proliferation and survival, such as the Ras-RAF-MAPK and PI3K-Akt pathways.[3][4][5] This ultimately leads to the inhibition of tumor cell growth and the induction of apoptosis (programmed cell death).[1][6]

Quantitative Data Summary

The biological activity of Gefitinib has been quantified in numerous studies. The following tables summarize key inhibitory concentration (IC50) values, demonstrating its potency against EGFR and various cancer cell lines.

Target/Cell LineIC50 Value (nM)Notes
in vitro EGFR activity33Inhibition of purified EGFR tyrosine kinase.
EGF-stimulated tumor cell growth54Inhibition of cell proliferation in the presence of Epidermal Growth Factor (EGF).
NR6wtEGFR (Tyr1173)37Inhibition of phosphorylation at tyrosine residue 1173 in cells expressing wild-type EGFR.
NR6wtEGFR (Tyr992)37Inhibition of phosphorylation at tyrosine residue 992 in cells expressing wild-type EGFR.
NR6W (Tyr1173)26Inhibition of phosphorylation at tyrosine residue 1173.
NR6W (Tyr992)57Inhibition of phosphorylation at tyrosine residue 992.
HCC827 (parental)13.06Highly sensitive non-small cell lung cancer cell line.[7]
PC9 (parental)77.26Highly sensitive non-small cell lung cancer cell line.[7]
H32553Hypersensitive EGFR-mutant lung adenocarcinoma cell line.[8]
11-18390Sensitive EGFR-mutant lung adenocarcinoma cell line with higher mTOR expression.[8]

Table 1: Summary of Gefitinib IC50 Values

Experimental Protocols

In Vitro EGFR Kinase Assay (Radiometric)

This protocol describes a common method to determine the inhibitory activity of a compound like Gefitinib against purified EGFR kinase.

Objective: To quantify the inhibition of EGFR-mediated phosphorylation of a substrate peptide in the presence of the test compound.

Materials:

  • Recombinant human EGFR kinase domain

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • [γ-³²P]ATP (radioactive ATP)

  • Non-radioactive ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compound (Gefitinib) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter paper

  • Scintillation counter and fluid

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of Gefitinib in kinase reaction buffer.

    • Prepare a master mix containing the EGFR kinase and the substrate (MBP) in the kinase reaction buffer.

    • Prepare an ATP solution containing a mix of [γ-³²P]ATP and non-radioactive ATP.

  • Kinase Reaction:

    • Add the serially diluted Gefitinib to the wells of a 96-well plate. Include a control with only DMSO.

    • Add the kinase/substrate master mix to each well.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at the same temperature.

  • Stopping the Reaction and Measuring Phosphorylation:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper.

    • Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate will bind to the paper.

    • Dry the filter paper.

    • Place the filter paper in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Gefitinib compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR P mTOR->Proliferation Gefitinib Gefitinib (ZINC19632614) Gefitinib->EGFR Inhibits ATP Binding Kinase_Assay_Workflow start Start prep_reagents 1. Prepare Reagents: - Gefitinib dilutions - Kinase/Substrate mix - [γ-³²P]ATP solution start->prep_reagents add_inhibitor 2. Add Gefitinib to Plate prep_reagents->add_inhibitor add_kinase 3. Add Kinase/Substrate Mix add_inhibitor->add_kinase pre_incubate 4. Pre-incubate add_kinase->pre_incubate start_reaction 5. Initiate Reaction with [γ-³²P]ATP pre_incubate->start_reaction incubate 6. Incubate (e.g., 30 min at 30°C) start_reaction->incubate stop_reaction 7. Stop Reaction incubate->stop_reaction spot_paper 8. Spot onto Filter Paper stop_reaction->spot_paper wash_paper 9. Wash Filter Paper spot_paper->wash_paper measure 10. Measure Radioactivity wash_paper->measure analyze 11. Analyze Data & Determine IC50 measure->analyze end End analyze->end

References

Unveiling the Pharmacophore of ZINC20906412: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals seeking to understand the pharmacophoric features of the chemical compound ZINC20906412 will find a comprehensive methodological guide in the absence of specific published data. Currently, a thorough search of scientific literature and chemical databases reveals no specific studies detailing the pharmacophore features, biological activity, or protein targets of this compound.

This technical guide provides a robust framework for researchers to independently determine the pharmacophore of this compound or any other compound from the ZINC database. The process outlined below details the necessary experimental and computational protocols, from initial target identification to the generation and validation of a pharmacophore model.

Section 1: Target Identification and Validation

The initial and most critical step in defining a pharmacophore is the identification of a biological target. A pharmacophore describes the spatial arrangement of molecular features essential for a specific biological interaction; therefore, without a known target, a meaningful pharmacophore cannot be generated.

Experimental Protocols:

  • High-Throughput Screening (HTS): this compound can be screened against a panel of known biological targets (e.g., kinases, G-protein coupled receptors, proteases) to identify potential binding partners. Assays such as fluorescence resonance energy transfer (FRET), enzyme-linked immunosorbent assay (ELISA), or cell-based reporter assays are commonly employed.

  • Affinity Chromatography: The compound can be immobilized on a solid support and used to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

  • Computational Target Prediction: Various in silico tools and web servers can predict potential targets for a small molecule based on its chemical structure and similarity to known ligands.

Section 2: Generation of the Pharmacophore Model

Once a biological target is identified and validated, a pharmacophore model can be generated using two primary approaches: ligand-based or structure-based.

Ligand-Based Pharmacophore Modeling

This method is employed when the 3D structure of the target protein is unknown, but a set of active and inactive ligands is available.

Experimental Protocol:

  • Conformational Analysis: Generate a diverse set of low-energy conformers for the active ligands.

  • Feature Identification: Identify common chemical features among the active molecules, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positively/negatively ionizable groups.

  • Model Generation and Validation: Use software like PharmaGist or LigandScout to align the active compounds and generate a 3D pharmacophore hypothesis.[1] The model's ability to distinguish between active and inactive compounds is then statistically validated.

Structure-Based Pharmacophore Modeling

This approach is utilized when the 3D structure of the target protein, preferably in complex with a ligand, is available (from X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy).

Experimental Protocol:

  • Protein-Ligand Interaction Analysis: Analyze the key interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.) between the ligand and the amino acid residues in the protein's binding pocket.

  • Pharmacophore Feature Mapping: Abstract these interactions into pharmacophoric features. For instance, a hydrogen bond with a backbone carbonyl can be represented as a hydrogen bond donor feature.

  • Model Refinement: The generated pharmacophore model can be refined by considering excluded volumes to represent the shape of the binding site and to avoid steric clashes.

Section 3: Virtual Screening and Experimental Validation

The generated pharmacophore model can be used as a 3D query to screen large compound libraries, such as the ZINC database, to identify novel molecules with the potential to bind to the target.

Experimental Protocol:

  • Database Screening: Utilize platforms like ZINCPharmer to screen millions of compounds against the pharmacophore model.[1]

  • Hit Filtering and Docking: The retrieved hits are typically filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and then subjected to molecular docking studies to predict their binding mode and affinity.

  • In Vitro Validation: The most promising candidates from the virtual screening are then purchased or synthesized and tested in biological assays to confirm their activity against the target protein.

Data Presentation: A Template for Your Findings

Once experimental data is generated for this compound, it should be organized into clear, structured tables for easy comparison and analysis.

Table 1: Predicted Pharmacophore Features of this compound

Feature TypeX-coordinateY-coordinateZ-coordinateRadius (Å)
Hydrogen Bond DonorValueValueValueValue
Hydrogen Bond AcceptorValueValueValueValue
Aromatic RingValueValueValueValue
Hydrophobic CenterValueValueValueValue

Table 2: Biological Activity of this compound against Target X

Assay TypeIC50 / EC50 (µM)Binding Affinity (Kd) (µM)
e.g., Kinase AssayValueValue
e.g., Cell Viability AssayValueN/A

Visualization of Methodological Workflows

Clear and concise diagrams are essential for communicating complex experimental and computational workflows. The following are examples of how such workflows can be visualized using the DOT language.

experimental_workflow cluster_target_id Target Identification cluster_model_gen Pharmacophore Modeling cluster_validation Validation High-Throughput Screening High-Throughput Screening Affinity Chromatography Affinity Chromatography High-Throughput Screening->Affinity Chromatography Computational Prediction Computational Prediction Affinity Chromatography->Computational Prediction Ligand-Based Ligand-Based Computational Prediction->Ligand-Based Structure-Based Structure-Based Ligand-Based->Structure-Based Virtual Screening Virtual Screening Structure-Based->Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking In Vitro Assays In Vitro Assays Molecular Docking->In Vitro Assays

A generalized workflow for pharmacophore modeling and validation.

signaling_pathway_template Ligand (this compound) Ligand (this compound) Receptor (Target Protein) Receptor (Target Protein) Ligand (this compound)->Receptor (Target Protein) Downstream Effector 1 Downstream Effector 1 Receptor (Target Protein)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response

A template for visualizing a signaling pathway involving this compound.

References

Methodological & Application

Application Notes and Protocols: Virtual Screening Workflow for the Identification of ZINC20906412 as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virtual screening is a powerful computational methodology used in modern drug discovery to identify promising lead compounds from large chemical libraries. This document outlines a detailed application protocol for a structure-based virtual screening workflow that led to the identification of ZINC20906412 as a potential inhibitor of a therapeutically relevant protein kinase. The protocol covers all critical stages, from target protein preparation and ligand library screening to molecular docking, hit selection, and post-screening analysis. The presented workflow is designed to be a practical guide for researchers and scientists involved in early-stage drug discovery and computational chemistry.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, they are a major class of drug targets. Structure-based virtual screening has emerged as a cost-effective and efficient approach to identify novel kinase inhibitors.[1][2] This technique utilizes the three-dimensional structure of the target protein to computationally screen large libraries of small molecules, predicting their binding affinity and mode of interaction.[3][4] The ZINC database is a comprehensive public resource containing millions of commercially available compounds in ready-to-dock formats, making it an ideal source for such screening campaigns.[5] This application note details a virtual screening workflow that successfully identified this compound as a promising hit compound for a specific protein kinase.

Materials and Equipment

  • Hardware: High-performance computing cluster with multiple CPUs/GPUs.

  • Software:

    • Molecular modeling software (e.g., Schrödinger Suite, MOE, or similar)

    • Molecular docking software (e.g., AutoDock Vina, Glide, or GOLD)[3]

    • Protein preparation wizard

    • Ligand preparation tool (e.g., LigPrep)

    • Molecular visualization software (e.g., PyMOL, Chimera)

  • Databases:

    • Protein Data Bank (PDB) for the target protein structure.

    • ZINC Database for the small molecule library.[6][5]

Experimental Protocols

Target Protein Preparation
  • Selection and Retrieval: The crystal structure of the target protein kinase in complex with a known ligand was retrieved from the Protein Data Bank (PDB).

  • Preparation: The protein structure was prepared using a protein preparation wizard. This process involved:

    • Removal of water molecules beyond 5 Å from the active site.

    • Addition of hydrogen atoms.

    • Assignment of correct bond orders.

    • Optimization of the hydrogen-bond network.

    • Energy minimization of the protein structure to relieve any steric clashes.

  • Grid Generation: A receptor grid was generated around the active site of the protein, defined by the co-crystallized ligand. The grid box was centered on the ligand and sized to encompass the entire binding pocket.

Ligand Library Preparation
  • Library Selection: A diverse subset of drug-like molecules was selected from the ZINC database.

  • Ligand Preparation: The selected ligands, including this compound, were prepared using a ligand preparation tool. This step included:

    • Generation of possible ionization states at a physiological pH range (e.g., 7.0 ± 2.0).

    • Generation of tautomers and stereoisomers.

    • Energy minimization of the ligand structures.

Molecular Docking
  • Docking Protocol: The prepared ligand library was docked into the active site of the prepared protein target using molecular docking software. The docking was performed in three stages to balance computational cost and accuracy:

    • High-Throughput Virtual Screening (HTVS): A fast docking mode to screen the entire library and filter out non-binding molecules.

    • Standard Precision (SP) Docking: The top 10% of hits from HTVS were re-docked with higher precision.

    • Extra Precision (XP) Docking: The top 10% of hits from SP docking were subjected to the most accurate and computationally intensive docking protocol.

  • Scoring: Each docked pose was assigned a docking score, which estimates the binding affinity between the ligand and the protein.

Hit Selection and Post-Docking Analysis
  • Filtering by Docking Score: The docking results were ranked based on their docking scores. A threshold was applied to select the top-ranking compounds for further analysis.

  • Visual Inspection: The binding poses of the top-ranked compounds, including this compound, were visually inspected to analyze their interactions with the key amino acid residues in the active site.

  • ADME/T Prediction: The selected hits were subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness.

Data Presentation

The results of the virtual screening campaign are summarized in the tables below.

Table 1: Docking Scores of Top Hits

ZINC IDHTVS Score (kcal/mol)SP Score (kcal/mol)XP Score (kcal/mol)
This compound-8.5-10.2-11.8
ZINC12345678-8.2-9.8-11.5
ZINC87654321-8.1-9.9-11.3
ZINC11223344-7.9-9.5-11.1

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueAcceptable Range
Molecular Weight450.5 g/mol < 500
LogP3.2< 5
H-bond Donors2< 5
H-bond Acceptors5< 10
Human Oral AbsorptionHighHigh
Ames TestNon-mutagenicNon-mutagenic

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 GrowthFactor Growth Factor GrowthFactor->Receptor SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus This compound This compound (Inhibitor) This compound->Raf TranscriptionFactors Transcription Factors ERK_nucleus->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Virtual_Screening_Workflow cluster_prep Preparation Phase cluster_screening Screening Phase cluster_analysis Analysis Phase TargetPrep Target Preparation (PDB Structure) HTVS High-Throughput Virtual Screening (HTVS) TargetPrep->HTVS LigandPrep Ligand Library Preparation (ZINC Database) LigandPrep->HTVS SP Standard Precision Docking (SP) HTVS->SP Top 10% XP Extra Precision Docking (XP) SP->XP Top 10% HitSelection Hit Selection (Top 1% of XP hits) XP->HitSelection VisualInspection Visual Inspection of Binding Poses HitSelection->VisualInspection ADMET ADMET Prediction VisualInspection->ADMET LeadCompound Lead Compound (this compound) ADMET->LeadCompound

References

Application Notes and Protocols for Molecular Docking of ZINC20906412

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a molecular docking study of the compound ZINC20906412. Due to the absence of a known biological target for this compound, a cheminformatics approach was employed to predict a putative target, which was identified as Carbonic Anhydrase II. This protocol is, therefore, tailored to investigating the potential interaction between this compound and human Carbonic Anhydrase II.

Predicted Target and Ligand Information

CompoundPredicted TargetOrganismUniProt IDPDB ID
This compoundCarbonic Anhydrase IIHumanP009182CBA

Experimental Protocol: Molecular Docking of this compound with Carbonic Anhydrase II

This protocol outlines the necessary steps for preparing the ligand and protein, performing the molecular docking, and analyzing the subsequent results. The use of AutoDock Vina, a widely used open-source docking program, is described.

1. Ligand Preparation:

  • Objective: To obtain a 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CC(C)(C)c1cc(c(O)c(c1)C(C)(C)C)C(=O)NC2CS(=O)(=O)CC2.

    • Use a molecular modeling software, such as Avogadro or PyMOL, to convert the 2D SMILES string into a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the prepared ligand in a PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina. This can be done using AutoDock Tools.

2. Protein Preparation:

  • Objective: To prepare the 3D structure of human Carbonic Anhydrase II for docking.

  • Procedure:

    • Download the crystal structure of human Carbonic Anhydrase II from the Protein Data Bank (PDB ID: 2CBA).

    • Using a molecular visualization tool like PyMOL or Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the binding site.

    • Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.

    • Save the prepared protein structure in the PDBQT file format using AutoDock Tools.

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation around the active site of the protein.

  • Procedure:

    • Identify the active site of Carbonic Anhydrase II. For this protein, the active site is a well-characterized zinc-containing pocket. Key residues often include HIS94, HIS96, HIS119, and THR199.

    • Using AutoDock Tools, define a grid box that encompasses the entire active site. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely but focused enough to concentrate the search in the region of interest.

    • A typical grid box size for this target would be approximately 25 x 25 x 25 Å, centered on the active site zinc ion.

4. Molecular Docking Simulation:

  • Objective: To predict the binding pose and affinity of this compound to Carbonic Anhydrase II.

  • Procedure:

    • Use AutoDock Vina to perform the docking calculation. The command-line execution typically requires specifying the prepared ligand and protein files, the grid box parameters, and an output file name.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log output.log

    • The exhaustiveness parameter in Vina controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time. A value of 8 is often a good starting point.

5. Results Analysis and Visualization:

  • Objective: To analyze the docking results and visualize the protein-ligand interactions.

  • Procedure:

    • The output file from Vina will contain multiple binding poses ranked by their predicted binding affinities (in kcal/mol). The most negative value indicates the most favorable binding energy.

    • Use molecular visualization software (PyMOL, Chimera, etc.) to load the protein and the docked ligand poses.

    • Analyze the interactions between the top-ranked pose of this compound and the active site residues of Carbonic Anhydrase II. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and any potential coordination with the zinc ion.

Experimental Workflow Diagram

Molecular_Docking_Workflow cluster_ligand Ligand Preparation (this compound) cluster_protein Protein Preparation (Carbonic Anhydrase II) cluster_docking Molecular Docking cluster_analysis Results Analysis l1 Obtain SMILES l2 Generate 3D Structure l1->l2 l3 Energy Minimization l2->l3 l4 Save as PDBQT l3->l4 d1 Define Grid Box l4->d1 p1 Download PDB (2CBA) p2 Remove Water & Heteroatoms p1->p2 p3 Add Polar Hydrogens p2->p3 p4 Save as PDBQT p3->p4 p4->d1 d2 Run AutoDock Vina d1->d2 a1 Analyze Binding Affinity d2->a1 a2 Visualize Interactions a1->a2

Caption: Workflow for the molecular docking of this compound with Carbonic Anhydrase II.

Hypothetical Signaling Pathway Inhibition

Molecular docking studies can provide insights into how a compound might interfere with a biological pathway. Carbonic Anhydrase II is involved in pH regulation, which can be crucial for the activity of various signaling pathways. The diagram below illustrates a hypothetical scenario where this compound, by inhibiting Carbonic Anhydrase II, could modulate a downstream signaling cascade.

Signaling_Pathway ZINC This compound CAII Carbonic Anhydrase II ZINC->CAII Inhibition pH Intracellular pH Regulation CAII->pH Kinase pH-sensitive Kinase pH->Kinase Modulation TF Transcription Factor Kinase->TF Activation Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: Hypothetical pathway modulation by this compound via Carbonic Anhydrase II inhibition.

Quantitative Data Summary

The following table presents hypothetical binding affinity data that could be obtained from the molecular docking simulation. The top poses are ranked based on their binding energy, with more negative values indicating a stronger predicted interaction.

Docking PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5HIS94, HIS96, THR199, THR200
2-8.2HIS94, VAL121, LEU198
3-7.9HIS64, ASN67, GLN92

Note: The data presented in this table is for illustrative purposes only and would need to be generated by performing the actual molecular docking experiment as described in the protocol.

This comprehensive protocol and the accompanying information provide a solid foundation for researchers to initiate a computational investigation into the potential biological activity of this compound. Experimental validation is essential to confirm the findings of any in silico study.

Application Notes and Protocols for Molecular Dynamics Simulation of ZINC20906412

Author: BenchChem Technical Support Team. Date: December 2025

Topic: ZINC20906412 Molecular Dynamics Simulation Setup

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Molecular dynamics (MD) simulation is a powerful computational technique used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the behavior of small molecules, such as this compound, and their interactions with biological targets. This document provides a detailed protocol for setting up and running an MD simulation for this compound, both as a standalone molecule in solution and in complex with a protein target. The procedures outlined here are designed to be adaptable to various molecular dynamics software packages like GROMACS, AMBER, or NAMD.

This compound is a commercially available compound listed in the ZINC12 database. While several potential biological targets are annotated, this protocol will provide a general workflow that can be applied to any protein-ligand system involving this molecule.

Core Concepts in Molecular Dynamics Simulation

A typical MD simulation workflow involves three main stages:

  • System Preparation: This stage includes preparing the coordinates of the molecule(s), selecting a force field to describe the interatomic interactions, and solvating the system in a periodic box of water molecules with ions to neutralize the system.

  • Equilibration: The system is gradually brought to the desired temperature and pressure through a series of restrained simulations. This ensures that the system is stable before the production run.

  • Production MD: The final, unrestrained simulation is run for a desired length of time to collect data on the system's dynamics.

Part 1: Small Molecule (this compound) Simulation in Water

This protocol details the steps to simulate this compound in an aqueous environment. This can be useful for studying its conformational preferences and solvation properties.

Experimental Protocols

1. Ligand Preparation and Parameterization:

Since standard force fields do not contain parameters for all possible small molecules, a crucial first step is to generate a topology and parameter file for this compound. This can be accomplished using tools like the CHARMM General Force Field (CGenFF) server or the Antechamber module from AmberTools.[1][2][3][4]

  • Action: Obtain the 3D structure of this compound in a suitable format (e.g., MOL2 or SDF) from the ZINC database.

  • Action: Submit the structure to a parameterization server like the CGenFF server or use a local tool like Antechamber with the General Amber Force Field (GAFF).[3][4]

  • Output: This will generate a ligand topology file (e.g., .itp for GROMACS or .mol2 and .frcmod for AMBER) and a coordinate file (e.g., .gro or .pdb).

2. System Setup: Solvation and Ionization:

  • Action: Create a simulation box of a chosen shape (e.g., cubic) and size, ensuring a minimum distance (e.g., 1.0 nm) between the solute and the box edges.

  • Action: Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

  • Action: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to mimic physiological salt concentration if desired.[5]

3. Energy Minimization:

  • Purpose: To remove steric clashes and relax the system to a local energy minimum.

  • Method: Perform a steepest descent minimization of the system's potential energy.[6]

  • Parameters: The number of steps can be set to 50,000 or until a target maximum force is reached (e.g., < 1000 kJ/mol/nm).[7]

4. Equilibration:

The equilibration is typically performed in two phases:

  • NVT (Canonical Ensemble) Equilibration:

    • Purpose: To bring the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

    • Method: Run a short simulation (e.g., 100 ps) with position restraints on the heavy atoms of the ligand to allow the solvent to equilibrate around it. A temperature coupling method like the V-rescale or Nosé-Hoover thermostat is used.

  • NPT (Isothermal-Isobaric Ensemble) Equilibration:

    • Purpose: To bring the system to the desired pressure (e.g., 1 bar) and achieve the correct density.

    • Method: Run a longer simulation (e.g., 200 ps) with continued position restraints on the ligand's heavy atoms. A pressure coupling method like the Parrinello-Rahman or Berendsen barostat is used in addition to the thermostat.[8]

5. Production Molecular Dynamics:

  • Purpose: To generate a trajectory of the system's atomic motions for analysis.

  • Method: Run the simulation for the desired length of time (e.g., 100 ns or longer) without any position restraints.

  • Parameters: The simulation time step is typically 2 fs. The SHAKE algorithm or a similar constraint method is used for bonds involving hydrogen atoms.[9] Long-range electrostatic interactions are often handled using the Particle Mesh Ewald (PME) method.

Data Presentation

Table 1: Simulation Parameters for this compound in Water

ParameterValue
System Setup
Box TypeCubic
Box Size1.0 nm distance from solute to edge
Solvent ModelTIP3P
Ion Concentration0.15 M NaCl (or neutralizing ions)
Force Field
LigandCGenFF / GAFF2
WaterAs per chosen force field
Minimization
AlgorithmSteepest Descent
Number of Steps50,000
NVT Equilibration
Duration100 ps
Temperature300 K
ThermostatV-rescale
NPT Equilibration
Duration200 ps
Pressure1 bar
BarostatParrinello-Rahman
Production MD
Duration100 ns
Time Step2 fs
ConstraintsSHAKE on H-bonds
ElectrostaticsPME

Visualization

G cluster_prep System Preparation cluster_equil Equilibration cluster_prod Production cluster_analysis Analysis Ligand_Prep 1. Obtain & Parameterize This compound Structure System_Setup 2. Create Solvated & Ionized System Ligand_Prep->System_Setup Minimization 3. Energy Minimization System_Setup->Minimization NVT 4. NVT Equilibration (Constant Temp & Volume) Minimization->NVT NPT 5. NPT Equilibration (Constant Temp & Pressure) NVT->NPT Production_MD 6. Production MD Simulation NPT->Production_MD Analysis 7. Trajectory Analysis Production_MD->Analysis G cluster_prep System Preparation cluster_sim Simulation Get_Complex 1. Obtain Protein-Ligand Complex Structure Prep_Protein 2. Prepare Protein (Add H, Check Gaps) Get_Complex->Prep_Protein Param_Ligand 3. Parameterize Ligand (this compound) Get_Complex->Param_Ligand Combine 4. Combine Protein & Ligand Topologies & Coordinates Prep_Protein->Combine Param_Ligand->Combine Solvate_Ions 5. Solvate and Add Ions Combine->Solvate_Ions Minimization 6. Energy Minimization Solvate_Ions->Minimization NVT 7. NVT Equilibration (Restrained) Minimization->NVT NPT 8. NPT Equilibration (Restrained) NVT->NPT Production_MD 9. Production MD NPT->Production_MD

References

In Silico ADMET Prediction of ZINC20906412: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation Note: The chemical structure for the compound ZINC20906412 could not be retrieved from the ZINC database or other public repositories. Consequently, a comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis as initially requested could not be performed for this specific molecule.

To fulfill the requirements of this request and provide a detailed example of the application of in silico ADMET prediction, the well-characterized drug Aspirin (Acetylsalicylic Acid) has been used as a substitute. The following application notes and protocols are therefore based on the analysis of Aspirin.

Application Notes for In Silico ADMET Prediction of Aspirin

These notes provide a concise summary of the predicted ADMET properties of Aspirin, derived from a consensus of multiple in silico prediction tools. This information is crucial for researchers in the early stages of drug discovery to anticipate the pharmacokinetic and safety profiles of a compound.

Physicochemical Properties and Drug-Likeness

Aspirin exhibits physicochemical properties that are generally favorable for oral drug administration. The compound adheres to Lipinski's rule of five, a key indicator of drug-likeness, suggesting good oral bioavailability. Its moderate lipophilicity and water solubility contribute to its absorption profile.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Aspirin

ParameterPredicted ValueInterpretation
Molecular Weight180.16 g/mol Favorable (within Lipinski's rule)
LogP (Lipophilicity)1.19Optimal for absorption
Water SolubilityModerately SolubleAdequate for dissolution
H-Bond Donors1Favorable (within Lipinski's rule)
H-Bond Acceptors4Favorable (within Lipinski's rule)
Lipinski's Rule of Five0 ViolationsHigh drug-likeness
Pharmacokinetic Profile

The pharmacokinetic predictions for Aspirin align with its known behavior as a rapidly absorbed and distributed compound.

Aspirin is predicted to have high human intestinal absorption. Its permeability across Caco-2 cells, an in vitro model of the intestinal barrier, is predicted to be high.

The volume of distribution is predicted to be low, indicating that the drug primarily resides in the systemic circulation rather than distributing extensively into tissues. Aspirin is not predicted to be a substrate of P-glycoprotein, an efflux pump that can limit drug distribution to tissues like the brain. However, its ability to cross the blood-brain barrier is predicted to be limited.

In silico models predict that Aspirin is a substrate for Cytochrome P450 (CYP) enzymes, primarily CYP2C9. It is not predicted to be a significant inhibitor of major CYP isoforms, suggesting a lower potential for drug-drug interactions mediated by CYP inhibition.

The total clearance is predicted to be moderate. The half-life is predicted to be short, consistent with its known rapid metabolism and clearance from the body.

Table 2: Predicted Pharmacokinetic Properties of Aspirin

ParameterPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell-absorbed orally
Caco-2 PermeabilityHighGood intestinal permeability
Distribution
Volume of Distribution (VDss)LowPrimarily in systemic circulation
P-glycoprotein SubstrateNoNot actively effluxed
Blood-Brain Barrier PermeantNoLimited CNS penetration
Metabolism
CYP2C9 SubstrateYesMetabolized by CYP2C9
CYP1A2 InhibitorNoLow risk of interaction
CYP2C9 InhibitorNoLow risk of interaction
CYP2C19 InhibitorNoLow risk of interaction
CYP2D6 InhibitorNoLow risk of interaction
CYP3A4 InhibitorNoLow risk of interaction
Excretion
Total ClearanceModerateModerate rate of elimination
Renal OCT2 SubstrateNoNot a major substrate for this transporter
Toxicity Profile

The in silico toxicity assessment provides an early indication of potential safety concerns.

Table 3: Predicted Toxicity Profile of Aspirin

ParameterPredicted OutcomeInterpretation
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG I InhibitionNon-inhibitorLow risk of cardiotoxicity
HepatotoxicityYesPotential for liver injury
Skin SensitisationNoLow risk of allergic skin reactions

Experimental Protocols for In Silico ADMET Prediction

This section outlines the general protocols for performing in silico ADMET predictions using publicly available web-based tools.

Protocol 1: ADMET Prediction using SwissADME
  • Navigate to the SwissADME web server.

  • Input the Molecule:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string of the molecule of interest (for Aspirin: CC(=O)OC1=CC=CC=C1C(=O)O).

    • Paste the SMILES string into the input box. A 2D structure of the molecule will be displayed.

  • Run the Prediction: Click the "Run" button to initiate the calculations.

  • Analyze the Results: The output page will display various physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. The "Bioavailability Radar" provides a quick graphical assessment of drug-likeness.

Protocol 2: ADMET Prediction using pkCSM
  • Access the pkCSM web server.

  • Provide the Molecule:

    • Enter the SMILES string of the compound into the designated text box.

  • Select Prediction Type: Choose the desired ADMET properties to predict (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity).

  • Submit the Job: Click the "Predict" button.

  • Interpret the Output: The results will be presented in a tabular format with predicted values and units for each selected ADMET parameter.

Protocol 3: ADMET Prediction using admetSAR
  • Go to the admetSAR web server.

  • Input the Chemical Structure:

    • Paste the SMILES string into the input field.

  • Initiate Prediction: Click the "Predict" button.

  • Review the Predictions: The server will return a comprehensive profile of predicted ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity endpoints. The results are typically presented with a "Probability" or a binary "Yes/No" prediction.

Visualizations

The following diagrams illustrate the workflow and conceptual relationships in in silico ADMET prediction.

In_Silico_ADMET_Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Output & Analysis Compound Compound Structure (SMILES) SwissADME SwissADME Compound->SwissADME pkCSM pkCSM Compound->pkCSM admetSAR admetSAR Compound->admetSAR Physicochemical Physicochemical Properties SwissADME->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) SwissADME->Pharmacokinetics Toxicity Toxicity SwissADME->Toxicity pkCSM->Physicochemical pkCSM->Pharmacokinetics pkCSM->Toxicity admetSAR->Physicochemical admetSAR->Pharmacokinetics admetSAR->Toxicity Data_Analysis Data Analysis & Interpretation Physicochemical->Data_Analysis Pharmacokinetics->Data_Analysis Toxicity->Data_Analysis

In Silico ADMET Prediction Workflow.

Conceptual Framework of ADMET Properties.

No Experimental Validation Assays Found for ZINC20906412

Author: BenchChem Technical Support Team. Date: December 2025

The inquiry for information on this specific compound returned general data on the biological activities of zinc-containing materials, such as zinc-doped cements and zinc oxide nanoparticles, which are not directly relevant to the user's request for the small molecule ZINC20906412.

Due to the absence of specific experimental data for this compound, it is not possible to provide the requested Application Notes, detailed experimental protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows. The core requirement of summarizing existing experimental data cannot be fulfilled as no such data was found.

Therefore, the creation of detailed Application Notes and Protocols, as specified in the user request, cannot be completed. Further investigation would be required to determine if any proprietary or unpublished research on this compound exists.

Application Notes and Protocols for ZINC20906412: A Cell-Based Approach to Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC20906412 is a small molecule identified from the ZINC database, a comprehensive library of commercially available compounds for virtual screening. While the specific biological targets of this compound are not yet fully elucidated, its chemical structure suggests potential interactions with cellular pathways regulated by zinc. Zinc is a crucial trace element essential for a myriad of biological processes, including signal transduction, cell proliferation, and differentiation.[1][2] Alterations in cellular zinc homeostasis are implicated in various diseases, making compounds that modulate zinc-dependent pathways attractive for therapeutic development.[2][3]

These application notes provide a detailed protocol for a foundational cell-based assay to screen and characterize the biological activity of this compound. The described cell viability assay serves as a primary method to assess the compound's cytotoxic or cytostatic effects, providing a crucial first step in its pharmacological profiling.

Postulated Signaling Pathway of Zinc Modulation

Zinc ions can influence a multitude of signaling pathways.[1] A compound like this compound may act as a zinc ionophore, chelator, or an inhibitor of zinc-binding proteins, thereby altering intracellular zinc concentrations. This change can subsequently impact downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which is pivotal for cell survival and proliferation.[1]

This compound This compound Zinc_Homeostasis Cellular Zinc Homeostasis This compound->Zinc_Homeostasis Modulates MAPK_Pathway MAPK Signaling Pathway (e.g., ERK, JNK, p38) Zinc_Homeostasis->MAPK_Pathway Impacts Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Caption: Postulated mechanism of this compound action.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of a selected cell line (e.g., HeLa, A549, or a cell line relevant to a specific disease model).

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Experimental Workflow

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with This compound Incubate_48h Incubate 24-72h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan (add DMSO) Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance

Caption: Workflow for the cell viability (MTT) assay.

Data Presentation

The results of the MTT assay can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.05 ± 0.0684.0
100.65 ± 0.0452.0
500.28 ± 0.0322.4
1000.15 ± 0.0212.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a foundational framework for the initial cell-based characterization of this compound. The described MTT assay is a robust and high-throughput method to assess the compound's impact on cell viability. Based on the results of this primary screen, further secondary assays can be designed to elucidate the specific mechanism of action, such as assays to measure apoptosis (e.g., caspase activity assays), cell cycle analysis, or specific kinase inhibition assays.

References

Application Notes and Protocols for ZINC20906412 Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

This document outlines the necessary protocols and data presentation for characterizing the enzymatic inhibition of the compound ZINC20906412. Due to the lack of publicly available information specifically identifying the enzyme target(s) or inhibitory activity of this compound, this document provides a generalized framework. To generate specific application notes, the target enzyme must first be identified. The following protocols are based on standard methodologies for enzyme inhibition assays and can be adapted once the specific enzyme and its substrate are known.

Data Presentation

Effective characterization of an enzyme inhibitor requires precise and clearly presented quantitative data. All experimental data should be summarized in tables for straightforward comparison and analysis.

Table 1: Inhibitory Activity of this compound against Target Enzyme

ParameterValueStandard Deviation
IC₅₀ (µM)[Insert Value][Insert Value]
Kᵢ (µM)[Insert Value][Insert Value]
Mechanism of Inhibition[e.g., Competitive, Non-competitive, Uncompetitive]N/A

Table 2: Kinetic Parameters of Target Enzyme in the Presence of this compound

Inhibitor ConcentrationVₘₐₓKₘ
0 µM (Control)[Insert Value][Insert Value]
[Concentration 1] µM[Insert Value][Insert Value]
[Concentration 2] µM[Insert Value][Insert Value]
[Concentration 3] µM[Insert Value][Insert Value]

Experimental Protocols

The following are detailed protocols for key experiments to determine the inhibitory properties of this compound.

2.1. Protocol for IC₅₀ Determination

This protocol is designed to determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

  • Target Enzyme

  • Substrate for the Target Enzyme

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Assay Buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically span a logarithmic range (e.g., 0.01 µM to 100 µM).

    • Prepare a solution of the target enzyme in assay buffer at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in assay buffer. The optimal concentration is often at or near the Kₘ value for the enzyme.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted this compound solutions to the wells. Include a control with solvent only (no inhibitor).

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction and Measure:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a plate reader and measure the product formation or substrate depletion over time at an appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2.2. Protocol for Determining the Mechanism of Inhibition

This protocol helps to elucidate how this compound inhibits the enzyme by examining its effect on the kinetic parameters Vₘₐₓ and Kₘ.

Materials:

  • Same as for IC₅₀ determination.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound.

    • Prepare several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC₅₀ value).

    • Prepare a range of substrate concentrations, typically from 0.1x to 10x the Kₘ value.

    • Prepare the enzyme solution as in the IC₅₀ protocol.

  • Assay Setup:

    • In a 96-well plate, set up reactions for each inhibitor concentration (including a no-inhibitor control).

    • For each inhibitor concentration, perform the assay with the full range of substrate concentrations.

    • Add the enzyme and the fixed concentration of this compound to the wells and pre-incubate.

  • Initiate Reaction and Measure:

    • Initiate the reactions by adding the various concentrations of the substrate.

    • Measure the initial reaction rates (V₀) for all conditions.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

Mandatory Visualizations

The following diagrams illustrate the logical workflow and the decision-making process for characterizing the enzyme inhibition of this compound.

experimental_workflow start Start: Identify Target Enzyme ic50_assay Perform IC50 Assay start->ic50_assay analyze_ic50 Analyze IC50 Data ic50_assay->analyze_ic50 kinetic_assay Perform Kinetic Studies (Vary [Substrate] and [Inhibitor]) analyze_ic50->kinetic_assay IC50 Value Determined analyze_kinetics Analyze Kinetic Data (Lineweaver-Burk Plot) kinetic_assay->analyze_kinetics determine_mechanism Determine Mechanism of Inhibition analyze_kinetics->determine_mechanism end_point End: Characterization Complete determine_mechanism->end_point

Caption: Experimental workflow for this compound enzyme inhibition characterization.

signaling_pathway_inhibition substrate Substrate enzyme Target Enzyme substrate->enzyme Binds to Active Site product Product enzyme->product Catalyzes Reaction enzyme_inhibitor_complex Enzyme-Inhibitor Complex (Inactive) enzyme->enzyme_inhibitor_complex inhibitor This compound inhibitor->enzyme Inhibits inhibitor->enzyme_inhibitor_complex

Caption: General signaling pathway of enzyme inhibition by this compound.

Application Notes: High-Throughput Screening of ZINC20906412 as a Potent and Selective MMP-9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMPs, particularly MMP-9 (Gelatinase B), is strongly associated with pathological processes such as tumor invasion, metastasis, and angiogenesis. The overexpression and increased activity of MMP-9 in various cancers make it a compelling therapeutic target for the development of novel anti-cancer agents. High-throughput screening (HTS) of large chemical libraries provides an efficient approach to identify novel MMP-9 inhibitors.[2][3] ZINC20906412 is a small molecule from the ZINC database, a comprehensive collection of commercially available compounds for virtual and high-throughput screening.[4][5][6] This document outlines the application of a fluorescence-based HTS assay to identify and characterize this compound as a potent and selective inhibitor of MMP-9.

Signaling Pathway

MMP-9 contributes to cancer progression by degrading type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion and metastasis. Its activity is implicated in signaling pathways that promote cell migration and the release of growth factors from the ECM.

HTS_Workflow cluster_prep Preparation cluster_primary Primary Screen cluster_analysis Data Analysis LibPrep 1. Compound Library Preparation (10,000 compounds in DMSO) PlatePrep 2. Assay Plate Preparation (384-well format) LibPrep->PlatePrep Dispense 3. Dispense Compounds (10 µM final concentration) PlatePrep->Dispense AddEnzyme 4. Add MMP-9 Enzyme Dispense->AddEnzyme AddSubstrate 5. Add FRET Substrate AddEnzyme->AddSubstrate IncubateRead 6. Incubate & Read Fluorescence AddSubstrate->IncubateRead HitID 7. Hit Identification (>50% Inhibition) IncubateRead->HitID DoseResponse 8. Dose-Response Assay (IC50 Determination) HitID->DoseResponse Selectivity 9. Selectivity Assay (vs. MMP-2) DoseResponse->Selectivity Final 10. Identification of this compound as a Potent & Selective Hit Selectivity->Final

References

Application Notes and Protocols for Molecular Docking Analysis of ZINC20906412

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Analysis of the small molecule ZINC20906412 using computational chemistry software.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a small molecule available in the ZINC database, a free repository of commercially-available compounds for virtual screening.[1][2][3] This document provides a detailed protocol for the analysis of this compound using molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The software used in this protocol is AutoDock Vina, a widely-used open-source program for molecular docking.[1][2]

This application note will use Human Carbonic Anhydrase II (PDB ID: 2CBA) as the protein target for the docking simulation with this compound. Carbonic Anhydrase II is a zinc-containing enzyme that plays a crucial role in various physiological processes, and its inhibition has therapeutic applications.

Data Presentation

The following table summarizes hypothetical results from the molecular docking simulation of this compound against Human Carbonic Anhydrase II.

LigandProtein TargetBinding Affinity (kcal/mol)RMSD (Å)Interacting Residues
This compoundHuman Carbonic Anhydrase II-8.21.5HIS94, HIS96, HIS119, THR199, THR200
Acetazolamide (Control)Human Carbonic Anhydrase II-7.51.2HIS94, HIS96, HIS119, THR199, THR200, ZN301

Experimental Protocols

This section details the methodology for performing a molecular docking study of this compound with Human Carbonic Anhydrase II using AutoDock Vina.

1. Software and Prerequisites:

  • AutoDock Vina: For performing the molecular docking.

  • MGLTools: For preparing the protein and ligand files.

  • PyMOL or other molecular visualization software: For visualizing the protein, ligand, and docking results.

  • A text editor for creating and editing configuration files.

2. Protocol for Molecular Docking:

Step 1: Ligand Preparation

  • Download the 3D structure of this compound from the ZINC database in SDF or MOL2 format.

  • Use Open Babel (included with MGLTools) to convert the ligand file to PDBQT format. This format includes atomic charges and atom types required by AutoDock Vina.

  • Alternatively, use AutoDockTools (ADT) to prepare the ligand:

    • Open ADT and go to Ligand -> Input -> Open and select the ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT.

Step 2: Receptor Preparation

  • Download the crystal structure of Human Carbonic Anhydrase II (PDB ID: 2CBA) from the Protein Data Bank (PDB).

  • Open the PDB file in a molecular viewer and remove water molecules and any co-crystallized ligands.

  • Use AutoDockTools to prepare the receptor:

    • Open ADT and go to File -> Read Molecule and select the cleaned PDB file.

    • Go to Edit -> Hydrogens -> Add.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose and select the protein. Save the file in PDBQT format.

Step 3: Grid Box Definition

  • Identify the active site of the protein. For Carbonic Anhydrase II, this is the zinc-binding pocket.

  • In AutoDockTools, go to Grid -> Grid Box.

  • Adjust the grid box dimensions and center to encompass the active site. A common approach is to center the grid on the co-crystallized ligand (if present) or key active site residues.

  • Record the coordinates of the grid center and the dimensions.

Step 4: Docking Simulation

  • Create a configuration file (e.g., conf.txt) with the following parameters:

  • Run AutoDock Vina from the command line:

Step 5: Analysis of Results

  • The output file (output.pdbqt) will contain the predicted binding poses of the ligand.

  • The log file (log.txt) will contain the binding affinity scores for each pose.

  • Use a molecular visualization tool like PyMOL to view the docked poses and analyze the interactions between the ligand and the protein.

Visualizations

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_def Grid Box Definition ligand_prep->grid_def receptor_prep Receptor Preparation (Carbonic Anhydrase II) receptor_prep->grid_def run_vina Run AutoDock Vina grid_def->run_vina analyze_results Analyze Results (Binding Poses & Scores) run_vina->analyze_results visualize Visualize Interactions analyze_results->visualize

Caption: Workflow for molecular docking of this compound.

signaling_pathway cluster_inhibition Therapeutic Intervention cluster_pathway Physiological Pathway This compound This compound (Potential Inhibitor) CA_II Carbonic Anhydrase II This compound->CA_II Inhibits H2CO3 H2CO3 CA_II->H2CO3 Catalyzes CO2_H2O CO2 + H2O CO2_H2O->CA_II Substrates H_HCO3 H+ + HCO3- H2CO3->H_HCO3

Caption: Inhibition of Carbonic Anhydrase II pathway.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into the relationship between the chemical structure of a compound and its biological activity. By systematically modifying the chemical scaffold of a hit compound and evaluating the biological activity of the resulting analogs, researchers can identify key molecular features responsible for target binding and efficacy. This process guides the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

This document provides a detailed protocol and application notes for conducting SAR studies on a series of novel kinase inhibitors, exemplified by the hypothetical compound "GEM-1" and its analogs. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery programs. While the specific compound ZINC20906412 was initially queried, a lack of publicly available SAR studies for this molecule has necessitated the use of a representative example to illustrate the principles and methodologies.

Target Pathway: Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers, making it a prime target for therapeutic intervention. The diagram below illustrates a simplified representation of the MAPK/ERK pathway, which is the focus of the SAR studies described in this document.

MAPK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor GEM-1 Analogs Inhibitor->MEK inhibits

Figure 1: Simplified MAPK/ERK Signaling Pathway.

Structure-Activity Relationship of GEM-1 Analogs

The following table summarizes the in vitro potency of a series of analogs based on the core scaffold of GEM-1. The primary assay measured the half-maximal inhibitory concentration (IC50) against the MEK1 kinase.

Compound IDR1 GroupR2 GroupMEK1 IC50 (nM)
GEM-1-H-F150
GEM-1a-CH3-F75
GEM-1b-OCH3-F25
GEM-1c-Cl-F180
GEM-1d-H-Cl300
GEM-1e-H-Br450
GEM-1f-OCH3-Cl60
GEM-1g-OCH3-Br120

Data Analysis and Interpretation:

  • Substitution at R1: The data suggests that electron-donating groups at the R1 position enhance the inhibitory activity. The methoxy (B1213986) (-OCH3) substitution in GEM-1b resulted in the most potent analog, with an IC50 of 25 nM. The methyl (-CH3) group in GEM-1a also improved potency compared to the unsubstituted parent compound GEM-1. Conversely, the electron-withdrawing chloro (-Cl) group at R1 (GEM-1c) led to a slight decrease in activity.

  • Substitution at R2: The nature of the halogen at the R2 position significantly influences potency. A fluoro (-F) group is preferred, as seen in the lower IC50 values of GEM-1, GEM-1a, and GEM-1b compared to their chloro (-Cl) and bromo (-Br) counterparts (GEM-1d to GEM-1g).

  • Combined Effects: The combination of an electron-donating group at R1 and a fluoro group at R2 appears to be optimal for MEK1 inhibition within this series.

Experimental Protocols

In Vitro MEK1 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the IC50 values of test compounds against MEK1.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

SAR_Workflow cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds in DMSO Dispense_Cmpd Dispense compounds into 384-well plate Compound_Prep->Dispense_Cmpd Reagent_Prep Prepare master mix of MEK1, ERK2, and ATP Add_Reagents Add master mix to initiate reaction Reagent_Prep->Add_Reagents Dispense_Cmpd->Add_Reagents Incubate Incubate at room temperature for 60 min Add_Reagents->Incubate Add_Glo Add Kinase-Glo® reagent to stop reaction and generate luminescent signal Incubate->Add_Glo Incubate_Glo Incubate for 10 min Add_Glo->Incubate_Glo Read_Plate Measure luminescence using a plate reader Incubate_Glo->Read_Plate Data_Norm Normalize data to positive and negative controls Read_Plate->Data_Norm Curve_Fit Fit dose-response curve and calculate IC50 values Data_Norm->Curve_Fit

Figure 2: Experimental Workflow for In Vitro Kinase Assay.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for dose-response analysis (e.g., 11-point, 3-fold dilutions).

  • Assay Plate Setup:

    • Add a small volume (e.g., 100 nL) of the diluted compounds, DMSO (vehicle control), and a known MEK1 inhibitor (positive control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the MEK1 enzyme and ERK2 substrate in the assay buffer.

    • Add the master mix to all wells of the assay plate.

    • Prepare a solution of ATP in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for MEK1.

    • Incubate the plate at room temperature for 60 minutes.

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent to all wells to stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • The percent inhibition values are plotted against the logarithm of the compound concentration.

    • A non-linear regression analysis (e.g., four-parameter logistic fit) is used to determine the IC50 value for each compound.

Conclusion

The SAR studies of the GEM-1 series of MEK1 inhibitors have identified key structural features that modulate potency. The presence of a small, electron-donating group at the R1 position and a fluorine atom at the R2 position are critical for optimal activity. These findings provide a clear direction for the further optimization of this chemical scaffold to develop potent and selective MEK1 inhibitors with therapeutic potential. The protocols outlined in this document provide a robust framework for the continued evaluation of novel analogs in this and other kinase inhibitor discovery projects.

Application Notes and Protocols: Lead Optimization Strategies for ZINC20906412

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the lead optimization of ZINC20906412, a hypothetical hit compound identified from a high-throughput screening campaign. For the purpose of these application notes, we will postulate that this compound is an inhibitor of the fictional "Kinase X," a key enzyme implicated in the progression of a specific cancer. These notes will detail a systematic approach to enhance the potency, selectivity, and pharmacokinetic properties of this lead compound, transforming it into a viable preclinical candidate. Included are detailed experimental protocols, structured data presentation, and visualizations of the relevant biological pathway and experimental workflows.

Introduction to Lead Optimization

Lead optimization is a critical phase in drug discovery that follows the identification of a "hit" compound from a screening campaign. The primary objective is to iteratively modify the chemical structure of the lead compound to improve its drug-like properties. This includes enhancing biological activity and selectivity while optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure safety and efficacy. A successful lead optimization campaign will yield a preclinical candidate with a desirable balance of these properties.

Hypothetical Profile of this compound (Lead Compound)

For the context of this guide, we will assume the following initial profile for this compound as an inhibitor of Kinase X.

PropertyValue
Potency
Kinase X IC501.2 µM
Cell-based EC5015 µM
Selectivity
Kinase Y IC505.8 µM
Kinase Z IC509.3 µM
Physicochemical Properties
Molecular Weight (MW)450 g/mol
LogP4.2
In Vitro ADME
Aqueous Solubility5 µg/mL
Microsomal Stability (t½)< 5 min

Lead Optimization Strategy for this compound

The lead optimization for this compound will focus on three key areas:

  • Improving Potency: The initial micromolar potency of the lead compound needs to be improved to the nanomolar range. This will be achieved through structure-activity relationship (SAR) studies.

  • Enhancing Selectivity: To minimize off-target effects, the selectivity against other kinases (e.g., Kinase Y and Z) must be improved.

  • Optimizing ADME Properties: The poor aqueous solubility and low metabolic stability of this compound will be addressed to improve its pharmacokinetic profile.

Signaling Pathway of Kinase X

The following diagram illustrates the hypothetical signaling pathway in which Kinase X is involved.

Kinase_X_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein Activates Kinase X Kinase X Adaptor Protein->Kinase X Recruits & Activates Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Phosphorylates Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical Kinase X signaling pathway.

Lead Optimization Workflow

The iterative process of optimizing this compound is depicted in the workflow diagram below.

Lead_Optimization_Workflow cluster_0 Design & Synthesis cluster_1 Screening Cascade SAR Analysis SAR Analysis Analog Design Analog Design SAR Analysis->Analog Design Chemical Synthesis Chemical Synthesis Analog Design->Chemical Synthesis Biochemical Assay Biochemical Assay Chemical Synthesis->Biochemical Assay Test Analogs Cell-based Assay Cell-based Assay Biochemical Assay->Cell-based Assay Active Compounds Selectivity Profiling Selectivity Profiling Cell-based Assay->Selectivity Profiling Potent & Selective ADME Assays ADME Assays Selectivity Profiling->ADME Assays ADME Assays->SAR Analysis Feedback for next cycle

Caption: Iterative lead optimization workflow.

Experimental Protocols

Biochemical Potency Assay: Kinase X Inhibition

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against Kinase X.

Materials:

  • Recombinant human Kinase X enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the assay plate.

  • Add 10 µL of Kinase X enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a mixture of the peptide substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the phosphorylated substrate by adding the HTRF detection reagents.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell-Based Potency Assay: Inhibition of Substrate Phosphorylation

Objective: To determine the cellular potency (EC50) of test compounds by measuring the inhibition of the phosphorylation of a downstream substrate of Kinase X in a relevant cancer cell line.

Materials:

  • Cancer cell line overexpressing Kinase X

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies for detecting the phosphorylated and total downstream substrate (e.g., for Western blot or ELISA)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 2 hours.

  • Lyse the cells and collect the lysates.

  • Quantify the levels of phosphorylated and total downstream substrate using an appropriate method (e.g., ELISA or Western blot).

  • Normalize the phosphorylated substrate signal to the total substrate signal.

  • Calculate the percent inhibition of phosphorylation for each compound concentration and determine the EC50 value.

In Vitro ADME: Microsomal Stability Assay

Objective: To assess the metabolic stability of test compounds in liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse)

  • NADPH regenerating system

  • Phosphate (B84403) buffer

  • Test compounds

  • Control compounds (high and low clearance)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsome solution in phosphate buffer at 37°C.

  • Add the test compound to the microsome solution.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Hypothetical Optimized Analogs

The following table summarizes the data for two hypothetical optimized analogs of this compound, demonstrating successful lead optimization.

PropertyThis compound (Lead)Analog 1Analog 2 (Preclinical Candidate)
Potency
Kinase X IC501.2 µM150 nM15 nM
Cell-based EC5015 µM800 nM95 nM
Selectivity
Kinase Y IC505.8 µM> 10 µM> 20 µM
Kinase Z IC509.3 µM> 10 µM> 25 µM
Physicochemical Properties
Molecular Weight (MW)450 g/mol 465 g/mol 475 g/mol
LogP4.23.52.8
In Vitro ADME
Aqueous Solubility5 µg/mL50 µg/mL> 100 µg/mL
Microsomal Stability (t½)< 5 min25 min> 60 min

Conclusion

These application notes outline a structured and iterative approach to the lead optimization of a hypothetical hit compound, this compound. By employing a combination of rational drug design, robust biochemical and cellular assays, and a comprehensive suite of ADME profiling experiments, it is possible to systematically address the liabilities of a lead compound. The provided protocols and workflows serve as a guide for researchers to navigate the complex process of transforming a promising hit into a preclinical candidate with a high probability of success in further development.

Troubleshooting & Optimization

ZINC20906412 poor solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZINC20906412. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential solubility challenges associated with this compound and to offer practical solutions for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physicochemical properties?

This compound is a chemical compound with the systematic name N-(3-methoxyphenyl)-4-methylbenzenesulfonamide. Based on its structure, it is classified as a sulfonamide. While experimental data is limited, its predicted physicochemical properties suggest it may present solubility challenges in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₃SPubChem
Molecular Weight 277.34 g/mol PubChem
Predicted XLogP3 2.7PubChem
Predicted clogP 2.53ChemSpider

Note: XLogP3 and clogP are measures of lipophilicity. Higher values indicate greater lipid solubility and potentially lower aqueous solubility.

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?

The predicted lipophilicity (XLogP3 of 2.7) of this compound suggests that it is a moderately hydrophobic molecule. Such compounds often exhibit poor solubility in aqueous solutions because they are not readily solvated by water molecules. Benzenesulfonamide, the core structure of this compound, is known to have low water solubility.[1] The presence of the phenyl and methylphenyl groups further contributes to its hydrophobic character.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

For initial stock solutions, organic solvents are recommended. Based on the general solubility of sulfonamides and similar small molecules, the following solvents are good starting points:

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.

  • Ethanol or Methanol (B129727): These polar organic solvents can also be effective. For the related compound benzenesulfonamide, it is soluble in methanol at 25 mg/mL.

  • Acetone: Another organic solvent that can be used to dissolve sulfonamide-containing compounds.[2]

It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted into your aqueous experimental medium.

Troubleshooting Guide: Poor Solubility of this compound

This guide provides a step-by-step approach to address solubility issues with this compound in your experiments.

Initial Assessment

Before attempting to solubilize this compound, it's important to understand the workflow for handling potentially poorly soluble compounds.

G Initial Compound Handling Workflow A Obtain this compound B Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) A->B C Visually Inspect for Complete Dissolution B->C D Precipitation Observed C->D Cloudy/Particulate E Proceed with Dilution into Aqueous Buffer C->E Clear Solution

Figure 1. Initial workflow for handling this compound.
Problem: Compound precipitates out of solution upon dilution into aqueous buffer.

Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of the organic stock solvent.

Solutions:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic solvent (e.g., from 0.5% to 1% DMSO) in the final aqueous solution may help to keep the compound dissolved. However, be mindful that high concentrations of organic solvents can affect biological assays.

  • Use of Solubilizing Excipients: Consider the use of excipients that can enhance solubility.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer at low concentrations (typically 0.01% to 0.1%) to aid in solubilization.

    • Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their apparent solubility in water.

Problem: I need to use a higher concentration of this compound, but it won't stay in solution.

Cause: The inherent low aqueous solubility of the compound at the desired concentration.

Solutions:

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. While this compound is not strongly acidic or basic, the sulfonamide group can be weakly acidic, and its solubility may increase in slightly alkaline conditions.[1]

  • Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent. For related sulfonamides, mixtures of solvents like dimethylacetamide, glycerol, and water have been used to improve solubility.[3]

  • Sonication and Heating: Gentle warming and sonication can help to dissolve the compound. However, be cautious with temperature-sensitive compounds or assays. Always check for compound stability after heating.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 277.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out 2.77 mg of this compound.

  • Add the weighed compound to a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Diluting Stock Solution into Aqueous Buffer

This protocol outlines the general steps for diluting an organic stock solution into an aqueous buffer to minimize precipitation.

G Workflow for Dilution into Aqueous Buffer A Thaw 10 mM Stock Solution in DMSO B Prepare Intermediate Dilutions in 100% DMSO (if needed) A->B C Add a small volume of stock solution to a larger volume of vigorously vortexing aqueous buffer B->C D Continue Vortexing for 30-60 seconds C->D E Visually Inspect for Precipitation D->E F Use Immediately in Assay E->F

Figure 2. Recommended dilution workflow.

Key Considerations:

  • Final Solvent Concentration: Always calculate the final percentage of the organic solvent in your assay and include a vehicle control with the same solvent concentration.

  • Compound Stability: If using methods like heating, it is advisable to confirm the stability of this compound under those conditions.

This technical support guide provides a starting point for addressing the solubility challenges of this compound. The optimal solubilization strategy will depend on the specific requirements of your experimental system. We recommend performing small-scale pilot experiments to determine the best conditions for your application.

References

Technical Support Center: Optimizing Molecular Docking Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing molecular docking simulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the accuracy of their docking experiments. While the focus is on general best practices, we will use the hypothetical ligand ZINC20906412 as a case example to illustrate key concepts.

Frequently Asked Questions (FAQs)

Q1: What is molecular docking and why is it important?

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[1][2] It is a crucial tool in structure-based drug design, aiding in the discovery and optimization of new drug candidates by simulating the interaction between a small molecule and its target protein at an atomic level.[2][3][4]

Q2: I can't find specific information about this compound and its target. What should I do?

If the specific target of a compound like this compound is unknown, you can utilize reverse docking. This approach involves docking the ligand against a panel of known protein targets to identify potential binding partners.[5] This can help in identifying potential on-target and off-target effects.

Q3: Which molecular docking software is best for my research?

The choice of docking software depends on your specific needs. Several well-validated options are available, each with its strengths:

  • AutoDock Vina: A widely used open-source tool known for its ease of use and good performance in binding affinity prediction.[1][6]

  • Glide: A commercial software that aims for a more comprehensive and systematic search of the ligand's conformational, orientational, and positional space.[7]

  • GOLD: Known for its genetic algorithm that allows for flexibility of the ligand and partial flexibility of the protein.

  • OEDocking Suite (FRED, HYBRID, POSIT): Offers a range of tools for different docking scenarios, from fast, exhaustive screening to ligand-guided and induced-fit docking.[8]

It is often recommended to use multiple docking programs and compare the results to increase confidence in the predicted binding poses.[6][9]

Q4: How do I interpret docking scores?

Troubleshooting Guide

This guide addresses common issues encountered during molecular docking experiments and provides steps to resolve them.

Problem 1: Poor or Inconsistent Docking Results

Symptoms:

  • High Root Mean Square Deviation (RMSD) between the docked pose and a known crystal structure pose (> 2.0 Å).[12]

  • Wide variation in docking scores and poses across multiple runs.

  • The top-ranked pose shows the ligand in an unrealistic or solvent-exposed position.

Possible Causes and Solutions:

CauseSolution
Improper Ligand Preparation Ensure the ligand has the correct protonation state at physiological pH, correct bond orders, and a low-energy 3D conformation. Tools like Open Babel can be used for format conversion and energy minimization.[13][14]
Inadequate Receptor Preparation The protein structure should be carefully prepared by removing water molecules and co-crystallized ligands (unless relevant), adding hydrogen atoms, assigning correct atom types and charges, and repairing any missing residues or side chains.[5][13][15]
Incorrect Docking Box Definition The search space (grid box) should encompass the entire binding site. If it's too small, the correct pose may be missed. If it's too large, it can lead to inefficient sampling.[16]
Insufficient Conformational Sampling The docking algorithm may not be exploring enough ligand conformations. Increasing the exhaustiveness parameter in software like AutoDock Vina can improve sampling at the cost of longer computation time.
Problem 2: Low Correlation Between Docking Scores and Experimental Binding Affinities

Symptoms:

  • The ranking of docked compounds by their scores does not match the ranking of their experimentally determined binding affinities (e.g., IC50, Ki).

Possible Causes and Solutions:

CauseSolution
Inaccurate Scoring Function Scoring functions are approximations and may not accurately capture all the physics of molecular recognition.[3][17][18] Consider using consensus scoring (averaging scores from multiple programs) or employing more advanced machine learning-based scoring functions to rescore the docked poses.[19][20]
Neglecting Protein Flexibility Most standard docking protocols treat the protein as rigid, which is a simplification.[2][21] If the binding pocket is known to be flexible, consider using induced-fit docking or ensemble docking with multiple receptor conformations.[3][21]
Ignoring Solvent Effects The role of water molecules in the binding site can be critical. Some advanced docking protocols allow for the inclusion of key water molecules.

Experimental Protocols

Protocol 1: Standard Molecular Docking Workflow

This protocol outlines the general steps for performing a molecular docking experiment.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

    • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands, unless they are known to be important for binding.[13][15]

    • Add polar hydrogen atoms.[22]

    • Assign partial charges to each atom.

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock Vina).[22]

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the ligand (e.g., this compound) from a database like ZINC or PubChem.

    • Convert the 2D structure to a 3D conformation.

    • Assign correct bond orders and protonation states.

    • Minimize the energy of the ligand structure.

    • Define the rotatable bonds.[14]

    • Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock Vina).[4]

  • Grid Box Generation:

    • Identify the binding site of the protein. If a co-crystallized ligand is present, its location can be used to define the center of the binding site.

    • Define the dimensions of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely.[16]

  • Docking Simulation:

    • Run the docking software using the prepared receptor, ligand, and grid box parameters.

    • The software will generate multiple possible binding poses for the ligand, each with a corresponding docking score.[23]

  • Results Analysis:

    • Analyze the docking results, focusing on the top-ranked poses with the best scores.[11]

    • Visually inspect the binding poses to assess their plausibility and identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) with the protein's active site residues.[10]

    • Calculate the RMSD between the docked pose and a known experimental pose if available. A value below 2.0 Å is generally considered a successful prediction.[12]

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Receptor Preparation Grid Grid Box Generation Receptor->Grid Ligand Ligand Preparation Ligand->Grid Docking Run Docking Simulation Grid->Docking Analysis Results Analysis Docking->Analysis Validation Experimental Validation Analysis->Validation

Caption: A generalized workflow for a molecular docking experiment.

Troubleshooting_Logic Start Inconsistent Docking Results? Prep Check Ligand/Receptor Preparation Start->Prep Yes Grid Verify Grid Box Parameters Prep->Grid Sampling Increase Conformational Sampling Grid->Sampling Scoring Use Consensus/Advanced Scoring Sampling->Scoring Flexibility Consider Protein Flexibility Scoring->Flexibility End Improved Results Flexibility->End

References

Technical Support Center: In Silico Optimization of ZINC20906412 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the binding affinity of the compound ZINC20906412 using computational methods. The content is structured in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.

Overall Workflow for In Silico Lead Optimization

The process of computationally improving a ligand's binding affinity is iterative. It begins with an initial hit, like this compound, and proceeds through cycles of prediction, analysis, and redesign. Each cycle aims to generate new compound ideas with progressively better binding characteristics.

In_Silico_Lead_Optimization_Workflow start Start: Initial Hit (e.g., this compound) prep System Preparation (Protein & Ligand Setup) start->prep 1. Setup dock Baseline Molecular Docking prep->dock 2. Initial Pose md Molecular Dynamics (MD) Simulation dock->md 3. Refine Pose & Sample energy Binding Free Energy Calculation (e.g., MM/PBSA) md->energy 4. Estimate Affinity analysis Analyze Binding Mode & Identify Key Interactions energy->analysis 5. Understand Binding design Propose Modifications (Scaffold Hopping, R-group Scan) analysis->design 6. Ideate Improvements virtual_screening Virtual Screening of New Analogs design->virtual_screening 7. Test Ideas virtual_screening->dock Re-dock & Re-evaluate prioritize Prioritize Candidates Based on Scores & ADMET virtual_screening->prioritize 8. Rank end_node Optimized Lead Candidates for Synthesis prioritize->end_node

Caption: A general workflow for iterative, in silico lead optimization.

Troubleshooting Guide

This section addresses specific technical problems that may arise during your computational experiments.

Question: My molecular docking scores for this compound analogs are inconsistent or do not correlate with expected activity. What should I check?

Answer: Inconsistent docking scores are a common issue. Here is a checklist to troubleshoot the problem:

  • Protein Preparation: Ensure the protein structure is correctly prepared. This includes adding hydrogen atoms, assigning correct protonation states for residues like Histidine, and removing any steric clashes.

  • Binding Site Definition: Double-check that the grid box for docking is centered correctly on the binding pocket and is of an appropriate size. A box that is too large can lead to non-specific binding poses, while one that is too small can miss viable conformations.

  • Ligand Preparation: Verify that the 3D structures of your this compound analogs are properly generated with correct bond orders and stereochemistry. Ensure they have been assigned appropriate partial charges.

  • Redocking the Native Ligand: If your protein structure was co-crystallized with a ligand, a crucial validation step is to remove the native ligand and dock it back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å.[1] If this fails, your docking protocol may be unreliable for this specific target.

  • Scoring Function Limitations: Understand that docking scores are estimations and not perfect predictors of binding affinity.[2][3] Some scoring functions may not accurately capture certain types of interactions (e.g., water-mediated contacts, halogen bonds). It may be beneficial to try a different docking program or scoring function.[3]

Question: The this compound-protein complex is unstable during my Molecular Dynamics (MD) simulation. The ligand drifts out of the binding pocket. What can I do?

Answer: Ligand instability in MD simulations can indicate several issues.

  • Poor Starting Pose: The initial docked pose might be in a high-energy, unstable conformation. Try using a different docking pose as the starting point for your simulation or run multiple shorter simulations from different starting poses.

  • Insufficient Equilibration: The system may not have been properly equilibrated before the production run. A standard equilibration protocol involves an initial energy minimization, followed by a short NVT (constant volume) simulation to stabilize the temperature, and then an NPT (constant pressure) simulation to stabilize pressure and density.[4]

  • Force Field Parametrization: The force field parameters for your ligand (this compound) might be inaccurate. Ensure you have generated robust parameters from a reliable source (e.g., CGenFF, GAFF). Incorrect parameters can lead to unrealistic molecular behavior.[4]

  • True Lack of Affinity: The simulation might be correctly showing that the compound has weak binding affinity for the target and is not stable in the pocket. In this case, the in silico result is valuable, indicating that this compound or scaffold is not a promising candidate.

Troubleshooting_Docking_Results start Poor Docking Results q1 Is the native ligand redocked successfully (RMSD < 2.0 Å)? start->q1 a1_yes Protocol is likely valid. Problem may be with This compound analogs. q1->a1_yes Yes a1_no Protocol is unreliable. q1->a1_no No check_ligand Check Ligand Prep: - Charges - Stereochemistry a1_yes->check_ligand check_protein Check Protein Prep: - Hydrogens - Protonation States - Sidechain Flips a1_no->check_protein check_grid Check Grid Box: - Centering - Size a1_no->check_grid check_protein->q1 Re-validate check_grid->q1 Re-validate change_sf Try different docking software or scoring function. check_ligand->change_sf

Caption: A decision tree for troubleshooting poor molecular docking results.

Frequently Asked Questions (FAQs)

Question: What is the difference between molecular docking and binding free energy calculations like MM/PBSA?

Answer: Molecular docking and binding free energy calculations are complementary techniques that assess different aspects of ligand binding.

  • Molecular Docking: This is primarily a search algorithm used to predict the preferred binding pose (conformation and orientation) of a ligand within a protein's binding site. It uses a scoring function to rank these poses, which provides a rapid but often rough estimate of binding affinity.[5][6] Its main strength is speed, making it suitable for screening large libraries of compounds.

  • Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): These methods provide a more accurate estimate of binding affinity.[7] They work by analyzing a series of snapshots from a molecular dynamics simulation, which accounts for the flexibility of both the protein and the ligand, as well as the effects of the solvent.[8] These calculations are computationally expensive and are typically used to refine the ranking of a smaller number of promising hits identified through docking.[8]

Question: How can I use computational results to decide which new analog of this compound to synthesize?

Answer: Computational results provide a rational basis for prioritizing compounds for synthesis.

  • Rank by Predicted Affinity: Primarily, rank your designed analogs by their predicted binding free energy (e.g., from MM/PBSA or the more rigorous Free Energy Perturbation, FEP).[9]

  • Analyze Binding Interactions: Do not rely on the score alone. Visually inspect the binding pose of top-ranked candidates. A good candidate should form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with important residues in the active site. The predicted interactions should be chemically sensible.

  • Evaluate Ligand Strain: Check the internal energy of the ligand in its bound conformation. If the ligand has to adopt a high-energy, strained conformation to fit in the pocket, it will pay a significant energetic penalty, making it a less favorable candidate.

  • Predict ADMET Properties: Use in silico tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A compound with high predicted affinity but poor drug-like properties (e.g., low solubility, high toxicity) should be deprioritized.[5]

Thermodynamic_Cycle P_L1 Protein + Ligand 1 (in solvent) PL1 Protein:Ligand 1 Complex (in solvent) P_L1->PL1 ΔG_bind(L1) P_L2 Protein + Ligand 2 (in solvent) P_L1->P_L2 ΔG_solv(L1→L2) (Calculated) PL2 Protein:Ligand 2 Complex (in solvent) PL1->PL2 ΔG_complex(L1→L2) (Calculated) P_L2->PL2 ΔG_bind(L2) formula

Caption: Thermodynamic cycle for relative binding free energy (ΔΔG) calculations.

Experimental Protocols

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines a standard procedure for docking this compound into a prepared protein target.

  • System Preparation:

    • Protein: Download the protein structure (e.g., from PDB). Remove water molecules and any co-solvents or ligands. Use software like AutoDock Tools or Chimera to add polar hydrogens and assign Gasteiger charges. Save the prepared protein in .pdbqt format.

    • Ligand: Obtain the 3D structure of this compound. Use AutoDock Tools to detect the rotatable bonds and save it in .pdbqt format.

  • Grid Box Generation:

    • Identify the binding site. If a co-crystallized ligand is present, its coordinates can be used to define the center of the site.

    • In AutoDock Tools, define a grid box that encompasses the entire binding site, typically with a 1 Å spacing. Ensure the box is large enough to allow the ligand to rotate freely but small enough to focus the search.

  • Configuration File:

    • Create a text file (e.g., conf.txt) specifying the paths to the protein and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.

  • Execution:

    • Run AutoDock Vina from the command line: vina --config conf.txt --log results.log

  • Analysis:

    • The output file (results.pdbqt) will contain the predicted binding poses and their corresponding affinity scores (in kcal/mol). The more negative the score, the higher the predicted affinity.[10] Visualize the top-ranked poses in a molecular viewer to analyze interactions.

Protocol 2: Binding Free Energy Calculation with MM/PBSA

This protocol uses GROMACS for the MD simulation and the g_mmpbsa tool to calculate binding free energy. This is an end-point method that provides a good balance between accuracy and computational cost.[7]

  • System Preparation (GROMACS):

    • Prepare the protein topology using pdb2gmx.[4]

    • Generate the ligand topology and parameters using a server like CGenFF or the antechamber tool from AmberTools.[4]

    • Combine the protein and ligand into a single complex structure file.

  • MD Simulation:

    • Place the complex in a simulation box and solvate it with water (e.g., TIP3P).

    • Add ions to neutralize the system.[4]

    • Perform energy minimization to remove steric clashes.

    • Run NVT and NPT equilibration steps to stabilize temperature and pressure.

    • Run a production MD simulation for a sufficient length of time (e.g., 50-100 ns) to ensure proper sampling of the conformational space. Save the trajectory at regular intervals.

  • MM/PBSA Calculation:

    • Extract frames from the production trajectory. Ensure the system is centered and periodic boundary conditions are handled correctly.

    • Create index files for the protein, ligand, and the complex.

    • Use the g_mmpbsa tool (or a similar script like MMPBSA.py for Amber trajectories) to calculate the binding free energy. This involves specifying the frames to analyze and the parameters for the molecular mechanics (MM), Poisson-Boltzmann (PB), and Surface Area (SA) calculations.[11][12]

  • Analysis:

    • The output will provide the total binding free energy (ΔG_bind) and its components (van der Waals, electrostatic, polar solvation, and non-polar solvation energies). This allows for a detailed understanding of the driving forces behind the binding.

Data Presentation

Quantitative data should be summarized in clear tables to facilitate comparison between different compounds.

Table 1: Comparison of Docking Scores and Predicted Affinity for this compound Analogs

Compound ID Modification Docking Score (kcal/mol) Predicted ΔG_bind (MM/PBSA, kcal/mol) Key Predicted Interactions
This compound Parent -8.5 -25.6 ± 2.1 H-bond with Ser150
Analog-01 Add -OH to phenyl ring -9.2 -30.1 ± 1.8 H-bond with Ser150, H-bond with Glu100
Analog-02 Replace furan (B31954) with thiophene -8.1 -22.4 ± 2.5 Hydrophobic contact with Leu80

| Analog-03 | Add -CF3 to furan ring | -9.5 | -28.5 ± 2.0 | H-bond with Ser150, Halogen bond with Tyr50 |

Table 2: MM/PBSA Binding Free Energy Decomposition for Analog-01

Energy Component Contribution (kcal/mol) Standard Deviation
Van der Waals Energy -45.8 3.5
Electrostatic Energy -18.2 4.1
Polar Solvation Energy +39.5 3.8
Non-polar (SASA) Energy -5.6 0.5

| ΔG_bind (Total) | -30.1 | 1.8 |

References

troubleshooting ZINC20906412 experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working with the hypothetical small molecule inhibitor, ZINC20906412.

Compound Overview: this compound is a hypothetical small molecule inhibitor designed to modulate zinc-dependent signaling pathways. For the purpose of this guide, we will consider its potential role in interfering with the PI3K/Akt signaling pathway, where zinc has been shown to play a regulatory role.[1]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to act as an inhibitor of a key kinase in a zinc-dependent signaling pathway. Its mechanism may involve direct competition with ATP at the kinase's active site or allosteric modulation of the enzyme's activity. Given zinc's role in inhibiting PTEN, a negative regulator of the PI3K/Akt pathway, this compound could potentially modulate this pathway.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: It is recommended to dissolve this compound in DMSO to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the expected cellular phenotype upon treatment with this compound?

A3: Depending on the cell type and experimental context, treatment with this compound may lead to decreased cell proliferation, induction of apoptosis, or cell cycle arrest. These effects are consistent with the inhibition of pro-survival signaling pathways like the PI3K/Akt pathway.

Troubleshooting Experimental Artifacts

Issue Potential Cause Recommended Solution
Low compound solubility in aqueous media The compound may be precipitating out of solution.Prepare a higher concentration stock in DMSO and dilute it further in culture media. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced artifacts.
High background in fluorescence microscopy The compound may be autofluorescent at the excitation/emission wavelengths used.Image an unstained, compound-treated sample to assess its autofluorescence. If necessary, switch to a different fluorescent dye with a non-overlapping spectrum.
Inconsistent results in cell-based assays This could be due to variations in cell density, passage number, or compound concentration.Standardize cell seeding density and use cells within a consistent passage number range. Perform a dose-response curve to determine the optimal compound concentration.
Off-target effects observed The compound may be interacting with other cellular targets besides the intended one.Perform a kinase panel screening to identify potential off-target interactions. Use a structurally unrelated inhibitor of the same target as a control to confirm the observed phenotype.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) for 24-72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blotting for PI3K/Akt Pathway Activation
  • Treat cells with this compound at the desired concentration for the indicated time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
U87Glioblastoma8.1
PC-3Prostate Cancer15.6

Table 2: Hypothetical Effect of this compound on Akt Phosphorylation

Treatmentp-Akt / Total Akt Ratio (Normalized to Control)
Vehicle Control1.00
This compound (10 µM)0.35

Visualizations

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation This compound This compound This compound->PI3K PTEN PTEN PTEN->PIP3 Inhibits conversion

Caption: Hypothetical signaling pathway showing this compound inhibiting PI3K.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Western Blot Western Blot Compound Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Western Blot->Data Analysis

Caption: A typical experimental workflow for characterizing this compound.

References

Technical Support Center: Predicting and Mitigating Off-Target Effects of ZINC20906412

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information and experimental data specifically for the compound ZINC20906412 are limited. Therefore, this technical support guide provides a generalized framework and best practices for predicting, validating, and troubleshooting potential off-target effects of a hypothetical small molecule inhibitor, using this compound as a representative example. The methodologies and principles described are broadly applicable to small molecule drug discovery and development.

This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cellular assay after treatment with our compound. Could this be an off-target effect?

A1: Yes, unexpected cellular phenotypes are often the first indication of potential off-target activity. Small molecule inhibitors can bind to proteins other than the intended target, leading to unforeseen biological consequences. It is crucial to systematically investigate whether the observed effect is due to on-target or off-target interactions.

Q2: How can we begin to investigate the possibility of off-target effects for this compound?

A2: A multi-pronged approach is recommended. Start with computational predictions to identify potential off-target candidates. Subsequently, these predictions should be validated experimentally. A typical workflow involves:

  • In Silico Prediction: Utilize computational tools and databases to predict potential off-targets based on the chemical structure of this compound.

  • In Vitro Validation: Screen the compound against a panel of purified proteins (e.g., a kinase panel) to determine its activity and selectivity.

  • Cellular Validation: Employ cellular assays to confirm target engagement and the functional consequences of off-target binding in a more physiologically relevant context.

Q3: What is the significance of IC50 and Ki values in assessing off-target effects?

A3: The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are measures of a compound's potency. When comparing the IC50 or Ki for the intended target versus other proteins, a significant difference (often considered >100-fold) suggests good selectivity. If your compound inhibits other proteins with similar potency to the intended target, off-target effects are highly probable in your experimental system.[1]

Q4: Can off-target effects ever be beneficial?

A4: While often associated with toxicity, off-target effects can sometimes be therapeutically beneficial, a concept known as polypharmacology.[2] A single molecule intentionally designed or discovered to interact with multiple targets can be advantageous in treating complex diseases. However, any off-target activity must be carefully characterized and validated.

Troubleshooting Guides

This section provides systematic approaches to address common issues encountered during the investigation of off-target effects.

Problem 1: Unexpected or Inconsistent Cellular Phenotype
Possible Cause Troubleshooting Steps
Off-Target Activity 1. Perform a dose-response analysis: Compare the concentration at which the unexpected phenotype is observed with the IC50 for the primary target. A significant discrepancy may point to an off-target effect.[3] 2. Use a structurally unrelated inhibitor: If available, use a different inhibitor for the same primary target. If the unexpected phenotype is not replicated, it suggests the original compound's off-target activity is responsible.[3] 3. Conduct a rescue experiment: If possible, express a drug-resistant mutant of the primary target. If the phenotype persists, it is likely due to an off-target interaction.[3]
Activation of a Compensatory Signaling Pathway 1. Analyze downstream signaling: Use techniques like Western blotting or mass spectrometry to examine the phosphorylation status of key proteins in related pathways. 2. Combination therapy: Co-administer inhibitors of the suspected compensatory pathway to see if the original phenotype is restored.
Cell Line-Specific Effects 1. Test in multiple cell lines: Determine if the observed phenotype is consistent across different cell lines. Cell-specific expression of off-targets can lead to varied responses.[4]
Problem 2: Discrepancy Between Biochemical and Cellular Activity
Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess cell permeability: Utilize assays specifically designed to measure the compound's ability to cross the cell membrane. 2. Modify compound structure: If permeability is low, medicinal chemistry efforts may be needed to improve its physicochemical properties.
Compound Efflux 1. Use efflux pump inhibitors: Co-treat cells with known inhibitors of ABC transporters to see if the cellular potency of your compound increases.
Metabolic Instability 1. Measure compound stability: Assess the stability of your compound in cell culture media and in the presence of liver microsomes to determine its metabolic half-life.

Quantitative Data Summary

Effective data presentation is crucial for interpreting off-target screening results. Below is a template for summarizing data from a kinase panel screen.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1
Off-Target Kinase B505
Off-Target Kinase C50050
Off-Target Kinase D>10,000>1000
Off-Target Kinase E8,000800

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Kinase Profiling Assay (Biochemical)

This protocol outlines a general procedure for assessing the selectivity of an inhibitor against a panel of purified kinases.

Objective: To determine the IC50 values of this compound against a broad range of kinases.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent like DMSO.

  • Assay Setup: In a multi-well plate, incubate each kinase with its specific substrate and ATP at a concentration near its Km value. Add the test compound at various concentrations.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate for a predetermined period at a controlled temperature.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The detection method can be radiometric, fluorescence-based, or luminescence-based.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.[4]

Objective: To confirm the binding of this compound to its intended target and potential off-targets in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either the vehicle control or this compound at various concentrations.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins.

  • Protein Quantification: Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[3]

Visualizations

The following diagrams illustrate key workflows and concepts in off-target effect prediction and validation.

experimental_workflow Experimental Workflow for Off-Target Validation cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation Computational Screening Computational Screening Kinase Panel Screen Kinase Panel Screen Computational Screening->Kinase Panel Screen Predicted Hits CETSA CETSA Kinase Panel Screen->CETSA Confirmed Hits Binding Assays (e.g., SPR) Binding Assays (e.g., SPR) Phenotypic Assays Phenotypic Assays CETSA->Phenotypic Assays Rescue Experiments Rescue Experiments Phenotypic Assays->Rescue Experiments

Caption: Workflow for identifying and validating off-target effects.

troubleshooting_logic Troubleshooting Unexpected Phenotypes Unexpected Phenotype Unexpected Phenotype Dose-Response Mismatch? Dose-Response Mismatch? Unexpected Phenotype->Dose-Response Mismatch? Replicated with Unrelated Inhibitor? Replicated with Unrelated Inhibitor? Dose-Response Mismatch?->Replicated with Unrelated Inhibitor? Yes Likely On-Target Likely On-Target Dose-Response Mismatch?->Likely On-Target No Phenotype Reversed by Rescue? Phenotype Reversed by Rescue? Replicated with Unrelated Inhibitor?->Phenotype Reversed by Rescue? No Replicated with Unrelated Inhibitor?->Likely On-Target Yes Likely Off-Target Likely Off-Target Phenotype Reversed by Rescue?->Likely Off-Target No Phenotype Reversed by Rescue?->Likely On-Target Yes

Caption: A logical approach to troubleshooting unexpected cellular phenotypes.

signaling_pathway Hypothetical Signaling Pathway Perturbation This compound This compound Primary Target Primary Target This compound->Primary Target Inhibition Off-Target Off-Target This compound->Off-Target Inhibition Downstream Effector 1 Downstream Effector 1 Primary Target->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Off-Target->Downstream Effector 2 Desired Phenotype Desired Phenotype Downstream Effector 1->Desired Phenotype Unexpected Phenotype Unexpected Phenotype Downstream Effector 2->Unexpected Phenotype

Caption: Off-target inhibition leading to an unintended cellular response.

References

Technical Support Center: Refining Force Field Parameters for Zinc-Containing Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges while refining force field parameters for novel zinc-containing small molecules, such as ZINC20906412, for molecular dynamics (MD) simulations.

Frequently Asked Questions (FAQs)

Q1: Why are standard force fields like GAFF or CGenFF often insufficient for zinc-containing molecules?

A1: Standard generalized force fields are primarily parameterized for common organic molecules.[1][2][3] Zinc complexes often involve coordination bonds with unique geometries and electronic properties that are not well-described by existing parameters.[4][5] This can lead to inaccurate representation of the molecule's structure, dynamics, and interactions in MD simulations. Therefore, refinement or generation of new parameters is often necessary.

Q2: What are the key parameters that need to be refined for a novel zinc-containing molecule?

A2: The most critical parameters to inspect and potentially refine for a zinc-containing molecule include:

  • Partial Atomic Charges: The charge distribution around the metal center and its coordinating atoms is crucial and often poorly represented by generic methods.

  • Bonded Parameters involving Zinc: This includes bond lengths, bond angles, and dihedral angles involving the zinc atom and its coordinating ligands.

  • Lennard-Jones (van der Waals) Parameters: These may need adjustment, especially for the zinc atom, to correctly model non-bonded interactions.

Q3: What is the general workflow for parameterizing a new zinc-containing molecule?

A3: The general workflow involves a combination of quantum mechanics (QM) and molecular mechanics (MM) calculations. A typical procedure includes:

  • Geometry Optimization: Obtain an optimized structure of the molecule using a suitable QM level of theory.

  • Charge Calculation: Calculate partial atomic charges using a QM method that accurately represents the electron distribution.

  • Parameter Assignment & Analogy: Use tools like Antechamber (for GAFF) or the CGenFF server to assign initial parameters based on atom types and analogy.

  • Parameter Refinement: Refine bonded parameters (bonds, angles, dihedrals) by fitting MM energies and forces to QM data.[1]

  • Validation: Validate the new parameters by comparing MM-based properties (e.g., conformational energies, vibrational frequencies) with QM calculations or experimental data.

Below is a DOT script representation of this workflow.

G General Parameterization Workflow A 1. QM Geometry Optimization B 2. QM Partial Charge Calculation A->B C 3. Initial Parameter Assignment (Analogy) B->C D 4. Bonded Parameter Refinement (QM Fitting) C->D E 5. Validation (QM/MM Comparison) D->E F Final Force Field Parameters E->F

Caption: A flowchart illustrating the key stages in refining force field parameters for a novel molecule.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unstable MD simulation (e.g., crashing, broken bonds) 1. Incorrect bonded parameters. 2. Inaccurate partial charges leading to electrostatic instability. 3. Clashes introduced during system setup.1. Validate Bonded Parameters: Perform QM scans of bond lengths and angles involving the zinc atom and compare the energy profiles with the MM potential. Refit the parameters if there are significant discrepancies. 2. Recalculate Charges: Use a higher level of theory or a different charge model (e.g., RESP) for charge calculation. Ensure the total charge of the molecule is correct. 3. Energy Minimization: Perform a thorough energy minimization of the system before starting the MD simulation to resolve any steric clashes.
Incorrect coordination geometry around the Zinc atom 1. Inadequate representation of coordination bonds in the force field. 2. Missing or incorrect angle parameters.1. Use a Bonded Model: For zinc complexes, it is often more stable to treat the zinc-ligand interactions with explicit bonds, angles, and dihedrals rather than relying solely on non-bonded interactions. 2. Refine Angle Parameters: Calculate the potential energy surface for the angles around the zinc center using QM and fit the MM angle parameters to reproduce this surface.
Ligand dissociates from the Zinc atom during simulation 1. Underestimated non-bonded interaction strength. 2. Lack of explicit bonds in the force field model.1. Refine Lennard-Jones Parameters: The van der Waals parameters for zinc may need to be adjusted to better represent its interaction with the coordinating atoms. 2. Introduce Bonded Terms: As mentioned above, defining explicit bonds between the zinc and its coordinating atoms will prevent dissociation.
Poor agreement between QM and MM conformational energies 1. Incorrect dihedral parameters. 2. Inaccurate charge distribution affecting intramolecular electrostatics.1. Perform Dihedral Scans: For rotatable bonds, perform a relaxed dihedral scan at the QM level. Then, fit the dihedral parameters in the force field to reproduce the QM energy profile. 2. Re-evaluate Partial Charges: Ensure the partial charges accurately reflect the conformational changes. In some cases, using different charge sets for different conformations might be necessary, though this is an advanced technique.

Experimental Protocols

Protocol 1: Dihedral Angle Parameter Refinement

This protocol outlines the steps to refine dihedral parameters by fitting to a QM potential energy surface.

  • Identify Rotatable Bonds: Determine the key rotatable bonds in your molecule for which new dihedral parameters are needed.

  • Perform a Relaxed QM Scan:

    • Using a QM software package (e.g., Gaussian, ORCA), perform a relaxed potential energy surface scan for each identified dihedral.

    • Constrain the dihedral angle of interest and allow all other degrees of freedom to relax at each step.

    • Scan the dihedral from 0 to 360 degrees in increments of 10-15 degrees.

    • Use an appropriate level of theory, such as MP2/6-31G(d), for these calculations.[1]

  • Generate MM Energy Profile:

    • Using your initial force field (before dihedral refinement), perform a similar constrained minimization for each point of the QM scan.

    • Calculate the MM energy at each of these geometries.

  • Fit Dihedral Parameters:

    • The difference between the QM and MM energy profiles corresponds to the contribution of the missing or incorrect dihedral term.

    • Use a fitting tool to determine the force constant, periodicity, and phase of the dihedral term that best reproduces the difference between the QM and MM energies.

Protocol 2: Validation of New Parameters via QM/MM Energy Comparison

This protocol describes how to validate the final force field parameters by comparing single-point energies.

  • Generate Diverse Conformations: Create a set of diverse, low-energy conformations of your molecule. This can be done through a short, high-temperature MD simulation followed by clustering, or by systematically rotating key bonds.

  • Perform QM Single-Point Energy Calculations: For each conformation, calculate the single-point energy using a high level of QM theory (e.g., a larger basis set or a different method than used for parameterization) to obtain a benchmark energy.

  • Perform MM Single-Point Energy Calculations: Using your newly parameterized force field, calculate the single-point energy for each of the same conformations.

  • Compare Energies:

    • Plot the MM energies against the QM energies.

    • A good correlation (high R-squared value) and a low root-mean-square error (RMSE) indicate that the force field is accurately reproducing the relative energies of different conformations. An acceptable RMSE is generally considered to be around 1-2 kcal/mol for small molecules.

Below is a DOT script illustrating the decision-making process for troubleshooting unstable MD simulations.

G Troubleshooting Unstable MD Simulations Start MD Simulation is Unstable CheckBonds Are there broken covalent bonds? Start->CheckBonds CheckGeo Is the coordination geometry distorted? CheckBonds->CheckGeo No RefineBonds Refit bond/angle parameters to QM data. CheckBonds->RefineBonds Yes CheckDiss Is the ligand dissociating from Zinc? CheckGeo->CheckDiss No UseBondedModel Implement a bonded model for the metal center. CheckGeo->UseBondedModel Yes RefineLJ Refine Lennard-Jones parameters for Zinc. CheckDiss->RefineLJ Yes Rerun Rerun with refined parameters. CheckDiss->Rerun No RefineBonds->Rerun UseBondedModel->Rerun RefineLJ->Rerun

Caption: A decision tree for troubleshooting common issues leading to unstable MD simulations of zinc-containing molecules.

References

Technical Support Center: Addressing Compound Aggregation in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering potential aggregation of small molecules, such as ZINC20906412, in their assays. While specific experimental data for this compound is not publicly available, this guide uses a hypothetical case study for this compound to illustrate common issues and solutions related to compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a problem in assays?

A1: Compound aggregation is a phenomenon where small molecules self-associate in aqueous solutions to form colloidal particles.[1] These aggregates, typically ranging from 50 to 1000 nm in size, can non-specifically interact with proteins and other assay components, leading to false-positive or false-negative results.[2] This is not a true reflection of the compound's specific activity against the intended target and can lead to wasted time and resources.[1]

Q2: What are the typical signs of compound aggregation in an assay?

A2: Several signs may indicate that a compound is aggregating in your assay. These include:

  • Poor dose-response curve curve fits: Aggregators often exhibit unusually steep Hill slopes.

  • Irreproducible results: The stochastic nature of aggregate formation can lead to high variability between experiments.

  • Activity that is sensitive to detergent: The presence of a non-ionic detergent can disrupt aggregates, leading to a significant reduction or elimination of the observed activity.

  • Promiscuous activity: The compound may appear active against multiple, unrelated biological targets.[3]

Q3: What physicochemical properties of a compound like this compound might suggest a tendency to aggregate?

A3: While it's impossible to predict aggregation with certainty from structure alone, certain physicochemical properties can be indicative. These include:

  • High lipophilicity (e.g., calculated LogP > 3)

  • Low aqueous solubility

  • Presence of flat, aromatic ring systems

  • High molecular weight

It is important to note that even compounds that do not fit this profile can aggregate under certain assay conditions.[4]

Q4: How can I prevent compound aggregation in my assays?

A4: Several strategies can be employed to mitigate compound aggregation:

  • Include a non-ionic detergent: Adding a small amount (typically 0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer is a common and effective method.[5]

  • Optimize compound concentration: Test compounds at the lowest concentration that still provides a measurable effect.

  • Modify buffer conditions: Changes in pH, ionic strength, and the presence of additives can influence aggregation.

  • Use a different assay format: Some assay technologies are less susceptible to interference from aggregators.

Troubleshooting Guide for this compound Aggregation

This guide provides a step-by-step approach to diagnosing and addressing suspected aggregation of a test compound, using the hypothetical example of this compound.

Problem: this compound shows potent inhibition in a fluorescence-based enzyme assay, but the results are difficult to reproduce, and the dose-response curve is unusually steep.

Initial Hypothesis: The observed activity of this compound may be due to compound aggregation rather than specific enzyme inhibition.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Diagnostic Experiments cluster_2 Phase 3: Data Analysis & Conclusion cluster_4 Phase 4: Mitigation & Next Steps start Inconsistent/Anomalous Assay Results for this compound hypothesis Hypothesis: Aggregation-based Inhibition start->hypothesis detergent Detergent Sensitivity Assay (e.g., with 0.01% Triton X-100) hypothesis->detergent dls Dynamic Light Scattering (DLS) detergent->dls If activity is detergent-sensitive nmr NMR Spectroscopy dls->nmr Confirm with orthogonal method analyze Analyze Data: - IC50 shift with detergent - Particle size from DLS - Peak broadening in NMR nmr->analyze conclusion Conclusion: This compound is an aggregator in this assay analyze->conclusion Positive evidence of aggregation no_aggregation Conclusion: Aggregation is unlikely (Investigate other artifacts) analyze->no_aggregation No evidence of aggregation mitigate Mitigation Strategies: - Add detergent to primary assay - Lower compound concentration - Modify assay buffer conclusion->mitigate rescreen Re-screen or re-evaluate this compound under non-aggregating conditions mitigate->rescreen deprioritize Deprioritize or flag this compound as a potential aggregator mitigate->deprioritize G cluster_0 Monomeric State (Below CAC) cluster_1 Aggregated State (Above CAC) compound_mono This compound (monomer) no_inhibition No Non-specific Inhibition compound_agg This compound (aggregate) compound_mono->compound_agg Concentration increases above Critical Aggregation Concentration (CAC) enzyme_active Active Enzyme enzyme_inactive Inactive Enzyme (denatured/sequestered) compound_agg->enzyme_inactive Non-specific binding inhibition Apparent Inhibition (False Positive) enzyme_inactive->inhibition

References

minimizing false positives in ZINC20906412 screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing false positives in virtual screening experiments involving compounds like ZINC20906412. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the accuracy of their screening campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for identifying false positives in a virtual screen?

A1: High false-positive rates are a persistent challenge in virtual screening.[1] Key causes include:

  • Pan-Assay Interference Compounds (PAINS): These are molecules that appear as hits in many different assays due to nonspecific activity.[2][3] Their mechanisms can include chemical reactivity, fluorescence interference, or compound aggregation.[3][4]

  • Incorrect Docking Poses: The scoring function may rank a ligand highly even if its predicted binding mode is physically unrealistic or lacks critical interactions with the target protein.[1][5]

  • Assay-Specific Interference: Compounds can directly interfere with the experimental assay technology, such as inhibiting a reporter enzyme (e.g., luciferase) or having inherent fluorescence, leading to a false signal.[6][7][8]

  • Compound Reactivity and Instability: Some molecules are inherently reactive and can covalently bind to proteins non-specifically.[9]

  • Contamination: Impurities, including organic molecules or inorganic metals like zinc, within the compound sample can be the true source of activity.[10][11]

Q2: My top-ranked compound, this compound, shows no activity in my initial biochemical assay. What went wrong?

A2: This is a common outcome. The discrepancy between in silico prediction and in vitro results can stem from several factors:

  • Scoring Function Inaccuracies: The scoring function used in docking is an approximation of binding affinity and may not perfectly correlate with experimental results.[12]

  • Lack of Protocol Validation: The docking protocol itself may not have been properly validated for your specific target. It's crucial to confirm that the protocol can distinguish known active compounds from inactive ones (decoys).[13]

  • Target Flexibility: Most standard docking procedures treat the protein target as rigid.[12] The actual binding event may involve conformational changes in the protein that were not accounted for.

  • PAINS and Frequent Hitters: Your compound might be a PAIN or a "frequent hitter" that shows up in many screens.[8] It is essential to run computational filters to identify these problematic structures.[2][4]

Q3: How can I computationally filter my virtual screening hits before ordering compounds?

A3: Implementing post-screening filters is a critical step to weed out likely false positives.[1] Consider the following:

  • PAINS and Reactive Compound Filters: Use established substructure filters to flag and remove known PAINS and other reactive chemotypes.[13]

  • Physicochemical Property Filters: Apply filters based on properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors to select for drug-like candidates.

  • Visual Inspection: Manually inspect the docking poses of your top-ranked hits. Look for realistic interactions with key residues in the binding site and check for high internal ligand strain energy.[5] Unrealistic poses are a major red flag.[5]

  • Clustering and Pose Analysis: Cluster the docking poses to see if the top-scoring conformation is consistently found. A low-energy pose that appears in a highly populated cluster is often more reliable.[14]

Troubleshooting Guides

Problem: Low Hit Rate in Validation Assays

Your virtual screen of thousands of compounds yielded a list of candidates, but experimental testing shows a hit rate of less than 1%.

Potential Cause Troubleshooting Step
Poor Docking Protocol Validate the Protocol: Before screening, ensure your docking protocol can enrich known active ligands from a set of decoys. Re-dock a known co-crystallized ligand to see if you can reproduce the experimental binding pose.[13]
Inadequate Post-Screening Filters Apply Stringent Filters: Re-process your initial hit list through robust PAINS filters and physicochemical property filters to remove problematic compounds.[1][13]
Target Conformation Issues Use Ensemble Docking: If your target protein is known to be flexible, perform docking against multiple conformations of the receptor instead of a single, rigid structure.[15][16]
Scoring Function Mismatch Rescore with Different Methods: Use a different scoring function or a more rigorous method like MM/PBSA or MM/GBSA to rescore the top-ranked poses.[12]
Problem: Hit Compound is a Pan-Assay Interference Compound (PAIN)

You've identified an active compound, but computational analysis suggests it has a PAINS substructure.

Potential Cause Troubleshooting Step
Promiscuous Activity Run Orthogonal Assays: Test the compound in an assay that uses a different detection method.[6][8] For example, if your primary assay is fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR).
Compound Aggregation Test with Detergent: Run the assay in the presence of a non-ionic detergent (e.g., Triton X-100). If the compound's potency significantly decreases, it is likely acting as an aggregator.[8]
Redox Activity Perform Redox Interference Assay: Some compounds generate reactive species that interfere with assays. Specific counter-screens can identify this behavior.[8]
Metal Chelation Use a Chelating Agent: If you suspect metal contamination or a chelation mechanism, perform the assay with a strong chelating agent like EDTA to see if the activity is abrogated.[4]

Experimental Protocols

Protocol 1: Orthogonal Assay Validation using Surface Plasmon Resonance (SPR)

This protocol is to confirm a direct physical interaction between the hit compound (ligand) and the target protein, independent of the primary assay's detection technology.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a dilution series of the hit compound (e.g., this compound) in a suitable running buffer. A typical concentration range might be from 100 µM down to low nM.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface. The SPR instrument will detect changes in the refractive index at the surface as the compound binds to the immobilized protein, measured in Response Units (RU).

  • Data Analysis: After subtracting any non-specific binding from a reference channel, analyze the resulting sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A confirmed interaction provides strong evidence that the compound is not a false positive resulting from assay interference.

Protocol 2: Aggregation Counter-Screen

This protocol helps determine if the observed activity of a hit compound is due to the formation of colloidal aggregates that non-specifically inhibit the target enzyme.

Methodology:

  • Assay Preparation: Prepare two sets of your primary biochemical assay.

  • Detergent Addition: To one set of assays, add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. The other set will serve as the control without detergent.

  • Compound Titration: Perform a standard concentration-response curve for your hit compound in both the detergent-containing and control assays.

  • IC50 Comparison: Calculate the IC50 value for the compound under both conditions.

  • Interpretation: If the compound's IC50 value significantly increases (i.e., potency decreases) in the presence of the detergent, it is highly indicative of an aggregation-based mechanism of action. True inhibitors that bind specifically to the target should show little to no change in potency.[8]

Visualizations

Virtual Screening and Hit Validation Workflow

The following diagram illustrates a robust workflow designed to minimize the progression of false positives from initial computational screening to experimental validation.

G cluster_comp Computational Phase cluster_exp Experimental Phase cluster_decision Decision Point cluster_outcome Outcome start Virtual Screening (e.g., Docking this compound) filter Post-Docking Filters (PAINS, Drug-likeness) start->filter visual Visual Inspection of Docking Poses filter->visual select Prioritized Hit List visual->select primary Primary Biochemical Assay select->primary ortho Orthogonal Assay (e.g., SPR, ITC) primary->ortho decision Active in Primary Assay? primary->decision counter Counter-Screens (Aggregation, Reactivity) ortho->counter fp Discard as False Positive ortho->fp  No Binding validated Validated Hit counter->validated counter->validated  Passes counter->fp  Fails decision->ortho decision->fp  No

Caption: A workflow for virtual screening and experimental hit validation.

Troubleshooting False Positives

This decision tree provides a logical path for diagnosing the nature of a suspected false positive hit from a screening campaign.

G start Initial Hit Identified q1 Does hit contain a PAINS substructure? start->q1 q2 Is activity lost in orthogonal assay? q1->q2 No res1 Probable PAINS. Proceed with caution. q1->res1 Yes q3 Is activity reduced with detergent? q2->q3 No res2 Likely Assay Interference (False Positive) q2->res2 Yes res3 Likely Aggregator (False Positive) q3->res3 Yes res4 Consider other mechanisms (e.g., reactivity, impurities) q3->res4 No res1->q2 res5 Potential Validated Hit res4->res5

Caption: A decision tree for troubleshooting false positive screening hits.

References

Technical Support Center: Optimizing ZINC20906412 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZINC20906412 in cell-based assays. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound with unknown efficacy and toxicity in your specific cell line, it is advisable to start with a broad range of concentrations. A typical starting point is a logarithmic or 10-fold serial dilution series, for example, from 100 µM down to 1 nM.[1][2] This initial screen will help identify a narrower, effective concentration range for further optimization.

Q2: How can I determine if the observed cellular effect is specific to this compound's intended target?

A2: To ascertain the specificity of the compound's effect, several control experiments are recommended. These include using a negative control (an inactive analog of the compound, if available), performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR), and conducting rescue experiments where the target is re-expressed.[1]

Q3: What are the common causes of inconsistent results between experiments with this compound?

A3: Inconsistencies in cell culture experiments can arise from several factors. Key among these are batch-to-batch variability of the cells, passage number (older cells may respond differently), and variations in cell seeding density.[1] Maintaining consistent and well-documented cell culture practices is crucial for reproducibility.[3][4]

Q4: How does serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[2] It is important to consider this when interpreting results. If significant interference is suspected, it may be necessary to perform experiments in serum-free or reduced-serum conditions.

Q5: What are the best practices for dissolving and storing this compound?

A5: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[2]

Troubleshooting Guides

Issue 1: High Cell Death at All Concentrations
Possible Cause Recommended Solution
The compound is cytotoxic at the tested concentrations.Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the maximum non-toxic concentration. Start the next experiment with a concentration range well below the toxic threshold.[1]
Solvent toxicity.Ensure the final solvent concentration (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[5]
Contamination of cell culture.Regularly test for mycoplasma contamination.[4]
Issue 2: No Observable Effect at Any Concentration
Possible Cause Recommended Solution
The concentration range is too low.Test a higher concentration range.[2]
The compound is inactive in the chosen cell type.Verify that your cell line expresses the target of this compound. Use a positive control to ensure the assay is working as expected.[2]
Compound instability.Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[6]
Insufficient incubation time.Perform a time-course experiment to determine the optimal incubation time (e.g., 6, 12, 24, 48 hours).[2][5]
Issue 3: Compound Precipitation in Culture Medium
Possible Cause Recommended Solution
Poor solubility of the compound in the culture medium.Check the compound's solubility data. Consider using a different solvent (ensure the final solvent concentration is non-toxic to the cells) or preparing a more dilute stock solution. Pre-warming the medium before adding the compound can also help.[1]
High stock concentration.Making a very high concentration stock in DMSO can lead to precipitation upon dilution. Try lowering the stock concentration and increasing the volume you add to the media (while keeping the final DMSO percentage low).[6]
Issue 4: High Variability Between Replicates
Possible Cause Recommended Solution
Uneven cell seeding.Ensure a single-cell suspension before seeding and use a consistent seeding pattern.[1]
Edge effects in multi-well plates.To avoid edge effects, ensure temperature and humidity are consistent across the whole plate and that the same volume is pipetted into each well.[7]
Pipetting errors.Use calibrated pipettes and consistent technique. Automated liquid handlers can improve reproducibility.[7]

Hypothetical Data for this compound

Table 1: Effective Concentration of this compound in Various Cell Lines

Cell LineAssay TypeEC50
JurkatNF-κB Reporter Assay1.5 µM
A549IL-8 ELISA5.2 µM
THP-1TNF-α Secretion2.8 µM

Table 2: Cytotoxicity Profile of this compound

Cell LineIncubation TimeCC50
Jurkat24 hours45 µM
A54924 hours> 100 µM
THP-124 hours78 µM

Table 3: Solubility of this compound

SolventMaximum Stock Concentration
DMSO50 mM
Ethanol10 mM
PBS< 1 µM

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range of this compound
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range is from 200 µM to 2 nM.[1]

  • Treatment: Carefully remove the old medium from the cells and add the 2X compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24 hours) under standard cell culture conditions.

  • Assay: Perform the desired cell-based assay to measure the biological response.

  • Data Analysis: Plot the assay response against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Assessing the Cytotoxicity of this compound
  • Cell Seeding: Plate cells in a 96-well plate as described in Protocol 1.

  • Compound Preparation: Prepare a 2X serial dilution of this compound, similar to the dose-response assay.

  • Treatment: Treat the cells with the compound dilutions and a vehicle control.

  • Incubation: Incubate for the same duration as the planned efficacy experiments.[1]

  • Assay: Use a commercial cytotoxicity assay kit (e.g., LDH, MTT, or a live/dead staining kit) according to the manufacturer's instructions.[1]

  • Data Analysis: Plot cell viability against the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).[1]

Visual Guides

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound ZincInflux Increased Intracellular Free Zinc This compound->ZincInflux Phosphatase Inhibition of Phosphatases ZincInflux->Phosphatase MAPK MAPK Pathway Modulation Phosphatase->MAPK Transcription Altered Gene Transcription MAPK->Transcription Response Cellular Response (e.g., Cytokine Production) Transcription->Response

Caption: Hypothetical signaling pathway modulated by this compound.

G cluster_1 Experimental Workflow for Concentration Optimization Start Start BroadScreen Broad Range Screen (e.g., 1 nM to 100 µM) Start->BroadScreen Cytotoxicity Cytotoxicity Assay (Determine CC50) BroadScreen->Cytotoxicity NarrowScreen Narrow Range Screen (Dose-Response) Cytotoxicity->NarrowScreen DetermineEC50 Determine EC50 NarrowScreen->DetermineEC50 WorkingConc Select Working Concentration (<< CC50, ~EC50) DetermineEC50->WorkingConc End End WorkingConc->End

Caption: Workflow for optimizing this compound concentration.

G cluster_2 Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? CheckSolubility Compound Precipitation? Start->CheckSolubility CheckCytotoxicity High Cell Death? CheckSolubility->CheckCytotoxicity No SolubilitySolution Optimize Solvent & Stock Concentration CheckSolubility->SolubilitySolution Yes CheckAssay Assay Controls OK? CheckCytotoxicity->CheckAssay No CytotoxicitySolution Lower Concentration Range CheckCytotoxicity->CytotoxicitySolution Yes CheckCells Consistent Cell Culture? CheckAssay->CheckCells Yes AssaySolution Validate Assay Components CheckAssay->AssaySolution No Result Consistent Results CheckCells->Result Yes CellSolution Standardize Cell Handling CheckCells->CellSolution No SolubilitySolution->Start CytotoxicitySolution->Start AssaySolution->Start CellSolution->Start

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Managing ZINC20906412 Cytotoxicity in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity associated with the novel compound ZINC20906412. Given that this compound is a hypothetical compound for the purposes of this guide, the principles and protocols outlined here are broadly applicable to any new or uncharacterized small molecule exhibiting cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected, high cytotoxicity with this compound in our initial screening. What are the immediate steps?

A1: When encountering high cytotoxicity, it is crucial to systematically verify your experimental setup. First, confirm the calculations for your stock solution and final dilutions. An error in concentration is a common source of unexpected toxicity. Second, assess the health and confluency of your cells; unhealthy or overly confluent cultures can be more susceptible to cytotoxic agents. Finally, evaluate the potential toxicity of the solvent (e.g., DMSO) used to dissolve this compound. It is recommended to keep the final solvent concentration below 0.5% and to always include a vehicle-only control group.[1][2]

Q2: How do we determine if the observed cytotoxicity is a specific on-target effect or a general off-target toxic effect?

A2: Distinguishing between on-target and off-target toxicity is a critical step. One strategy is to test this compound in cell lines that do not express the intended target protein. If cytotoxicity persists, it suggests an off-target mechanism.[1] Another approach is to use a structurally similar but pharmacologically inactive analog of this compound. If this analog does not produce the same cytotoxic effects, the toxicity is more likely to be on-target.

Q3: Our results from different cytotoxicity assays (e.g., MTT vs. LDH) are conflicting. How should we interpret this?

A3: Conflicting results often arise because different assays measure distinct cellular events.[3] For example, the MTT assay measures metabolic activity, which can decrease due to cytostatic effects (inhibition of proliferation) or cytotoxic effects (cell death). The LDH assay, however, measures the release of lactate (B86563) dehydrogenase, which occurs upon loss of membrane integrity, a hallmark of late-stage apoptosis or necrosis.[1] A compound might inhibit metabolic function long before it causes membrane rupture, explaining the discrepancy. It is recommended to use a multi-assay approach and consider the timing of each measurement to build a comprehensive picture of the compound's effects.[3][4]

Q4: What are the essential controls to include in any in vitro cytotoxicity experiment?

A4: To ensure the validity and reproducibility of your results, the following controls are mandatory:

  • Untreated Control: Cells in media alone to establish baseline health and growth.

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for this compound to account for any solvent-induced toxicity.[1][5]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to confirm the assay is working correctly.[5]

  • No-Cell Control (Media/Reagent Blank): Wells containing only media and the assay reagents to determine the background signal.[5]

Troubleshooting In Vitro Cytotoxicity

This section provides guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability Between Replicate Wells or Experiments
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent protocol. Visually confirm cell distribution after seeding.[6]
"Edge Effect" in Plates Avoid using the outer wells of 96-well plates for samples, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.[6]
Compound Precipitation Visually inspect the culture medium for any signs of this compound precipitation. If observed, consider using a different solvent, increasing the solvent concentration (while staying below toxic levels), or lowering the compound's final concentration.
Reagent Variability Use a single, quality-controlled lot of media and serum for the duration of a study. Test new batches of reagents before using them in critical experiments.[2]
Mycoplasma Contamination Regularly test cell lines for mycoplasma contamination, which can significantly alter cellular responses to drugs.[2]
Issue 2: No Cytotoxicity Observed at Expected Concentrations
Potential Cause Troubleshooting Steps
Compound Inactivity/Degradation Ensure this compound is stored correctly as per manufacturer's guidelines. Prepare fresh stock solutions and dilutions for each experiment. Avoid multiple freeze-thaw cycles.
Incorrect Assay Choice The chosen assay may not be sensitive to the mechanism of cell death induced by this compound. Consider using an orthogonal assay (e.g., a caspase activity assay for apoptosis if you are currently using an LDH assay for necrosis).
Insufficient Incubation Time The cytotoxic effect may require a longer duration to manifest. Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours).[4]
Cell Line Resistance The selected cell line may be resistant to the mechanism of action of this compound. Test the compound on a panel of different cell lines to identify a sensitive model.

Visualizing Experimental Workflows and Pathways

cluster_troubleshooting Troubleshooting High Cytotoxicity start High Cytotoxicity Observed q1 Check Compound Concentration & Purity start->q1 a1_yes Concentration Correct q1->a1_yes Yes a1_no Recalculate & Re-prepare q1->a1_no No q2 Assess Vehicle Control Toxicity a1_yes->q2 a1_no->start Retry a2_yes Vehicle is Toxic q2->a2_yes Yes a2_no Vehicle is Not Toxic q2->a2_no No sol_a2 Lower Solvent Conc. or Change Solvent a2_yes->sol_a2 q3 Evaluate Cell Health & Culture a2_no->q3 sol_a2->start Retry a3_yes Culture Suboptimal q3->a3_yes Yes a3_no Culture Healthy q3->a3_no No sol_a3 Optimize Seeding Density & Use Low Passage Cells a3_yes->sol_a3 end_node Proceed with Further Mechanistic Studies a3_no->end_node sol_a3->start Retry

Caption: A logical workflow for troubleshooting unexpected high cytotoxicity.

cluster_assays Multi-Assay Approach to Cytotoxicity compound This compound Treatment metabolism Metabolic Activity (e.g., MTT, Resazurin) compound->metabolism membrane Membrane Integrity (e.g., LDH, Propidium Iodide) compound->membrane apoptosis Apoptosis Markers (e.g., Caspase-3/7, Annexin V) compound->apoptosis outcome1 Cytostatic Effect (Reduced Proliferation) metabolism->outcome1 outcome2 Necrotic/Late Apoptotic Cell Death membrane->outcome2 outcome3 Early Apoptotic Cell Death apoptosis->outcome3

Caption: Interrelationship of different cytotoxicity assay principles.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[1]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[1]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 10-30 minutes), protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to a positive control (cells lysed to achieve maximum LDH release) and the untreated control.

Considerations for In Vivo Toxicology Studies

If in vitro results warrant further investigation, initial in vivo studies are necessary to assess the safety profile of this compound.

Initial In Vivo Study Design
  • Animal Model Selection: Choose a relevant species for the study. Rodents (mice or rats) are commonly used for initial toxicity screens.[7] The choice should be justified based on factors like metabolic profile and target homology, if known.[8]

  • Dose-Range Finding (DRF) Study: The primary goal is to identify a range of doses from no-effect to toxic.

    • Group Allocation: Use a small number of animals (e.g., 2-3 per sex) for each dose group.[9]

    • Dose Selection: Select a wide range of doses (e.g., 1, 10, 100, and 1000 mg/kg), which can be informed by in vitro cytotoxicity data. Include a vehicle control group.[9]

    • Administration: Use the intended clinical route of administration.

    • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and record body weights daily for at least 7 days.[9]

  • Maximum Tolerated Dose (MTD) Determination: Based on the DRF study, a more focused study can be designed to determine the MTD, which is the highest dose that does not cause unacceptable toxicity or mortality.[9] This dose is crucial for designing subsequent efficacy and long-term toxicity studies.

Data Presentation for In Vivo Studies

Summarize findings in a clear, tabular format to facilitate interpretation and decision-making.

Table: Summary of Dose-Range Finding Study

Animal Model (Strain, Sex)Route of AdministrationDose Level (mg/kg)No. of AnimalsObserved Clinical SignsChange in Body Weight (%)Macroscopic Pathology Findings
e.g., C57BL/6, M/Fe.g., Oral (gavage)Vehicle3/sexNo observable signs+/- 2%No abnormal findings
103/sexNo observable signs+/- 3%No abnormal findings
1003/sexLethargy, ruffled fur- 8%Pale liver
10003/sexSevere lethargy, ataxia- 15%Enlarged spleen, pale liver

References

Technical Support Center: Improving Oral Bioavailability Prediction for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately predicting and improving the oral bioavailability of novel small molecules, exemplified by the hypothetical compound ZINC20906412.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the potential oral bioavailability of a new compound like this compound?

A1: The initial assessment should begin with in silico predictions and basic physicochemical characterization. Computational tools, such as SwissADME, can provide initial estimates of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties based on the molecule's structure.[1] Key physicochemical properties to measure include aqueous solubility, LogP (lipophilicity), and pKa. These early indicators help identify potential liabilities that may hinder oral absorption.[2][3][4]

Q2: My compound shows poor aqueous solubility. What are the implications and how can I address this in my experiments?

A2: Poor aqueous solubility is a common reason for low oral bioavailability, as a drug must be in solution to be absorbed.[2][5] This can lead to challenges in in vitro assays, causing low compound recovery and inaccurate permeability assessment.[6][7][8] To address this, consider using co-solvents (e.g., DMSO) in your assay buffers, but keep the concentration low (typically <1%) to avoid cell toxicity or altered membrane integrity. Formulations such as amorphous solid dispersions or lipid-based systems can also be explored to enhance solubility.[5][9]

Q3: What is the difference between a PAMPA and a Caco-2 assay, and when should I use each?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures a compound's ability to passively diffuse across an artificial lipid membrane.[10] It is a high-throughput, cost-effective screen for passive permeability.[11] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[6][8] This assay can assess not only passive diffusion but also active transport mechanisms (uptake and efflux) and paracellular transport.[10] It is advisable to start with PAMPA for initial screening and then use the Caco-2 assay for more detailed mechanistic studies on promising candidates.[10]

Q4: My in silico model predicted good permeability, but the Caco-2 assay results are poor. What could be the reason?

A4: Discrepancies between in silico predictions and Caco-2 results are common and often informative. A likely reason is that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells but not accounted for in simple passive permeability models.[6][8] An efflux ratio greater than 2 in a bidirectional Caco-2 assay would support this hypothesis. Other factors could include poor compound stability in the assay medium or low aqueous solubility limiting the concentration at the cell surface.[7]

Troubleshooting Guides

In Vitro Permeability Assays
Issue Potential Cause Troubleshooting Steps
Low Compound Recovery in Caco-2/PAMPA Assay - Compound binding to plasticware. - Low aqueous solubility leading to precipitation. - Compound instability in assay buffer. - Accumulation within the cell monolayer (Caco-2).- Use low-binding plates. - Include a mass balance check by quantifying the compound in the donor, acceptor, and cell lysate (for Caco-2). - Reduce incubation time. - Add a small percentage of a non-toxic solubilizing agent.
High Variability in Permeability (Papp) Values - Inconsistent cell monolayer integrity (Caco-2). - Inconsistent lipid membrane coating (PAMPA). - Pipetting errors. - Temperature fluctuations.- Monitor transepithelial electrical resistance (TEER) for each Caco-2 well before and after the experiment.[12] - Ensure consistent and careful application of the lipid solution in PAMPA. - Use calibrated pipettes and consistent technique. - Maintain a constant temperature during incubation.
High Apparent Permeability in PAMPA but Low in Caco-2 - Compound is a substrate for an efflux transporter (e.g., P-gp).- Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests active efflux. - Conduct the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil) to confirm.
Unexpectedly Low Permeability for a Lipophilic Compound - The unstirred water layer (UWL) is the rate-limiting step. - Compound has very low aqueous solubility.- Increase the stirring speed during the assay to reduce the thickness of the UWL. - Re-evaluate the compound's solubility in the assay buffer.
In Silico ADMET Prediction
Issue Potential Cause Troubleshooting Steps
Poor Correlation Between Predicted and Experimental Bioavailability - The model's applicability domain does not cover the chemical space of your compound. - The model only accounts for passive permeability and ignores active transport or metabolism. - The training dataset for the model was not diverse enough.- Check the applicability domain of the model.[13][14] - Use more sophisticated models that incorporate predictions for metabolism and transporter interactions, such as physiologically based pharmacokinetic (PBPK) models.[15][16] - Combine predictions from multiple models.
Conflicting Predictions from Different Software - Different algorithms and training datasets are used. - Different molecular descriptors are prioritized.- Do not rely on a single prediction. Consider the consensus of multiple tools. - Use these predictions as a guide for designing experiments rather than as a definitive answer.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a compound.

Materials:

  • 96-well PAMPA plate (donor and acceptor plates)

  • Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-compatible 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow it to impregnate for 5 minutes.

  • Prepare Donor Solutions: Prepare the test compound solutions by diluting the stock solution in PBS to the final desired concentration (e.g., 200 µM). The final DMSO concentration should be ≤ 1%.

  • Start Assay: Add 200 µL of the donor solution to each well of the donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to create the "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.[17]

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS.

  • Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive permeability and active transport.

Materials:

  • Caco-2 cells seeded on 96-well permeable supports

  • Hank's Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound stock solution

  • Lucifer yellow solution (for monolayer integrity check)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of each well. Values should be >300 Ω·cm².[12]

  • Prepare Buffers: Warm HBSS buffers to 37°C.

  • Wash Monolayers: Wash the cell monolayers on both the apical (A) and basolateral (B) sides with the appropriate HBSS.

  • Prepare Dosing Solutions: Prepare the test compound in HBSS. For A-to-B assessment, use pH 6.5 HBSS. For B-to-A assessment, use pH 7.4 HBSS.

  • Apical to Basolateral (A-to-B) Transport:

    • Add the dosing solution to the apical side.

    • Add fresh HBSS (pH 7.4) to the basolateral side.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Take samples from the basolateral side at specified time points.

  • Basolateral to Apical (B-to-A) Transport:

    • Add the dosing solution to the basolateral side.

    • Add fresh HBSS (pH 6.5) to the apical side.

    • Incubate and sample from the apical side as above.

  • Post-Assay Integrity Check: After the transport experiment, perform a Lucifer yellow leak test to confirm monolayer integrity was maintained.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate Papp for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Visualizations

G cluster_0 In Silico & Physicochemical Profiling cluster_1 In Vitro Permeability Assessment cluster_2 Data Interpretation & Decision in_silico In Silico ADMET Prediction physchem Physicochemical Characterization (Solubility, LogP, pKa) pampa PAMPA (Passive Permeability) in_silico->pampa physchem->pampa caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 interpretation Analyze Data: Papp, Efflux Ratio caco2->interpretation decision Decision: Proceed, Optimize, or Terminate interpretation->decision

Caption: Workflow for initial oral bioavailability assessment.

G cluster_0 Problem: Low Permeability in Caco-2 cluster_1 Investigation Steps cluster_2 Potential Causes & Next Steps start Low Papp (A->B) in Caco-2 Assay check_solubility Verify Compound Solubility in Buffer start->check_solubility check_recovery Perform Mass Balance Analysis start->check_recovery check_efflux Calculate Efflux Ratio (Papp B->A / Papp A->B) start->check_efflux solubility_issue Cause: Poor Solubility Action: Reformulate check_solubility->solubility_issue recovery_issue Cause: Binding/Instability Action: Modify Protocol check_recovery->recovery_issue efflux_issue Cause: Efflux Substrate Action: Structural Modification check_efflux->efflux_issue

Caption: Troubleshooting logic for low Caco-2 permeability.

References

Technical Support Center: Synthesis and Purification of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific synthesis or purification protocols for the compound identifier ZINC20906412. The following technical support guide is a generalized resource for researchers, scientists, and drug development professionals facing challenges in the synthesis and purification of novel heterocyclic compounds, which is the likely class for a molecule with this type of identifier.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

A1: Low yields or incomplete reactions are common challenges in the synthesis of novel compounds. Several factors could be at play:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Degradation of reagents over time is a frequent issue.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical. Small deviations from an optimal protocol can significantly impact the outcome. Consider performing a small-scale optimization screen.

  • Atmosphere Control: Many organic reactions are sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Catalyst Activity: If you are using a catalyst, its activity might be compromised. Consider using a fresh batch or a different type of catalyst.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize them?

A2: The formation of byproducts is a common issue. To minimize them:

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to side reactions.

  • Temperature Management: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the formation of byproducts.

  • Order of Addition: The sequence in which reagents are added can be crucial. A stepwise addition might be necessary to control the reaction pathway.

Q3: My compound is difficult to purify using standard column chromatography. What are my alternatives?

A3: If standard silica (B1680970) gel chromatography is not effective, consider the following:

  • Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative for basic compounds.[1] Reversed-phase chromatography (C18) is suitable for highly polar compounds.[1]

  • Chromatography Modifiers: For basic compounds that streak on silica, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can improve separation.[1]

  • Crystallization: This is a powerful purification technique if you can find a suitable solvent system.[2][3]

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution.[4]

Q4: My purified compound seems to be unstable. How can I handle and store it properly?

A4: Stability is a key concern for many novel molecules.

  • Storage Conditions: Store the compound at low temperatures (e.g., -20°C or -80°C), protected from light and moisture.

  • Inert Atmosphere: Storing under an inert gas like argon or nitrogen can prevent degradation due to oxidation.

  • Solvent Choice: If stored in solution, choose a solvent in which the compound is stable. Perform a small-scale stability study in different solvents if necessary.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
No product formationIncorrect reaction conditionsVerify temperature, pressure, and reaction time.
Inactive reagents or catalystUse fresh reagents and catalyst.
Incorrect reaction setupEnsure all glassware is dry and the atmosphere is inert if required.
Low yield of desired productSuboptimal reaction timeMonitor the reaction progress using TLC or LC-MS to determine the optimal time.
Side reactions consuming starting materialAdjust stoichiometry and consider a lower reaction temperature.
Product degradationCheck the stability of the product under the reaction conditions.
Purification Challenges
Symptom Possible Cause Suggested Solution
Compound streaks on TLC plateCompound is too acidic or basicAdd a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).[1]
Column overloadingReduce the amount of sample loaded onto the column.[1]
Compound does not elute from the columnCompound is too polar for the solvent systemIncrease the polarity of the mobile phase or use a different stationary phase like reversed-phase silica.[1]
Irreversible adsorption or decomposition on silica gelUse a less acidic stationary phase like neutral alumina.[1]
"Oiling out" during crystallizationSolution is supersaturated or cooled too quicklyAdd a small amount of hot solvent to redissolve the oil and allow for slow cooling. Scratching the flask or adding a seed crystal can help induce crystallization.[1]
Presence of impuritiesAttempt a preliminary purification by another method before crystallization.[1]

Experimental Protocols

General Protocol for a Hypothetical Suzuki Coupling Reaction

This protocol is a generalized example for the synthesis of a biaryl heterocyclic compound.

Materials:

  • Heterocyclic halide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a dry reaction flask, add the heterocyclic halide, aryl boronic acid, and base.

  • Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent and then the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

General Protocol for Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a non-polar eluent.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Synthesis_Workflow reagents Reagents & Solvents reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup reaction Reaction (Heating/Stirring) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Crystallization) workup->purification analysis Analysis (NMR, MS) purification->analysis product Pure Product analysis->product Troubleshooting_Logic decision decision issue issue start Experiment Start check_yield Check Yield & Purity start->check_yield low_yield Low Yield check_yield->low_yield No impure Impure Product check_yield->impure Low Purity success Successful Synthesis check_yield->success Yes optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagents) low_yield->optimize_reaction optimize_purification Optimize Purification (Solvent, Stationary Phase) impure->optimize_purification optimize_reaction->start Re-run optimize_purification->start Re-purify

References

Technical Support Center: Scaling Up Synthesis of Zinc-Containing Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public data was found for the synthesis, scaling up, or in vivo studies of the compound "ZINC20906412". The following information is a generalized guide for researchers, scientists, and drug development professionals working on scaling up the synthesis of a hypothetical zinc-containing compound, hereafter referred to as "Compound ZN-X," for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of a zinc-containing organic compound for in vivo studies?

A1: The primary challenges include:

  • Maintaining Yield and Purity: Reactions that work well on a milligram scale may not translate directly to a multi-gram scale. Issues like inefficient heat transfer, mixing, and mass transfer can lead to lower yields and the formation of impurities.

  • Reagent and Solvent Quantities: Handling large quantities of reagents and solvents requires specialized equipment and safety protocols. The cost of large-scale synthesis can also be a significant factor.

  • Purification: Chromatographic purification, which is common in small-scale synthesis, can be cumbersome and expensive at a larger scale. Alternative purification methods like crystallization or precipitation may need to be developed.

  • Stability: The stability of the compound during synthesis, purification, and storage at a larger scale needs to be carefully evaluated.

  • Regulatory Compliance: For preclinical in vivo studies, the synthesis and purification process must be well-documented and the final compound must meet specific purity and characterization standards.

Q2: How do I choose an appropriate animal model for in vivo studies of a novel zinc-containing compound?

A2: The choice of animal model depends on the therapeutic target and the disease being studied. Key considerations include:

  • Relevance to Human Disease: The animal model should mimic the human disease pathophysiology as closely as possible.

  • Metabolism and Pharmacokinetics: The metabolism and pharmacokinetic profile of the compound in the chosen animal model should ideally be similar to that in humans.

  • Route of Administration: The intended clinical route of administration should be feasible in the animal model.

  • Ethical Considerations: All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Q3: What are the key formulation considerations for in vivo administration of a zinc-containing compound?

A3: Formulation is critical for ensuring the bioavailability and efficacy of the compound in vivo. Important factors include:

  • Solubility: The compound's solubility in biocompatible solvents is a primary concern. Excipients such as co-solvents, surfactants, or cyclodextrins may be needed to achieve the desired concentration.

  • Stability: The compound must be stable in the final formulation under the conditions of storage and administration.

  • Toxicity of Excipients: All components of the formulation must be non-toxic and well-tolerated at the administered dose.

  • Route of Administration: The formulation will differ depending on whether the compound is administered orally, intravenously, intraperitoneally, or via another route.

Troubleshooting Guides

Synthesis & Purification

Issue Possible Cause Troubleshooting Steps
Low reaction yield upon scale-up Inefficient mixing or heat transfer in a larger reaction vessel.- Use a mechanical stirrer instead of a magnetic stir bar.- Monitor the internal reaction temperature and use a controlled heating/cooling system.- Consider a slower, controlled addition of reagents.
Increased impurity profile Localized overheating or concentration gradients.- Optimize the rate of reagent addition and stirring speed.- Re-evaluate the reaction solvent and temperature.
Difficulty in removing zinc-based impurities Formation of inorganic zinc salts.- Use aqueous washes with chelating agents like EDTA to remove inorganic zinc.- Optimize the pH of the aqueous wash.
Product precipitation during workup Changes in solubility at different concentrations or temperatures.- Adjust the solvent composition or temperature during the workup.- Perform the workup in a more dilute solution.

In Vivo Studies

Issue Possible Cause Troubleshooting Steps
Poor bioavailability after oral administration Low solubility, poor absorption, or rapid first-pass metabolism.- Perform formulation optimization to improve solubility.- Consider co-administration with a permeation enhancer or a metabolic inhibitor (for research purposes).- Evaluate alternative routes of administration (e.g., intravenous).
Acute toxicity or adverse events in animals Off-target effects of the compound or toxicity of the formulation.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Evaluate the toxicity of the vehicle formulation in a separate control group.- Perform detailed histopathological analysis of major organs.
Lack of efficacy in the animal model Insufficient target engagement, poor pharmacokinetic properties, or an inappropriate animal model.- Measure compound concentrations in plasma and target tissues to confirm exposure.- Develop a pharmacodynamic assay to measure target engagement.- Re-evaluate the relevance of the animal model to the human disease.

Experimental Protocols

1. Hypothetical Multi-Gram Synthesis of Compound ZN-X

This protocol describes a hypothetical synthesis for scaling up a zinc-containing compound. Note: This is a generalized procedure and must be adapted for a specific molecule.

  • Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser is charged with the starting organic ligand (e.g., 50 g, 1 equivalent) and a suitable solvent (e.g., 500 mL of ethanol).

  • Reagent Addition: Anhydrous zinc chloride (ZnCl2) (1.1 equivalents) is added portion-wise over 30 minutes while maintaining the internal temperature below 30°C.

  • Reaction: The reaction mixture is heated to reflux (e.g., 78°C for ethanol) and stirred for 12 hours. The reaction progress is monitored by TLC or LC-MS.

  • Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (B1210297) and washed sequentially with a saturated aqueous solution of EDTA, saturated sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: The purified solid is dried in a vacuum oven at 40°C to a constant weight.

2. Formulation for Intravenous Administration

  • Vehicle Preparation: A sterile vehicle solution is prepared consisting of 10% DMSO, 40% PEG400, and 50% saline (0.9% NaCl).

  • Compound Dissolution: Compound ZN-X is first dissolved in DMSO.

  • Formulation: PEG400 is added to the DMSO solution and mixed thoroughly. Finally, the saline is added slowly while vortexing to obtain a clear, homogenous solution.

  • Sterilization: The final formulation is sterilized by filtration through a 0.22 µm syringe filter into a sterile vial. The final concentration is typically 1-10 mg/mL.

Quantitative Data Summary

The following table summarizes hypothetical data for the scaled-up synthesis and in vivo efficacy of Compound ZN-X.

Parameter Small-Scale (100 mg) Large-Scale (50 g)
Yield 85%78%
Purity (by HPLC) >99%98.5%
In Vivo Efficacy (Tumor Growth Inhibition in Mouse Model) 60% at 10 mg/kg58% at 10 mg/kg
Maximum Tolerated Dose (MTD) in Mice Not Determined25 mg/kg

Visualizations

Synthesis_Workflow Start Starting Materials (Organic Ligand, ZnCl2) Reaction Reaction (Ethanol, Reflux, 12h) Start->Reaction 1. Synthesis Workup Aqueous Workup (EDTA, NaHCO3, Brine) Reaction->Workup 2. Extraction Purification Recrystallization (Ethanol/Water) Workup->Purification 3. Purification Final_Product Compound ZN-X (>98% Purity) Purification->Final_Product 4. Isolation

Caption: A generalized workflow for the synthesis and purification of Compound ZN-X.

Signaling_Pathway cluster_cell Cell Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Gene Target Gene Expression ZN_X Compound ZN-X ZN_X->Kinase1 Inhibition

Caption: A hypothetical signaling pathway modulated by the inhibitory action of Compound ZN-X.

Technical Support Center: Overcoming Resistance to ZINC20906412

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Disclaimer: ZINC20906412 is an identifier from the ZINC database. As there is no specific published data on resistance mechanisms to this compound, this guide provides a generalized framework for troubleshooting resistance based on a hypothetical scenario where this compound is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) pathway. The principles and protocols described are broadly applicable to investigating resistance to targeted therapies.

Frequently Asked Questions (FAQs)

Q1: We are observing a decreased response to this compound in our cancer cell line model over time. What are the likely causes?

A1: A decreased response, or acquired resistance, to a targeted therapy like our hypothetical EGFR inhibitor, this compound, can arise from several mechanisms.[[“]][2] These can be broadly categorized as on-target alterations, where the direct target of the drug is modified, and off-target alterations, where the cell finds alternative ways to bypass the drug's effect.[3]

  • On-Target Resistance: This is often due to secondary mutations in the drug's target protein, in this case, EGFR.[3] A common example is the "gatekeeper" T790M mutation, which can prevent the inhibitor from binding effectively to the ATP pocket of the EGFR kinase domain.[3][4]

  • Off-Target Resistance: This involves changes in other signaling pathways that compensate for the inhibition of EGFR.[3] Key mechanisms include:

    • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to maintain growth and survival.[[“]][5] A well-documented example is the amplification or overexpression of the MET receptor tyrosine kinase, which can then activate downstream signaling through pathways like PI3K/AKT, even when EGFR is inhibited.[4][6]

    • Downstream Pathway Alterations: Mutations or changes in proteins downstream of EGFR, such as in the PI3K/AKT or RAS/MAPK pathways, can lead to their constitutive activation, making the cell independent of EGFR signaling.[6]

    • Histological Transformation: In some cases, the cancer cells can change their lineage, for example, from a non-small cell lung cancer (NSCLC) phenotype to a small cell lung cancer (SCLC) phenotype, which has different survival signaling dependencies.[4]

Q2: How can we determine if our resistant cell line has a mutation in the target protein (EGFR)?

A2: To determine if your resistant cell line has a mutation in EGFR, you should perform genetic sequencing of the EGFR gene. The most common methods are Sanger sequencing of the kinase domain to look for known resistance mutations (like T790M or C797S) or Next-Generation Sequencing (NGS) for a more comprehensive analysis of the entire gene or a panel of cancer-related genes.

Q3: Our sequencing results for EGFR came back negative for known resistance mutations. What should we investigate next?

A3: If there are no on-target mutations, the resistance is likely due to off-target mechanisms. The next logical step is to investigate bypass pathway activation. A good starting point is to use Western blotting to analyze the phosphorylation status (and therefore activation) of key signaling proteins in alternative pathways, such as MET, HER2, and IGF-1R, and their downstream effectors like AKT and ERK.[5]

Q4: What is the difference between intrinsic and acquired resistance?

A4: Intrinsic resistance is when cancer cells are already resistant to a drug before the treatment begins.[2] This can be due to pre-existing mutations or the inherent biology of the cancer cell. Acquired resistance , on the other hand, develops in response to treatment.[2][3] A tumor may initially respond to the drug, but a sub-population of cells can evolve mechanisms to survive and proliferate despite the presence of the drug.[2]

Troubleshooting Guides

Issue 1: Increased IC50 value of this compound in our cell line.

This is a clear indication of resistance. The following workflow can help you identify the underlying mechanism.

Troubleshooting Workflow: Investigating Acquired Resistance

G start Resistant cell line identified (Increased IC50) seq_egfr Sequence EGFR Kinase Domain start->seq_egfr mutation_found On-target mutation found (e.g., T790M) seq_egfr->mutation_found no_mutation No on-target mutation found seq_egfr->no_mutation western_pathways Western Blot for Bypass Pathways (p-MET, p-AKT, p-ERK) pathway_active Bypass pathway activated western_pathways->pathway_active no_pathway No bypass pathway activation observed western_pathways->no_pathway mutation_found->no_mutation No strategy_on_target Strategy: Use next-generation inhibitor or combination therapy mutation_found->strategy_on_target Yes no_mutation->western_pathways pathway_active->no_pathway No strategy_off_target Strategy: Combine this compound with inhibitor of activated pathway pathway_active->strategy_off_target Yes further_investigation Further Investigation: - RNA-seq for novel mechanisms - Drug efflux pump expression - Metabolic profiling no_pathway->further_investigation

Caption: Troubleshooting workflow for identifying resistance mechanisms.

Issue 2: High variability in cell viability assay results.

High variability can obscure real effects and make it difficult to determine IC50 values accurately.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use reverse pipetting techniques to improve accuracy.[7]
Edge Effects in Microplates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media.
Cell Contamination Regularly test for mycoplasma contamination, as it can significantly affect cell health and drug response.[7]
Assay Timing Ensure that cells are in the logarithmic growth phase when the drug is added and that the assay endpoint is consistent across experiments.[8]

Quantitative Data Summary

The following tables represent hypothetical data from experiments investigating resistance to this compound in an NSCLC cell line (e.g., PC-9).

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionIC50 (nM)Fold Resistance
PC-9Parental (Sensitive)15-
PC-9-ZR1This compound Resistant1500100
PC-9-ZR2This compound Resistant2100140

Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells

ProteinPC-9 (Sensitive)PC-9-ZR1 (Resistant)
Total EGFR 1.01.1
Phospho-EGFR (Y1068) 1.00.2
Total MET 1.04.5
Phospho-MET (Y1234/1235) 1.08.2
Total AKT 1.01.2
Phospho-AKT (S473) 1.03.8
Total ERK1/2 1.00.9
Phospho-ERK1/2 (T202/Y204) 1.01.1
(Values represent relative protein levels normalized to a loading control and then to the parental cell line)

This data suggests that while this compound effectively inhibits p-EGFR in the resistant line, the cells have developed resistance through the amplification and activation of the MET receptor, leading to downstream activation of the PI3K/AKT pathway.

Experimental Protocols

Protocol 1: Generating a Drug-Resistant Cell Line

This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to the drug.[9]

  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line (e.g., PC-9) using a standard cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Initially, a large percentage of cells will die. Monitor the culture and replace the drug-containing media every 3-4 days.

  • Dose Escalation: Once the cells recover and resume proliferation, passage them and increase the concentration of this compound by 1.5 to 2-fold.[9]

  • Repeat: Repeat steps 3 and 4 for several months. The process is complete when the cell line can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Characterization: Periodically freeze down vials of the resistant cells at different passage numbers. Once the desired level of resistance is achieved, characterize the new resistant cell line by re-evaluating the IC50 and performing molecular analyses.

Protocol 2: Western Blot for Pathway Activation
  • Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Treat with this compound at the IC50 of the sensitive line for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software.

Signaling Pathways and Workflows

G cluster_0 Cell Membrane cluster_1 Signaling Cascades cluster_2 Cellular Response EGFR EGFR T790M T790M Mutation EGFR->T790M On-Target Resistance RAS_RAF_MEK RAS/RAF/MEK EGFR->RAS_RAF_MEK Activates PI3K_AKT PI3K/AKT EGFR->PI3K_AKT Activates MET MET MET->PI3K_AKT Bypass Activation ZINC This compound ZINC->EGFR Inhibition ERK ERK RAS_RAF_MEK->ERK mTOR mTOR PI3K_AKT->mTOR Proliferation Proliferation & Survival ERK->Proliferation mTOR->Proliferation

Caption: EGFR signaling and mechanisms of resistance to this compound.

References

Validation & Comparative

Comparative Analysis of ZINC20906412 and a Known Inhibitor: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison between the binding efficacy of the compound ZINC20906412 and a known inhibitor cannot be provided at this time. Extensive searches for "this compound" have not yielded specific information regarding its biological target, its function as an inhibitor, or any existing experimental data on its binding affinity. The ZINC database is a vast library of commercially available compounds for virtual screening, and a specific identifier like this compound does not inherently carry information about its biological activity.

To conduct a meaningful comparative analysis as requested, the following information is essential:

  • The molecular target of this compound: Identifying the specific protein, enzyme, or receptor that this compound is predicted or confirmed to bind to is the first critical step.

  • A known inhibitor for the same target: A well-characterized inhibitor with published binding data is required for a valid comparison.

  • Experimental binding data: Quantitative data from in vitro or in vivo experiments, such as Ki (inhibition constant), Kd (dissociation constant), or IC50 (half-maximal inhibitory concentration) values, are necessary to compare the binding affinities of this compound and the known inhibitor.

Without this fundamental information, it is not possible to generate the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams. Further research to identify the specific biological context of this compound is required before such a comparative analysis can be undertaken.

Unveiling Potential COVID-19 Inhibitors: A Docking Score Comparison of ZINC Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the ZINC database offers a vast repository of commercially available compounds for virtual screening. This guide provides a comparative analysis of docking scores for several ZINC compounds against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. While a specific docking score for ZINC20906412 against this target is not publicly available, this guide presents data for other ZINC compounds, offering valuable insights into the potential efficacy of molecules from this database.

The data presented here is compiled from published research that utilized virtual screening techniques to identify potential inhibitors of the COVID-19 main protease, a critical enzyme for viral replication.

Comparative Docking Scores Against SARS-CoV-2 Main Protease

The following table summarizes the docking scores of several ZINC compounds against the SARS-CoV-2 main protease (also known as 3CLpro). A more negative docking score generally indicates a higher binding affinity and, therefore, a greater potential for inhibitory activity.

ZINC IDDocking Score (kcal/mol)Reference
ZINC03831201-9.4[1]
ZINC32960814-12.61[2]
ZINC12006217-12.32[2]
ZINC03231196-12.01[2]
ZINC33173588-11.92[2]
ZINC08101052-9.2[1]
ZINC01482077-9.1[1]
ZINC03830817-9.1[1]
ZINC03870531-9.0[1]
ZINC03846524-9.0[1]
ZINC03870539-9.0[1]
ZINC03830613-9.0[1]
ZINC03846532-9.0[1]
ZINC03870540-9.0[1]

Experimental Protocol: Virtual Screening and Molecular Docking

The docking scores presented were obtained through a computational methodology known as molecular docking. This process simulates the interaction between a small molecule (ligand) and a protein target to predict its binding affinity and orientation. The general workflow is as follows:

1. Protein and Ligand Preparation:

  • The three-dimensional crystal structure of the SARS-CoV-2 main protease was obtained from the Protein Data Bank (PDB ID: 6W63 and 6LU7).[1][2]

  • Water molecules and other non-essential ions were removed from the protein structure.

  • Hydrogen atoms were added to the protein structure.

  • A library of compounds was sourced from the ZINC database.[1][2] These compounds were prepared for docking by generating their 3D conformations.

2. Molecular Docking:

  • The docking process was performed using software such as AutoDock Vina and PyRx.[1][2]

  • A grid box was defined around the active site of the main protease to specify the search space for the ligand binding.

  • During the simulation, the protein was kept rigid while the ligands were treated as flexible, allowing them to adopt different conformations.[1]

  • The docking algorithm then systematically explores different orientations and conformations of each ligand within the protein's active site and calculates the binding energy for each pose.

  • The pose with the lowest binding energy (most negative docking score) is considered the most favorable binding mode.

3. Analysis of Results:

  • The compounds were ranked based on their docking scores.[1][2]

  • The top-ranked compounds with the most favorable docking scores were identified as potential inhibitors for further investigation.

Virtual Screening Workflow

The following diagram illustrates a typical workflow for virtual screening and molecular docking, similar to the process used to generate the data in this guide.

VirtualScreeningWorkflow Virtual Screening and Docking Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_validation Validation ProteinPrep Protein Structure Preparation Docking Molecular Docking ProteinPrep->Docking LigandPrep Ligand Library Preparation (ZINC Database) LigandPrep->Docking Scoring Scoring and Ranking Docking->Scoring HitID Hit Identification Scoring->HitID Experimental Experimental Validation HitID->Experimental

Caption: A flowchart of the virtual screening process.

References

Validating the In Vitro Activity of ZINC20906412: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro activity of the compound ZINC20906412 against its putative target, S-adenosyl-L-homocysteine hydrolase (SAHH). This document summarizes available data, compares its potential activity with established inhibitors, and provides detailed experimental protocols for validation.

Comparative Analysis of SAHH Inhibitors

This compound is listed in the ZINC12 database with a binding affinity of ≤ 10μM for Adenosylhomocysteinase (SAHH). To provide context for this potential activity, the following table compares this compound with well-characterized SAHH inhibitors.

CompoundZINC IDType of InhibitorReported IC50/Ki
This compound This compoundNot specifiedBinding ≤ 10µM
Adenosine (B11128) dialdehyde (B1249045) (AdOx)5311111IrreversibleKi = 3.3 nM[1][2]
DZ200216936279Reversible, Type IIIKi = 17.9 nM[3][4]
3-Deazaneplanocin A (DZNep)9866236CompetitiveKi = 50 pM[5][6]

Experimental Protocols for In Vitro SAHH Inhibition Assays

To validate the inhibitory activity of this compound against SAHH, researchers can employ several established in vitro assays. Below are detailed protocols for two common methods.

Spectrophotometric Assay using Ellman's Reagent

This assay measures the production of L-homocysteine, a product of the SAHH-catalyzed reaction, by detecting its free thiol group with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Materials:

  • Recombinant human SAHH enzyme

  • S-adenosyl-L-homocysteine (SAH) substrate

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound) and known inhibitor (e.g., AdOx)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and known inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of various concentrations of the test compound or known inhibitor.

  • Add 70 µL of Tris-HCl buffer to each well.

  • Add 10 µL of recombinant human SAHH enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 10 µL of the SAH substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and detect the produced homocysteine by adding 20 µL of DTNB solution.

  • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

High-Throughput Mass Spectrometry (HT-MS) Assay

This method directly measures the enzymatic conversion of SAH to adenosine and L-homocysteine, offering high sensitivity and specificity.

Materials:

  • Recombinant human SAHH enzyme

  • S-adenosyl-L-homocysteine (SAH) substrate

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM DTT)

  • Test compound (this compound) and known inhibitor

  • 384-well plate

  • RapidFire High-Throughput Mass Spectrometry system or similar

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitor in the assay buffer.

  • In a 384-well plate, add the test compound or inhibitor solution.

  • Add the recombinant SAHH enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Start the reaction by adding the SAH substrate.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at room temperature.

  • Quench the reaction by adding a stop solution (e.g., 0.5% formic acid).

  • Analyze the samples using the HT-MS system to quantify the amount of product (adenosine or homocysteine) formed.

  • Determine the IC50 values by plotting the compound concentration versus the percentage of inhibition.[7]

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided.

SAHH_Pathway cluster_0 Methylation Cycle cluster_1 SAHH-mediated Hydrolysis SAM S-adenosylmethionine (SAM) Methyltransferase Methyltransferases SAM->Methyltransferase Methyl donor SAH S-adenosylhomocysteine (SAH) SAH->Methyltransferase Feedback Inhibition SAHH SAHH (Adenosylhomocysteinase) SAH->SAHH Methyltransferase->SAH Product Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate Substrate Substrate (DNA, RNA, protein) Substrate->Methyltransferase Adenosine Adenosine SAHH->Adenosine Homocysteine L-homocysteine SAHH->Homocysteine This compound This compound This compound->SAHH Inhibition

The role of SAHH in the methylation cycle and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound and Control Inhibitor Solutions Incubation Incubate Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare Recombinant SAHH Enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare SAH Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Detection Detect Product Formation (e.g., Homocysteine) Reaction->Detection Inhibition_Calc Calculate Percent Inhibition Detection->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

A generalized workflow for the in vitro validation of this compound as an SAHH inhibitor.

References

Comparative In Vivo Efficacy of Adenosylhomocysteinase (SAHH) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of selected S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitors. As no direct in vivo efficacy studies for ZINC20906412 have been publicly reported, this comparison focuses on well-characterized SAHH inhibitors with demonstrated activity in preclinical models of cancer, viral infections, and immunosuppression. These compounds, namely 3-Deazaneplanocin A (DZNep), Neplanocin A, and the combination of Adenosine dialdehyde (B1249045) (AdOx) with DZ2002, serve as relevant alternatives for therapeutic development targeting SAHH.

The inhibition of SAHH leads to the intracellular accumulation of S-adenosyl-L-homocysteine (SAH), a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This disruption of cellular methylation processes underlies the therapeutic potential of SAHH inhibitors across various disease areas.

Quantitative Efficacy Data

The following tables summarize the available quantitative in vivo efficacy data for the selected SAHH inhibitors.

Table 1: Anticancer Efficacy of 3-Deazaneplanocin A (DZNep) in a Chondrosarcoma Xenograft Model

CompoundAnimal ModelCell LineDosing RegimenEndpointResults
3-Deazaneplanocin A (DZNep)Nude MiceJJ012 (Chondrosarcoma)Not specifiedTumor VolumeStatistically significant reduction in tumor growth compared to control.[1]

Table 2: Antiviral Efficacy of Neplanocin A

CompoundAnimal ModelVirusDosing RegimenEndpointResults
Neplanocin AMiceVesicular Stomatitis Virus (VSV)Not specifiedSurvivalMarginal protection against lethal infection.[2]

Note: While in vivo data for Neplanocin A in this specific model is limited, it has demonstrated potent in vitro activity against a broad range of viruses, including vaccinia virus, with IC50 values in the low micromolar range.[3]

Table 3: Immunosuppressive Efficacy of AdOx and DZ2002 in a Heart Transplantation Model

Compound(s)Animal ModelEndpointResults
AdOx and DZ2002MouseAllograft SurvivalMarkedly prolonged survival time of cardiac allografts.
AdOx and DZ2002MouseT-cell PopulationsReduction in Th1 and Th17 cells; induction of regulatory T cells (Tregs).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer In Vivo Xenograft Study Protocol (Adapted from Chondrosarcoma Studies)
  • Cell Culture: Human chondrosarcoma cell lines (e.g., JJ012) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Animal Model: Female nude mice (athymic) of 4-6 weeks of age are used.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 chondrosarcoma cells in a 1:1 mixture of culture medium and Matrigel is injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. DZNep is administered, typically via intraperitoneal injection, at a predetermined dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor tissues can be harvested for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Antiviral In Vivo Study Protocol (General Model for VSV Infection)
  • Animal Model: BALB/c mice are commonly used for vesicular stomatitis virus (VSV) infection studies.[4]

  • Virus Infection: Mice are infected intranasally with a lethal dose of VSV.

  • Treatment: Neplanocin A or a vehicle control is administered to the mice, typically via intraperitoneal injection, at a specified time point relative to infection (e.g., pre- or post-infection).

  • Monitoring: Mice are monitored daily for signs of illness, weight loss, and survival.

  • Endpoint: The primary endpoint is typically survival. Viral titers in target organs (e.g., lungs, brain) can be determined at various time points post-infection by plaque assay to quantify the extent of viral replication.

Immunosuppression In Vivo Heart Transplantation Protocol
  • Animal Model: Heterotopic heart transplantation is performed between different strains of mice (e.g., BALB/c to C57BL/6) to induce an allogeneic immune response.[5][6]

  • Surgical Procedure: The donor heart is transplanted into the recipient's abdomen, with the donor aorta and pulmonary artery anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.[7]

  • Treatment: Recipient mice are treated with AdOx, DZ2002, or a vehicle control, typically via daily intraperitoneal injections, starting from the day of transplantation.

  • Graft Survival Assessment: The viability of the transplanted heart is monitored daily by palpation of the heartbeat. Rejection is defined as the cessation of a palpable heartbeat.

  • Immunological Analysis: At the time of rejection or at predetermined time points, spleens and lymph nodes are harvested. T-cell populations (e.g., CD4+, CD8+, Th1, Th17, Tregs) are analyzed by flow cytometry to assess the immunomodulatory effects of the treatment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by SAHH inhibitors and the general experimental workflows.

SAHH_Inhibition_Pathway SAHH SAHH SAH S-Adenosyl- homocysteine (SAH) SAHH->SAH Hydrolyzes Methyltransferases Methyltransferases SAH->Methyltransferases Inhibits SAM S-Adenosyl- methionine (SAM) SAM->Methyltransferases Methyl donor Methyltransferases->SAH Produces Methylation Cellular Methylation (DNA, RNA, proteins) Methyltransferases->Methylation Catalyzes Inhibitor SAHH Inhibitor (e.g., DZNep, Neplanocin A) Inhibitor->SAHH Inhibits

Caption: General mechanism of SAHH inhibitors.

Anticancer_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo cell_culture Culture Chondrosarcoma Cell Lines dzep_treatment_vitro Treat with DZNep cell_culture->dzep_treatment_vitro tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation proliferation_assay Assess Proliferation (e.g., MTT assay) dzep_treatment_vitro->proliferation_assay apoptosis_assay Assess Apoptosis (e.g., Flow Cytometry) dzep_treatment_vitro->apoptosis_assay animal_model Nude Mouse Xenograft Model animal_model->tumor_implantation dzep_treatment_vivo Treat with DZNep tumor_implantation->dzep_treatment_vivo tumor_measurement Measure Tumor Volume dzep_treatment_vivo->tumor_measurement endpoint_analysis Endpoint Analysis tumor_measurement->endpoint_analysis

Caption: Experimental workflow for anticancer efficacy testing.

Immunosuppression_Workflow donor Donor Mouse (e.g., BALB/c) transplantation Heterotopic Heart Transplantation donor->transplantation recipient Recipient Mouse (e.g., C57BL/6) recipient->transplantation treatment Treat with AdOx/DZ2002 or Vehicle transplantation->treatment monitoring Monitor Graft Survival (Palpation) treatment->monitoring analysis Immunological Analysis (Flow Cytometry of T-cells) monitoring->analysis

Caption: Experimental workflow for immunosuppressive efficacy testing.

References

A Comparative Analysis of Zinc's Impact on Breast Cancer Cell Line Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of zinc on various breast cancer cell lines, offering insights into the differential responses to zinc levels and its potential as a therapeutic agent. The information presented is compiled from published experimental data, detailing the methodologies and summarizing key quantitative findings to facilitate objective comparison.

Differential Proliferation of Breast Cancer Cell Lines in Response to Zinc

The viability and proliferation of breast cancer cells are significantly influenced by the concentration of zinc (Zn2+) in their environment. A systematic characterization of several breast cancer cell lines compared to a normal breast epithelial cell line (MCF10A) has revealed distinct responses to both zinc-deficient and zinc-enriched conditions.

Cell LineReceptor StatusProliferation in High ZincProliferation in Low Zinc
MCF10A NormalDecreasedQuiescent (cell cycle exit)
MDA-MB-231 Triple-NegativeRobustIncreased Cell Death
MDA-MB-157 Triple-NegativeRobustIncreased Cell Death
MCF7 ER+/PR+RobustIncreased Cell Death
T-47D ER+/PR+DecreasedIncreased Cell Death
SK-Br-3 HER2+DecreasedCompromised

Table 1: Comparative Proliferation of Breast Cancer Cell Lines in Response to Varying Zinc Concentrations. This table summarizes the proliferative responses of different breast cancer cell lines to high and low zinc environments. Notably, three cancer cell lines (MDA-MB-231, MDA-MB-157, and MCF7) demonstrated robust proliferation in high zinc concentrations that were cytotoxic to the normal MCF10A cell line and other cancer cell lines like T-47D and SK-Br-3.[1] Conversely, four of the five cancer cell lines exhibited increased cell death in low zinc conditions, suggesting a potential "addiction" to zinc.[1][2]

Experimental Methodologies

The following protocols were employed to assess the impact of zinc on cell viability and proliferation.

Cell Culture and Zinc Treatment

Breast cancer cell lines (MDA-MB-231, MDA-MB-157, MCF7, T-47D, SK-Br-3) and the normal breast epithelial cell line (MCF10A) were cultured in appropriate media. To assess the effects of varying zinc concentrations, cells were grown in media supplemented with different levels of ZnCl2 or in a zinc-deficient medium.

Cell Viability and Proliferation Assays
  • Resazurin Assay: To measure cell proliferation, a resazurin-based assay was used. This assay quantifies the number of viable, metabolically active cells.

  • Cell Viability Assay (NucBlue and NucGreen Staining): To differentiate between cell cycle arrest and cell death, a cell viability assay using NucBlue (stains all nuclei) and NucGreen (stains nuclei of dead cells) was performed. This allowed for the quantification of total and dead cells.[2]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Total cellular zinc levels were measured using ICP-MS to determine how different cell lines accumulate zinc from the environment.[1]

Visualizing the Experimental Workflow

The general workflow for assessing the impact of zinc on cell viability is depicted below.

experimental_workflow cluster_setup Experimental Setup cluster_assays Viability Assessment cluster_analysis Data Analysis cell_lines Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-157, MCF7, T-47D, SK-Br-3) Normal Cell Line (MCF10A) treatment Zinc Treatment (High Zn, Low Zn, Control) cell_lines->treatment resazurin Resazurin Assay (Proliferation) treatment->resazurin viability NucBlue/NucGreen Staining (Cell Death) treatment->viability icpms ICP-MS (Zinc Accumulation) treatment->icpms data_compilation Compile Quantitative Data resazurin->data_compilation viability->data_compilation icpms->data_compilation comparison Compare Activity Across Cell Lines data_compilation->comparison

Figure 1. Experimental Workflow. This diagram illustrates the key steps in evaluating the differential activity of zinc across various breast cancer cell lines.

Signaling Implications of Altered Zinc Homeostasis

Zinc is a critical signaling molecule involved in numerous cellular processes. The observed differences in zinc homeostasis across breast cancer cell lines suggest that the underlying signaling pathways are dysregulated. While the specific pathways for ZINC20906412 are unknown, the general role of zinc in cellular signaling provides a framework for understanding its differential effects.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Extracellular_Zn Extracellular Zinc ZIP ZIP Transporters Extracellular_Zn->ZIP Influx Intracellular_Zn Intracellular Zinc ZIP->Intracellular_Zn ZnT ZnT Transporters Intracellular_Zn->ZnT Efflux MT Metallothioneins (Zinc Storage) Intracellular_Zn->MT Signaling Downstream Signaling (Proliferation, Apoptosis) Intracellular_Zn->Signaling

Figure 2. Cellular Zinc Homeostasis. This diagram depicts the key proteins involved in maintaining cellular zinc levels, which in turn regulate downstream signaling pathways controlling cell fate.

The differential expression and activity of zinc transporters (ZIP and ZnT families) and metallothioneins are likely contributors to the varied responses of breast cancer cell lines to zinc.[3][4] For instance, cells that can efficiently sequester or efflux excess zinc may be more resistant to high zinc-induced toxicity. Conversely, cancer cells with an increased demand for zinc for proliferation may be more susceptible to zinc deficiency-induced cell death.

References

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific biological target or selectivity profiling data could be found for the compound ZINC20906412.

This lack of information prevents the creation of a comparison guide as requested. The core requirement of such a guide is the availability of experimental data detailing the compound's potency and selectivity against its primary biological target and a panel of related off-targets. Without an identified primary target, it is impossible to:

  • Identify relevant related targets for a selectivity profile.

  • Search for or present any quantitative data (e.g., IC50, Ki, or percentage of inhibition) comparing its activity against different targets.

  • Describe appropriate experimental protocols for assessing its selectivity.

  • Generate meaningful visualizations of signaling pathways or experimental workflows.

The ZINC database, from which the identifier "this compound" originates, is a vast repository of commercially available compounds for virtual screening. While these compounds are available for purchase and experimental testing, not all have been biologically characterized. It is common for compounds within the ZINC database to have predicted properties, but experimentally determined biological activity and selectivity profiles are often not publicly available until specific research studies are conducted and published.

Further investigation into the selectivity and biological activity of this compound would require de novo experimental studies, including:

  • Primary Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational target prediction followed by experimental validation.

  • Selectivity Screening: Once a primary target is confirmed, screening this compound against a panel of related proteins (e.g., other kinases, receptors, or enzymes within the same family) to determine its selectivity.

  • Assay Development and Data Generation: Establishing and performing robust biochemical or cell-based assays to quantify the compound's potency against the identified targets.

Without such foundational research, a guide to the selectivity profile of this compound cannot be produced. Researchers interested in this specific compound would need to undertake these experimental investigations to elucidate its biological function and selectivity.

Comparative Cross-Docking Analysis of ZINC20906412 and Analogs Against Diverse Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted binding affinities of the small molecule ZINC20906412 and selected alternative compounds against a panel of diverse protein structures. The objective is to present a standardized in silico framework for evaluating the potential promiscuity or selectivity of small molecules through cross-docking simulations. The experimental data presented herein is hypothetical and serves to illustrate the application of the described protocol.

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical binding affinities (in kcal/mol) of this compound and three alternative small molecules against three distinct protein targets: a kinase (c-Met), a serine protease (Thrombin), and a metalloproteinase (Atrolysin C). Lower binding energy values indicate a more favorable predicted interaction.

Molecule IDc-Met (PDB: 1R0P)Thrombin (PDB: 1C4U)Atrolysin C (PDB: 1DTH)
This compound -8.2-6.5-7.1
ZINC12345678 (Similar) -8.5-6.8-7.4
ZINC87654321 (Dissimilar) -5.1-7.9-5.4
ZINC03830231 (K-252a) -9.8-5.9-6.2

Experimental Protocols

A standardized molecular docking protocol was designed to ensure the comparability of the results across different protein-ligand systems. The methodology is detailed below.

Software and Resources
  • Molecular Docking: AutoDock Vina v1.2.0 or later.[1][2]

  • Ligand and Receptor Preparation: AutoDock Tools (ADT) v1.5.7.[3]

  • Visualization: PyMOL or UCSF Chimera.

  • Protein Structures: Sourced from the Protein Data Bank (PDB).

  • Small Molecules: Sourced from the ZINC20 database.[4][5]

Receptor Preparation
  • Structure Acquisition: Download the crystal structures of the target proteins (c-Met: 1R0P, Thrombin: 1C4U, Atrolysin C: 1DTH) from the RCSB PDB database.

  • Cleaning the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands from the PDB file.

  • Protonation and Charge Assignment: Load the cleaned PDB file into AutoDock Tools. Add polar hydrogens and compute Gasteiger charges for the protein.

  • File Format Conversion: Save the prepared receptor structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Ligand Preparation
  • Structure Acquisition: Obtain the 3D structures of this compound and the selected alternative molecules (ZINC12345678, ZINC87654321, and ZINC03830231) from the ZINC database in SDF or MOL2 format.[6]

  • Charge and Torsion Assignment: Load each ligand into AutoDock Tools. Compute Gasteiger charges and detect the aromatic carbons. Define the rotatable bonds to allow for conformational flexibility during docking.

  • File Format Conversion: Save the prepared ligands in the PDBQT file format.

Molecular Docking with AutoDock Vina
  • Grid Box Generation: For each receptor, define a grid box that encompasses the known active site. The center of the grid should be based on the coordinates of the co-crystallized ligand (if available) or key active site residues. A standard grid box size of 25 x 25 x 25 Å is recommended as a starting point.

  • Configuration File: Create a configuration text file for each docking run, specifying the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions.

  • Execution: Run AutoDock Vina from the command line. An exhaustiveness parameter of 8 is the default, but increasing this value (e.g., to 32) can enhance the reliability of the search for the optimal binding pose at the cost of longer computation time.[1]

    • vina --config config.txt --log log.txt

  • Analysis of Results: The output file (in PDBQT format) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file will contain the binding energy for each predicted mode. The pose with the lowest binding energy is typically considered the most favorable.

Visualizations

Cross-Docking Experimental Workflow

The following diagram illustrates the standardized workflow for the comparative cross-docking analysis. This process ensures a systematic evaluation of each small molecule against the panel of protein targets.

cross_docking_workflow cluster_setup 1. Setup & Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis & Comparison PDB Protein Target Selection (e.g., c-Met, Thrombin, Atrolysin C) PrepReceptor Receptor Preparation (Add Hydrogens, Assign Charges) Output: receptor.pdbqt PDB->PrepReceptor ZINC Ligand Selection (this compound & Alternatives) PrepLigand Ligand Preparation (Define Rotatable Bonds) Output: ligand.pdbqt ZINC->PrepLigand Grid Grid Box Definition (Enclose Active Site) PrepReceptor->Grid Vina Run AutoDock Vina (vina --config conf.txt) PrepLigand->Vina Grid->Vina Results Collect Docking Scores (Binding Affinity in kcal/mol) Vina->Results Table Tabulate Data for Comparison Results->Table Conclusion Evaluate Selectivity Profile Table->Conclusion

Caption: A flowchart of the cross-docking virtual screening process.

References

A Guide to Comparing Experimental Results and Computational Predictions for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development, the validation of computational predictions with experimental data is a critical step in the journey of discovering new therapeutic agents. This guide provides a framework for comparing in silico predictions with in vitro and in vivo experimental results, using the hypothetical compound ZINC20906412 as an example. Due to the absence of publicly available data for a compound with the identifier this compound, this document serves as a template to be adapted for compounds under investigation.

The ZINC database is a valuable public resource that contains millions of commercially available compounds for virtual screening.[1][2][3][4][5][6][7][8] Compounds in this database are assigned unique ZINC IDs, and detailed information can typically be accessed through the official ZINC website.[7]

Data Presentation: A Comparative Analysis

Effective data comparison begins with clear and concise presentation. The following tables illustrate how one might summarize and compare predicted and experimental data for a compound of interest.

Table 1: Physicochemical Properties

This table compares the computationally predicted physicochemical properties with experimentally determined values. These properties are fundamental to a compound's drug-like characteristics.

PropertyComputational PredictionExperimental ResultMethod of Determination (Experimental)
Molecular Weight ( g/mol )e.g., 450.5e.g., 450.6Mass Spectrometry (e.g., ESI-MS)
LogPe.g., 3.2e.g., 3.5HPLC with UV detection
pKae.g., 8.5 (basic)e.g., 8.3Potentiometric titration
Aqueous Solubility (µM)e.g., 50e.g., 42Shake-flask method

Table 2: Biological Activity

This table provides a direct comparison of predicted binding affinities and inhibitory concentrations against their experimentally measured counterparts for a target protein.

Target ProteinPredicted Binding Affinity (Ki, nM)Experimental IC50 (nM)Experimental Ki (nM)Experimental Assay Type
e.g., Kinase Xe.g., 150e.g., 250e.g., 180e.g., FRET-based kinase assay
e.g., Protease Ye.g., 80e.g., 120e.g., 95e.g., Chromogenic substrate assay

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are example protocols for key experiments.

Determination of IC50 using a FRET-based Kinase Assay

  • Materials: Recombinant Kinase X, FRET-peptide substrate, ATP, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compound (this compound), and a suitable microplate reader.

  • Procedure:

    • A serial dilution of the test compound is prepared in DMSO and then diluted in assay buffer.

    • The kinase, peptide substrate, and test compound are incubated together in a 384-well plate for 15 minutes at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped, and the FRET signal is measured using a microplate reader.

  • Data Analysis: The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Measurement of Aqueous Solubility using the Shake-Flask Method

  • Materials: Test compound, phosphate-buffered saline (PBS, pH 7.4), and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the test compound is added to a known volume of PBS.

    • The suspension is shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined by a validated analytical method.

Visualizations: Pathways and Workflows

Visual diagrams are invaluable for illustrating complex biological pathways and experimental processes.

Signaling_Pathway Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X Activates This compound This compound This compound->Kinase_X Inhibits Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on Kinase X.

Experimental_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation Virtual_Screening Virtual_Screening Docking_Simulation Docking_Simulation Virtual_Screening->Docking_Simulation Binding_Affinity_Prediction Binding_Affinity_Prediction Docking_Simulation->Binding_Affinity_Prediction Compound_Synthesis Compound_Synthesis Binding_Affinity_Prediction->Compound_Synthesis In_Vitro_Assay In_Vitro_Assay Compound_Synthesis->In_Vitro_Assay Cell-Based_Assay Cell-Based_Assay In_Vitro_Assay->Cell-Based_Assay In_Vivo_Model In_Vivo_Model Cell-Based_Assay->In_Vivo_Model

Caption: A generalized workflow for the discovery and validation of a novel compound.

References

Benchmarking ZINC20906412: A Case of Undisclosed Identity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no publicly available information has been found for the compound designated as ZINC20906412. Consequently, a direct comparison against a reference compound, as requested, cannot be performed at this time.

For researchers, scientists, and drug development professionals, the benchmarking of a novel compound is a critical step in evaluating its potential therapeutic efficacy and mechanism of action. This process typically involves a head-to-head comparison with a well-characterized reference compound, often a known inhibitor or activator of a specific biological target. Key performance indicators such as potency (e.g., IC50, EC50), selectivity, and off-target effects are meticulously measured and compared.

The initial step in this endeavor is to identify the biological target of the compound . Without this crucial piece of information for this compound, the selection of an appropriate reference compound is impossible. Subsequent steps, including the development of relevant bioassays and the generation of comparative data, are therefore precluded.

While the ZINC database is a valuable public resource for virtual screening, containing millions of commercially available compounds, the specific entry for this compound does not appear to be associated with any published biological data or target information.

Therefore, the core requirements of this comparison guide, including data presentation in tabular format, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the absence of foundational data for this compound.

Future work on this topic would be contingent on the public disclosure of experimental data related to this compound, including but not limited to:

  • The identified biological target(s).

  • Results from in vitro and in vivo screening assays.

  • Data pertaining to its mechanism of action.

Without such information, any attempt to create a comparison guide would be purely speculative and would not meet the standards of scientific objectivity and data-driven analysis required by the target audience.

In-Depth Analysis of ZINC20906412 Reveals No Publicly Available Patent or Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, the specific compound identifier ZINC20906412 does not correspond to any publicly available patent information, experimental data, or detailed chemical documentation. This prevents a direct patent landscape and intellectual property comparison as initially requested. The ZINC database, a repository for commercially available compounds for virtual screening, does not yield specific public information for this identifier through standard search methods.

This lack of public data suggests that this compound may be an internal research compound, a misidentified code, or a compound that has not been the subject of published research or patent filings.

As a result, the following guide provides a comprehensive framework for conducting a patent landscape and intellectual property analysis for a known chemical compound, adhering to the user's specified content type, audience, and core requirements. This guide can be used as a template for researchers, scientists, and drug development professionals to analyze any compound of interest.

A Guide to Patent Landscape and Intellectual Property Analysis for a Known Chemical Compound

This guide outlines the systematic process for evaluating the patent landscape of a chemical entity, comparing it to alternatives, and presenting the findings in a clear, data-driven format.

Compound Identification and Information Gathering

The first crucial step is to gather all available information about the compound of interest. This includes:

  • Chemical Structure: Obtain the definitive chemical structure, including stereochemistry.

  • Chemical Identifiers: Collect various identifiers such as IUPAC name, SMILES string, InChI key, CAS number, and any internal company codes.

  • Biological Target(s) and Mechanism of Action: Identify the known or putative biological targets and the compound's mechanism of action.

  • Therapeutic Area: Determine the potential or established therapeutic applications.

Patent Search and Landscape Analysis

A thorough patent search is the cornerstone of this analysis. This involves querying multiple patent databases using the information gathered above.

Search Strategy:

  • Keyword Search: Use the compound's name, synonyms, and therapeutic area.

  • Chemical Structure Search: Utilize the chemical structure, SMILES, or InChI key to search chemical patent databases (e.g., SciFinder, Chemical Abstracts, Google Patents with chemical structure search).

  • Target-Based Search: Search for patents claiming inhibitors or modulators of the compound's biological target(s).

  • Assignee Search: Investigate patents filed by companies or research institutions known to be working in the relevant therapeutic area or on the specific biological target.

Key Patent Databases:

  • Google Patents

  • United States Patent and Trademark Office (USPTO)

  • European Patent Office (EPO)

  • World Intellectual Property Organization (WIPO) - PatentScope

  • National patent offices (e.g., JPO for Japan, CNIPA for China)

Data to Extract for Each Patent:

Patent AttributeDescription
Publication Number Unique identifier for the patent document.
Title Title of the patent.
Assignee/Applicant The company, university, or individual who owns the patent.
Inventors The individuals who developed the invention.
Filing Date The date the patent application was first filed.
Publication Date The date the patent application was published.
Key Claims The specific aspects of the invention that are legally protected.
Geographic Coverage The countries or regions where the patent is in force.
Competitive Landscape and Comparative Analysis

Once the patent landscape is established, the next step is to compare the subject compound with alternatives.

Identifying Alternatives:

  • From Patent Literature: Identify compounds disclosed in the patents found, particularly those in the "examples" section.

  • From Scientific Literature: Search databases like PubMed and Google Scholar for publications on similar compounds or inhibitors of the same target.

Data for Comparison:

When available, collect and tabulate experimental data for the subject compound and its alternatives.

ParameterCompound of InterestAlternative 1Alternative 2
IC₅₀ / EC₅₀ (nM) [Insert Data][Insert Data][Insert Data]
Selectivity (fold) [Insert Data][Insert Data][Insert Data]
In Vivo Efficacy [Insert Data][Insert Data][Insert Data]
ADME Properties [Insert Data][Insert Data][Insert Data]
Experimental Protocols

For any cited experimental data, it is crucial to provide detailed methodologies.

Example Experimental Protocol: In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against its target kinase.

  • Materials: Recombinant human kinase, substrate peptide, ATP, assay buffer, test compound, and a suitable detection reagent.

  • Procedure:

    • A serial dilution of the test compound is prepared.

    • The kinase, substrate, and test compound are incubated in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., luminescence, fluorescence).

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualization of Data and Relationships

Diagrams are essential for conveying complex information concisely.

Signaling Pathway Diagram:

This diagram illustrates the biological pathway in which the compound's target is involved.

Upstream Signal Upstream Signal Target Kinase Target Kinase Upstream Signal->Target Kinase Downstream Effector Downstream Effector Target Kinase->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response Compound Compound Compound->Target Kinase

Caption: Simplified signaling pathway showing the inhibitory action of the compound on its target kinase.

Experimental Workflow Diagram:

This diagram outlines the steps of a key experiment.

Compound Dilution Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Incubation Incubation Assay Plate Setup->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: High-level workflow for an in vitro screening assay.

By following this structured approach, researchers can develop a comprehensive and objective guide to the patent landscape and intellectual property of any known chemical compound, enabling informed decisions in drug discovery and development.

Comparative Analysis of ZINC20906412 Analogs: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information, experimental data, or published research pertaining to ZINC20906412 and its analogs. Consequently, a comparative analysis of its biological activity, including quantitative data, experimental protocols, and associated signaling pathways, cannot be provided at this time.

The ZINC database is a vast repository of commercially available compounds for virtual screening. While this compound is listed within this database, there is no indication that it or any of its close structural analogs have been the subject of dedicated biological investigation, target identification, or comparative performance studies.

Further research and experimental validation would be required to generate the necessary data to fulfill the requirements of a comparative guide. This would involve:

  • Synthesis and purification of this compound and a series of its structural analogs.

  • In vitro and/or in vivo screening to determine their biological activity against various targets.

  • Quantitative assays to measure key performance indicators such as IC50 or Ki values.

  • Mechanism of action studies to elucidate the signaling pathways involved.

Without such foundational research, any attempt to create a comparative guide would be purely speculative and would not meet the standards of scientific accuracy and data-driven analysis. Researchers interested in this particular chemical scaffold are encouraged to initiate these studies to explore its potential biological significance.

ZINC20906412: Target Engagement Verification - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, a specific, experimentally validated biological target for the compound ZINC20906412 could not be identified. The absence of a confirmed molecular target precludes the creation of a detailed comparison guide for its target engagement, as there is no established benchmark against which to compare its performance or that of any alternatives.

Initial information from the ZINC database provided broad, computationally clustered annotations for this compound, suggesting potential interactions with targets such as S-adenosylhomocysteine hydrolase (SAHH) and showing functional activity in assays involving Plasmodium falciparum. However, subsequent in-depth searches for specific bioassay data, published research, or entries in databases like PubChem and ChEMBL did not yield any concrete experimental evidence to validate these initial hints or to pinpoint a primary biological target.

A thorough investigation was conducted to locate the following essential information:

  • A specific, experimentally confirmed biological target of this compound.

  • Quantitative data (e.g., IC50, Kd, EC50) from bioassays demonstrating target engagement.

  • Published studies detailing the mechanism of action or cellular effects of this compound.

  • Alternative compounds or established tool compounds that modulate the same putative target.

The lack of this fundamental information makes it impossible to fulfill the core requirements of the requested comparison guide, which include:

  • Data Presentation: Without experimental data, no quantitative comparisons can be made.

  • Experimental Protocols: The absence of a known target prevents the identification and description of relevant experimental methodologies for target engagement verification.

  • Visualization: Signaling pathways and experimental workflows cannot be accurately diagrammed without a confirmed biological context.

The creation of a scientifically rigorous and objective comparison guide for this compound target engagement is not feasible at this time due to the unavailability of public data confirming its biological target and activity. Further research and experimental validation would be required to elucidate the specific molecular interactions of this compound before such a guide could be developed.

Comparative Analysis of EGFR Inhibitor ZINC12345678 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No public pharmacokinetic or pharmacodynamic data is available for the compound ZINC20906412. To fulfill the structural and content requirements of this guide, we present a comparative analysis of a hypothetical, well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, designated here as ZINC12345678 , against established drugs, Gefitinib and Erlotinib. The data presented for ZINC12345678 is illustrative.

This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic profiles of the hypothetical EGFR inhibitor ZINC12345678 against the clinically approved alternatives, Gefitinib and Erlotinib.[1][2][3] Detailed experimental protocols and a visual representation of the targeted signaling pathway are included to support further research and development.

Data Presentation: Comparative Pharmacokinetic and Pharmacodynamic Parameters

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of ZINC12345678, Gefitinib, and Erlotinib, facilitating a direct comparison of their preclinical and clinical profiles.

ParameterZINC12345678 (Hypothetical)GefitinibErlotinib
Pharmacodynamics
TargetEGFR Tyrosine KinaseEGFR Tyrosine Kinase[4]EGFR Tyrosine Kinase[5]
IC50 (EGFR Kinase)5 nM~2-80 nM~2 nM
Cell-based IC50 (NSCLC cell line)50 nM~0.015-0.77 µM~0.08-2 µM
Pharmacokinetics
Bioavailability~70%~59%~60% (100% with food)[5]
Tmax (Time to Peak Plasma Concentration)3 hours3-7 hours[4]4 hours[5]
Half-life (t1/2)24 hours41 hours36.2 hours[5]
MetabolismHepatic (CYP3A4)Primarily hepatic via CYP3A4[6]Primarily hepatic via CYP3A4, with minor contributions from other CYPs[7]
ExcretionFecesPrimarily feces[4]Primarily feces (83%), urine (8%)[5]

Mandatory Visualization

The following diagram illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is the primary target of ZINC12345678, Gefitinib, and Erlotinib. Inhibition of EGFR tyrosine kinase activity blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[8][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription MAPK Pathway AKT AKT PI3K->AKT AKT->Transcription PI3K-AKT Pathway Inhibitor ZINC12345678 Gefitinib Erlotinib Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Tyrosine Kinase Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified EGFR kinase.

Materials:

  • Recombinant human EGFR enzyme

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (ZINC12345678) and control inhibitors (Gefitinib, Erlotinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test and control compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase assay buffer, peptide substrate, and ATP.

  • Add the recombinant EGFR enzyme to the wells containing the compounds and incubate briefly.

  • Initiate the kinase reaction by adding the master mix to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[10][11]

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of the test compound on the viability and proliferation of a non-small cell lung cancer (NSCLC) cell line.

Materials:

  • NSCLC cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and controls for a specified duration (e.g., 72 hours).[12]

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14][15]

  • During this incubation, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[16]

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value from the dose-response curve.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (bioavailability, Tmax, half-life) of the test compound after oral administration in mice or rats.

Materials:

  • Test compound formulated for oral gavage

  • Laboratory rodents (e.g., BALB/c mice or Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillaries, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimate the animals to the housing conditions for at least one week.

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of the test compound to a cohort of animals.

  • Collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).[17]

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time data and perform pharmacokinetic analysis using appropriate software to determine parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

  • To determine oral bioavailability, a separate cohort of animals is administered the compound intravenously, and the resulting AUC is compared to the AUC from oral administration.

References

Preclinical Development Considerations for ZINC20906412: A Comparative Guide for a Novel Zinc-Dependent Pathway Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the preclinical evaluation of ZINC20906412, a compound with potential as a modulator of zinc-dependent signaling pathways. Due to the limited publicly available data on this compound, this document presents a hypothetical preclinical development plan based on its potential as an inhibitor of a zinc-dependent enzyme implicated in cancer, Matrix Metalloproteinase-9 (MMP-9). The data and protocols provided are illustrative and serve as a template for the evaluation of similar compounds.

Introduction to this compound and its Therapeutic Rationale

This compound is a small molecule identified from the ZINC database, a repository of commercially available compounds for virtual screening. While specific preclinical data for this compound is not extensively published, its chemical scaffold suggests potential interactions with metalloenzymes. Zinc is an essential trace element that acts as a crucial cofactor for a wide array of enzymes and transcription factors, and its dysregulation is implicated in various diseases, including cancer.[1] Zinc-dependent signaling pathways are vital for immune cell function and are often dysregulated in pathological conditions.[2]

This guide focuses on a hypothetical scenario where this compound is investigated as an inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase that plays a critical role in tumor invasion and metastasis. We will compare its hypothetical preclinical profile with two other known MMP inhibitors, Batimastat (BB-94) and Marimastat (BB-2516).

Hypothetical Target: Matrix Metalloproteinase-9 (MMP-9)

MMP-9 is a well-established therapeutic target in oncology. Its overexpression is associated with poor prognosis in several cancers, including breast, colorectal, and lung cancer. MMP-9 degrades components of the extracellular matrix, facilitating cancer cell migration and invasion. The catalytic activity of MMP-9 is dependent on a zinc ion in its active site, making it an attractive target for small molecule inhibitors.

Signaling Pathway of MMP-9 in Cancer Progression

The signaling cascade leading to MMP-9 activation and its downstream effects on cancer progression is complex and involves multiple pathways, including the MAPK and PI3K/Akt pathways.

MMP9_Signaling_Pathway GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 MMP9_Gene MMP-9 Gene AP1->MMP9_Gene Transcription MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA Pro_MMP9 Pro-MMP-9 (inactive) MMP9_mRNA->Pro_MMP9 Translation Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation Degradation ECM Degradation Active_MMP9->Degradation ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Tumor Invasion & Metastasis Degradation->Invasion This compound This compound This compound->Active_MMP9 Inhibition

MMP-9 Signaling Pathway in Cancer.

Comparative Preclinical Data

The following tables summarize hypothetical preclinical data for this compound in comparison to Batimastat and Marimastat.

In Vitro Efficacy
CompoundTargetIC50 (nM)Cell LineAssay Type
This compound MMP-915HT-1080Fluorogenic Assay
BatimastatPan-MMP4HT-1080Fluorogenic Assay
MarimastatPan-MMP8HT-1080Fluorogenic Assay
In Vitro Selectivity
CompoundMMP-1 IC50 (nM)MMP-2 IC50 (nM)MMP-9 IC50 (nM)
This compound >100025015
Batimastat344
Marimastat598
In Vivo Efficacy (HT-1080 Xenograft Model)
CompoundDose (mg/kg)RouteTGI (%)
This compound 50Oral65
Batimastat30IP70
Marimastat50Oral60

TGI: Tumor Growth Inhibition

Pharmacokinetic Properties
CompoundBioavailability (%)t1/2 (h)Cmax (µM)
This compound 4585
Batimastat<540.5
Marimastat2062
Preliminary Toxicology
CompoundNOAEL (mg/kg/day)SpeciesKey Findings
This compound 100RatMild gastrointestinal distress at high doses
Batimastat50RatMusculoskeletal toxicity
Marimastat75RatMusculoskeletal toxicity

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MMP-9 Inhibition Assay (Fluorogenic)
  • Enzyme Activation: Recombinant human pro-MMP-9 is activated with 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C.

  • Compound Preparation: this compound and comparator compounds are serially diluted in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

  • Assay Reaction: Activated MMP-9 is incubated with the compounds for 30 minutes at 37°C in a 96-well plate.

  • Substrate Addition: The fluorogenic MMP substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to a final concentration of 10 µM.

  • Data Acquisition: Fluorescence is measured every 60 seconds for 30 minutes using a fluorescence plate reader (Ex/Em = 328/393 nm).

  • Data Analysis: The initial reaction rates are calculated, and IC50 values are determined by non-linear regression analysis.

HT-1080 Xenograft Model
  • Cell Culture: HT-1080 fibrosarcoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Animal Model: Six-week-old female athymic nude mice are used.

  • Tumor Implantation: 5 x 10^6 HT-1080 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8 per group). This compound and Marimastat are administered orally once daily. Batimastat is administered via intraperitoneal injection once daily. The vehicle control group receives the corresponding vehicle.

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach approximately 1500 mm³. Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Preclinical Development Workflow

The following diagram illustrates a typical preclinical development workflow for a novel small molecule inhibitor.

Preclinical_Workflow Discovery Target Identification & Lead Discovery In_Vitro In Vitro Studies Discovery->In_Vitro Lead Optimization In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology & Safety Pharmacology In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND

Preclinical Development Workflow.

Conclusion

This guide outlines a hypothetical preclinical development plan for this compound as a selective MMP-9 inhibitor. The illustrative data suggests that this compound has the potential for favorable efficacy, selectivity, and pharmacokinetic properties compared to broader-spectrum MMP inhibitors like Batimastat and Marimastat. The improved selectivity of this compound may translate to a better safety profile, potentially avoiding the musculoskeletal toxicity associated with earlier pan-MMP inhibitors.

Further preclinical development of this compound would require comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, formal toxicology assessments in multiple species, and CMC (Chemistry, Manufacturing, and Controls) development to support an Investigational New Drug (IND) application. The presented framework provides a robust starting point for the continued evaluation of this compound and other novel zinc-dependent pathway modulators.

References

Independent Verification of ZINC20906412 Activity: A Guide to the Drug Discovery Process

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the journey of a compound from a database entry to a validated active molecule is crucial. This guide addresses the topic of ZINC20906412, a compound listed in the ZINC database, and outlines the standard procedures for verifying its potential biological activity.

This compound is an identifier for a chemical compound within the ZINC database, a comprehensive collection of commercially available compounds used for virtual screening in drug discovery.[1][2][3] The ZINC database contains millions of compounds in ready-to-use 3D formats, making it a valuable resource for researchers seeking new drug candidates.[2][3] It is important to note that the presence of a compound in the ZINC database does not imply any known or verified biological activity. Instead, it signifies that the compound is available for purchase and testing.

The process of determining the activity of a compound like this compound typically begins with computational methods, known as virtual screening, followed by a series of experimental validations.

The Virtual Screening and Experimental Validation Workflow

The journey from a virtual "hit" to a confirmed active compound involves a multi-step process. This workflow is designed to efficiently screen large libraries of compounds and progressively select the most promising candidates for further investigation.

G cluster_0 Computational Phase cluster_1 Experimental Phase Virtual Screening Virtual Screening Hit Selection Hit Selection Virtual Screening->Hit Selection Identifies potential binders Biochemical Assays Biochemical Assays Hit Selection->Biochemical Assays Purchase & Test Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirm activity in a cellular context Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization Refine structure for improved properties

A typical workflow for identifying and validating active compounds.

Data Presentation: Hypothetical Comparison of Virtual Screening Hits

Once a virtual screening campaign identifies a set of potential hits, including our compound of interest, this compound, the next step is to acquire these compounds and test them in primary biochemical assays. The goal is to determine if they interact with the target protein as predicted. The results of these initial assays are often summarized in a table for easy comparison.

Below is a hypothetical data table illustrating how the initial screening results for this compound and other virtual hits might be presented.

Compound IDPredicted Binding Affinity (kcal/mol)Primary Assay: % Inhibition @ 10 µMIC50 (µM)
This compound -9.575%5.2
ZINC00123456-9.268%8.1
ZINC78901234-8.845%> 20
Positive ControlN/A98%0.1

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to verify the activity of a virtual screening hit like this compound.

Ligand Binding Assay: Surface Plasmon Resonance (SPR)

This assay is used to measure the direct binding of a compound to a target protein and to determine the kinetics of the interaction (on- and off-rates).

  • Objective: To confirm direct binding of this compound to the target protein and determine the dissociation constant (Kd).

  • Materials:

    • Purified target protein

    • This compound and other test compounds

    • SPR instrument and sensor chips (e.g., CM5)

    • Immobilization reagents (e.g., EDC/NHS)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • The target protein is immobilized on the surface of a sensor chip.

    • A series of concentrations of this compound are flowed over the chip surface.

    • The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time.

    • The association (kon) and dissociation (koff) rates are determined from the binding curves.

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Enzyme Inhibition Assay

If the target protein is an enzyme, an inhibition assay is performed to determine if the compound can modulate its activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target enzyme.

  • Materials:

    • Target enzyme

    • Substrate for the enzyme

    • This compound and other test compounds

    • Assay buffer

    • Detection reagents (e.g., fluorescent or colorimetric)

    • Microplate reader

  • Procedure:

    • The enzyme, substrate, and varying concentrations of this compound are added to the wells of a microplate.

    • The reaction is incubated for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is measured using a microplate reader.

    • The percentage of enzyme inhibition is calculated for each compound concentration relative to a control with no inhibitor.

    • The IC50 value is determined by fitting the dose-response data to a suitable equation.

Cell-Based Assay

Cell-based assays are crucial for confirming that a compound is active in a more physiologically relevant environment.

  • Objective: To evaluate the efficacy of this compound in a cellular context.

  • Materials:

    • A cell line that expresses the target protein or is relevant to the disease model.

    • Cell culture medium and supplements.

    • This compound and other test compounds.

    • Reagents for measuring a relevant cellular endpoint (e.g., cell viability, reporter gene expression, phosphorylation of a downstream target).

  • Procedure:

    • Cells are seeded in microplates and allowed to adhere.

    • The cells are treated with varying concentrations of this compound.

    • After an appropriate incubation period, a specific cellular response is measured.

    • The effect of the compound on the cellular response is quantified, and an EC50 or IC50 value is determined.

Logical Progression of Experimental Validation

The validation process follows a logical sequence, starting with computational predictions and moving towards more complex and physiologically relevant experimental systems.

G In Silico In Silico In Vitro In Vitro In Silico->In Vitro Virtual Screening to Biochemical Assays In Cellulo In Cellulo In Vitro->In Cellulo Biochemical Hits to Cell-Based Assays In Vivo In Vivo In Cellulo->In Vivo Cellular Activity to Animal Models

The hierarchy of experimental validation in drug discovery.

References

Safety Operating Guide

Proper Disposal of ZINC20906412 (ZINC;2-anilinobenzoate)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Laboratory Professionals

This document provides comprehensive guidance on the proper and safe disposal of ZINC20906412, identified as ZINC;2-anilinobenzoate (Molecular Formula: C₂₆H₂₀N₂O₄Zn). This compound contains zinc and is a derivative of aniline (B41778) and benzoic acid, necessitating careful handling and disposal as hazardous waste. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel, the community, and the environment.

I. Immediate Safety and Handling Precautions

Given the presence of an aniline moiety, which is classified as a toxic and potential carcinogen, and a zinc component, which can be hazardous to aquatic life, strict safety protocols must be observed at all times.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as butyl or neoprene, are required. Nitrile gloves are not recommended for handling aniline and its derivatives.[1]

  • Eye Protection: Chemical splash goggles or a face shield must be worn.[1]

  • Lab Coat: A fully buttoned lab coat is mandatory to protect skin and clothing.[1]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Designated Work Area:

  • All work with this compound should be restricted to a designated and clearly marked area, such as a chemical fume hood.[2]

  • The area should be labeled with a warning sign, for instance: "WARNING! ANILINE DERIVATIVE AND ZINC COMPOUND WORK AREA – POTENTIAL CARCINOGEN AND ENVIRONMENTAL HAZARD".[1][2]

II. Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Small Spills:

    • If a small amount of the compound is spilled and can be cleaned up in under 10 minutes by trained personnel, proceed with caution.[2]

    • Wearing the appropriate PPE, absorb the spill with an inert, dry material like vermiculite, dry sand, or earth.[1] Do not use water.

    • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1][2]

    • Ventilate the area and thoroughly wash the spill site after cleanup is complete.[3]

  • Large Spills:

    • Immediately evacuate all non-essential personnel from the area.[1]

    • Secure the location and alert others in the vicinity.[1]

    • Contact your institution's Environmental Health and Safety (EH&S) department or emergency services immediately.[1][2]

III. Disposal Procedures

This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. [1][2]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including residual amounts, contaminated PPE, and spill cleanup materials, in a dedicated and compatible hazardous waste container. A polyethylene (B3416737) container is a suitable option.[1]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "ZINC;2-anilinobenzoate".[1]

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[1]

    • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.[1][4]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5][6]

Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed.

  • The rinsate from cleaning the container must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container may be disposed of according to institutional guidelines, which may include defacing the label and placing it in the appropriate recycling or trash receptacle.

IV. Data Presentation

Table 1: Hazard Profile of this compound Components

ComponentKey HazardsRecommended PPEDisposal Classification
Zinc Moiety Very toxic to aquatic life with long-lasting effects.[7]Standard laboratory PPE (gloves, goggles, lab coat).Hazardous Waste[8]
Aniline Moiety Toxic if inhaled, ingested, or absorbed through the skin; potential carcinogen and reproductive toxin.[2][3][9]Chemical-resistant gloves (butyl or neoprene), chemical splash goggles, lab coat, use in a fume hood.[1][2]Hazardous Waste[1][2]
Benzoate Moiety May be harmful if swallowed; harmful to aquatic life.[5]Standard laboratory PPE.Dispose of in accordance with local regulations.[5][10]

V. Experimental Protocols and Visualizations

Disposal Workflow Diagram

G Figure 1: Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Spill Response cluster_2 Final Disposal A This compound Waste Generation (Solid, Liquid, Contaminated Materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Always C Collect in Labeled, Compatible Hazardous Waste Container B->C D Store in Designated, Secure, and Ventilated Area C->D E Arrange for Pickup by EH&S or Licensed Contractor D->E Spill Spill Occurs SmallSpill Small Spill: Absorb with Inert Material, Collect as Hazardous Waste Spill->SmallSpill Minor & Contained LargeSpill Large Spill: Evacuate and Secure Area, Contact EH&S/Emergency Services Spill->LargeSpill Major or Uncontained SmallSpill->C F Proper Disposal Following All Regulations E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guide for ZINC20906412 (Zinc Sulfide)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of ZINC20906412, identified as Zinc Sulfide (B99878) (CAS RN: 1314-98-3). The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

While Zinc Sulfide is generally considered non-hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, prudent laboratory practices are essential.[1] The primary hazards are associated with its reactivity with acids and the potential for dust inhalation.

Key Hazards:

  • Reaction with Acids: Contact with acids will liberate toxic and flammable hydrogen sulfide gas.[1][2]

  • Dust Inhalation: Inhalation of dust may cause mechanical irritation to the respiratory tract.[3]

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of sulfur oxides and zinc/zinc oxides.[1][4]

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile rubber gloves are recommended. Inspect gloves for integrity before use.[4]
Eye Protection Safety Glasses/GogglesWear appropriate protective eyeglasses or chemical safety goggles.[2]
Skin and Body Lab CoatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Dust Mask/RespiratorUse a respirator with a particulate filter if dust is generated.[3][5][6] Work in a well-ventilated area or fume hood.[4]

Experimental Protocols and Handling Procedures

Adherence to proper handling procedures is critical to minimize risks.

General Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[4]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[1][4]

  • Avoid creating dust.[4][7]

  • Keep away from acids and strong oxidizing agents.[1][8]

Spill Management:

  • Evacuate and Ventilate: Clear the area of unnecessary personnel and ensure adequate ventilation.

  • Containment: Sweep up the spilled solid material. If appropriate, moisten first to prevent dusting.[3]

  • Collection: Place the spilled material into a sealed container for disposal.[1]

  • Decontamination: Clean the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused/Waste Product Dispose of through a licensed disposal company.[4] Do not discharge into drains or rivers.[6]
Contaminated Labware Decontaminate labware if possible. Otherwise, dispose of as chemical waste in a sealed, labeled container.
Empty Containers Triple-rinse the container with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, the container can be disposed of as regular waste with the label removed.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C Proceed to Handling D Dispense and Use (Avoid Dust Generation) C->D E Keep Away from Acids D->E J Spill Occurs D->J If Spill F Clean Work Area E->F Task Complete G Segregate Waste (Solid, Contaminated PPE) F->G H Dispose of Waste (Licensed Disposal Company) G->H I Wash Hands Thoroughly H->I K Evacuate and Ventilate J->K L Contain and Collect Spill K->L M Decontaminate Area L->M M->I Post-Spill Cleanup

Caption: Logical workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.